2-Vinyl-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-ethenyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c1-2-5-7-4(3-10-5)6(8)9/h2-3H,1H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYJUORECNCNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651755 | |
| Record name | 2-Ethenyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086380-20-2 | |
| Record name | 4-Thiazolecarboxylic acid, 2-ethenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086380-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethenyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Vanguard of Discovery: A Technical Guide to Biological Activity Screening of Novel Vinylthiazole Derivatives
Foreword: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry
The thiazole ring, a sulfur and nitrogen-containing five-membered heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a myriad of biologically active compounds, from the essential vitamin thiamine to potent anticancer and antimicrobial agents, underscores its significance as a "privileged scaffold."[1] This guide delves into the contemporary landscape of drug discovery, focusing on a promising subclass: novel vinylthiazole derivatives. The introduction of the vinyl moiety offers unique electronic and steric properties, opening new avenues for therapeutic intervention. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive framework for the systematic biological activity screening of these innovative compounds. We will navigate the causal relationships behind experimental choices, ensuring each protocol is a self-validating system, and ground our discussion in authoritative scientific literature.
Chapter 1: The Rationale for Pursuing Vinylthiazole Derivatives
The thiazole nucleus is a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The incorporation of a vinyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent thiazole molecule in several ways:
-
Enhanced Lipophilicity: The vinyl group can increase the compound's lipophilicity, potentially improving its ability to cross cellular membranes and reach intracellular targets.
-
Modified Electronic Profile: The double bond of the vinyl group introduces π-electrons, which can alter the electron distribution within the thiazole ring system, influencing its interaction with biological targets.
-
Increased Structural Rigidity: The vinyl linker can impart a degree of conformational rigidity, which can be advantageous for specific receptor binding.
-
Metabolic Handles: The vinyl group can serve as a site for metabolic transformations, influencing the compound's half-life and clearance.
These modifications provide a strong rationale for the synthesis and screening of novel vinylthiazole libraries to identify lead compounds for various therapeutic areas.
Chapter 2: A Triad of Therapeutic Potential: Anticancer, Antimicrobial, and Anti-inflammatory Screening
Our exploration will focus on three critical areas of unmet medical need where thiazole derivatives have shown considerable promise: oncology, infectious diseases, and inflammatory disorders.[4][5][6] This chapter will provide the theoretical underpinnings and practical protocols for a comprehensive primary screening cascade.
Anticancer Activity Screening: Unmasking Cytotoxic Potential
Thiazole derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of key signaling pathways like NF-κB/mTOR/PI3K/AkT.[7] A foundational step in identifying novel anticancer agents is the assessment of their cytotoxic effects on cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the novel vinylthiazole derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin). Incubate for 48-72 hours.[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is then determined, representing the concentration of the compound that inhibits 50% of cell growth.[8]
Data Presentation: In Vitro Anticancer Activity of Representative Thiazole Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 4c | MCF-7 | 2.57 ± 0.16 | [5] |
| 4c | HepG2 | 7.26 ± 0.44 | [5] |
| 5f | KF-28 (Ovarian) | 0.0061 | [9] |
| 5c | Hela (Cervical) | 0.00065 | [9] |
| 3 | MCF-7 | 20.6 ± 0.3 | [8] |
Visualization: Generalized Workflow for In Vitro Cytotoxicity Screening
Antimicrobial Activity Screening: Combating Microbial Resistance
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Thiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[4][10]
The agar well diffusion method is a widely used and cost-effective technique to evaluate the antimicrobial activity of compounds.[11]
Experimental Protocol: Agar Well Diffusion
-
Media Preparation: Prepare Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi. Pour the sterilized media into petri dishes and allow them to solidify.[12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albans) equivalent to a 0.5 McFarland standard.[12]
-
Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[11]
-
Compound Application: Add a defined volume (e.g., 100 µL) of the vinylthiazole derivative solution (dissolved in a suitable solvent like DMSO) into the wells. Include a negative control (solvent alone) and a positive control (a known antibiotic or antifungal).[11]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[4]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[11]
Data Presentation: In Vitro Antimicrobial Activity of Representative Thiazole Derivatives
| Compound ID | Microorganism | Zone of Inhibition (mm) | Reference |
| 9a | S. aureus | 18 | [13] |
| 9d | E. coli | 16 | [13] |
| 5a | C. albicans | 20 | [10] |
| 5c | C. albicans | 19 | [10] |
| 5d | C. albicans | 19 | [10] |
Visualization: Experimental Workflow for Agar Well Diffusion Assay
Anti-inflammatory Activity Screening: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Thiazole derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of enzymes like cyclooxygenase (COX).[6][14] A simple and effective in vitro method to screen for anti-inflammatory potential is the inhibition of protein denaturation assay.
Protein denaturation is a well-documented cause of inflammation.[15] This assay measures the ability of a compound to prevent the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.
Experimental Protocol: Protein Denaturation Inhibition
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test vinylthiazole derivative at various concentrations, a protein solution (e.g., 1% w/v BSA or 1-2% egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4).[15][16]
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.[15]
-
Heat-Induced Denaturation: Induce protein denaturation by heating the mixtures at a specific temperature (e.g., 70°C) for a set time (e.g., 5-10 minutes).[15][16]
-
Turbidity Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.[15]
-
Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration relative to a control without the test compound. A standard anti-inflammatory drug, such as diclofenac sodium, should be used as a positive control.[17] The formula for calculating the percentage inhibition is: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[17]
Data Presentation: In Vitro Anti-inflammatory Activity of a Representative Compound
| Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| 10 | 53% |
| 20 | 58% |
| 30 | 61% |
| 40 | 69% |
| 50 | 76% |
| (Data for a representative nanogel, for illustrative purposes)[17] |
Visualization: Mechanism of Anti-inflammatory Action via Protein Stabilization
Chapter 3: Structure-Activity Relationship (SAR) and Future Directions
The initial screening data provides the foundation for understanding the structure-activity relationship (SAR) of novel vinylthiazole derivatives.[18] By analyzing the biological activity of a library of compounds with systematic structural modifications, researchers can identify key pharmacophoric features responsible for the observed effects. For instance, the position and nature of substituents on the thiazole ring and the phenyl ring (if present) can significantly impact potency and selectivity.[7]
Future research should focus on:
-
Lead Optimization: Modifying the structure of "hit" compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which the most promising vinylthiazole derivatives exert their biological effects.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicity of lead compounds in relevant animal models.
Conclusion: A Path Forward in Drug Discovery
The systematic biological activity screening of novel vinylthiazole derivatives represents a promising avenue for the discovery of new therapeutic agents. By employing a logical and well-validated screening cascade, researchers can efficiently identify compounds with significant anticancer, antimicrobial, and anti-inflammatory potential. The integration of robust in vitro assays, careful data analysis, and insightful SAR studies will undoubtedly accelerate the translation of these novel chemical entities from the laboratory to the clinic.
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Strategic Synthesis and Comprehensive Characterization of 2-Vinyl-1,3-thiazole-4-carboxylic Acid Derivatives
An In-depth Technical Guide for Drug Development Professionals
Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 2-vinyl-1,3-thiazole-4-carboxylic acid derivatives, a class of compounds of significant interest in medicinal chemistry. The thiazole ring is a key scaffold in numerous FDA-approved drugs, and the incorporation of a vinyl group at the 2-position offers a valuable handle for further chemical modification and potential modulation of biological activity.[1][2] This document outlines a robust and logical synthetic pathway, beginning with the construction of the thiazole core via the Hantzsch synthesis, followed by the strategic installation of the vinyl moiety using palladium-catalyzed cross-coupling reactions.[3][4] We delve into the rationale behind key experimental choices, provide detailed, field-proven protocols, and describe a full suite of analytical techniques for unambiguous structural verification. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable heterocyclic scaffold in their discovery programs.
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The 1,3-thiazole ring is a privileged heterocyclic motif, forming the structural core of a wide array of natural products and synthetic pharmaceuticals.[2][5] Its presence in molecules like the antibiotic Penicillin and the vitamin Thiamine (Vitamin B1) underscores its fundamental role in biological processes.[2][6] In modern drug development, thiazole derivatives have been successfully developed as antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[6][7][8] The thiazole-4-carboxylic acid substructure, in particular, serves as a versatile building block for creating new active pharmaceutical ingredients (APIs).[9]
The introduction of a vinyl group at the 2-position of the thiazole ring adds a significant dimension to the molecular architecture. This functional group can act as a Michael acceptor, participate in cycloaddition reactions, or be further functionalized, providing a gateway to a diverse chemical space. However, the direct synthesis of this specific arrangement requires a multi-step approach, which will be detailed in this guide. Our strategy focuses on a reliable and adaptable pathway: initial construction of a 2-halo-1,3-thiazole-4-carboxylate ester, followed by a palladium-catalyzed vinylation, and concluding with ester hydrolysis.
Core Synthetic Strategy: A Stepwise Approach
A robust synthesis relies on a logical sequence of high-yielding reactions. Our recommended pathway involves three primary stages:
-
Thiazole Ring Formation: Employing the classic Hantzsch thiazole synthesis to build the core heterocyclic system with appropriate handles for subsequent reactions.[3][10]
-
Vinylation: Installing the C2-vinyl group using a palladium-catalyzed cross-coupling reaction, such as the Stille coupling.[11][12]
-
Deprotection: Hydrolyzing the C4-ester to yield the final carboxylic acid.
Stage 1: Hantzsch Synthesis of the Thiazole Core
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide.[3][4] For our purpose, we adapt this method to construct an ethyl 2-halo-1,3-thiazole-4-carboxylate intermediate, which is primed for the subsequent cross-coupling step. The reaction between ethyl 2-chloroacetoacetate and a suitable thiourea derivative (e.g., thiourea itself, followed by diazotization and halogenation, or more directly using a halogenated thioamide) provides the foundational ring structure. The mechanism involves nucleophilic attack by the sulfur of the thioamide onto the carbonyl of the α-haloketone, followed by cyclization and dehydration.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol 1: Synthesis of Ethyl 2-bromo-1,3-thiazole-4-carboxylate
-
Rationale: This protocol creates the key intermediate. Using an α-haloketone and thiourea generates a 2-aminothiazole, which can then be converted to the 2-bromo derivative via a Sandmeyer-type reaction. This provides the necessary halogen handle for the subsequent cross-coupling step.
-
Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate.
-
To a stirred solution of thiourea (1.0 eq) in ethanol (5 mL/g of thiourea) in a round-bottom flask, add ethyl 2-chloroacetoacetate (1.05 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Neutralize with a saturated solution of sodium bicarbonate until the product precipitates.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product, which can be recrystallized from ethanol.
-
-
Step 2: Synthesis of Ethyl 2-bromo-1,3-thiazole-4-carboxylate.
-
In a flask equipped for cooling, dissolve copper(II) bromide (1.5 eq) and tert-butyl nitrite (1.5 eq) in anhydrous acetonitrile at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 eq) in anhydrous acetonitrile to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by pouring it into an aqueous solution of hydrochloric acid (1 M).
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-bromo-thiazole intermediate.
-
Stage 2: Palladium-Catalyzed Vinylation
With the 2-halothiazole in hand, the vinyl group can be installed using a cross-coupling reaction. The Stille coupling, which utilizes an organotin reagent (e.g., vinyltributylstannane), is particularly effective due to its tolerance of a wide range of functional groups and relatively mild reaction conditions.[11][13] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organostannane, and reductive elimination to form the C-C bond and regenerate the catalyst.[12][14] An alternative, the Suzuki-Miyaura coupling, uses less toxic organoboron reagents but typically requires basic conditions that could potentially hydrolyze the ester if not carefully controlled.[15][16]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol 2: Stille Coupling for Vinylation
-
Rationale: This step forms the crucial C-C bond to install the vinyl group. The use of a palladium catalyst like Pd(PPh₃)₄ is standard, and the reaction is run in an anhydrous, deoxygenated solvent to protect the catalyst and reagents.[14]
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and anhydrous toluene (10 mL/g of halide).
-
Add ethyl 2-bromo-1,3-thiazole-4-carboxylate (1.0 eq) followed by vinyltributylstannane (1.2 eq) via syringe.
-
Thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Stir vigorously for 1 hour, then filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting crude oil by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure ethyl 2-vinyl-1,3-thiazole-4-carboxylate.
-
Stage 3: Saponification to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved via saponification using a strong base like sodium hydroxide or lithium hydroxide, followed by acidic workup.
Experimental Protocol 3: Ester Hydrolysis
-
Rationale: This deprotection step yields the final target molecule. The reaction must be carefully monitored to avoid side reactions with the vinyl group.
-
Procedure:
-
Dissolve ethyl 2-vinyl-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield this compound.
-
Comprehensive Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic methods should be employed to validate the identity and purity of the synthesized derivatives.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Key signals include: the vinyl protons (typically three distinct signals between δ 5.5-7.0 ppm, showing characteristic cis, trans, and geminal coupling constants), the thiazole ring proton (a singlet typically above δ 8.0 ppm), and the disappearance of the ethyl ester signals (a quartet and a triplet) upon hydrolysis to the carboxylic acid, which will show a broad singlet for the acidic proton (often > δ 10 ppm).[7][17]
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework. Expect signals for the two vinyl carbons (δ 110-140 ppm), the thiazole ring carbons (C2, C4, C5), and the carboxylic acid carbonyl carbon (δ > 165 ppm).[7][18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition. The fragmentation pattern can also provide structural information, often showing cleavage related to the vinyl or carboxylic acid groups.[19][20]
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for confirming functional groups. Key absorptions for the final product include a very broad O-H stretch for the carboxylic acid dimer (2500-3300 cm⁻¹), a strong C=O stretch for the carbonyl (1690-1760 cm⁻¹), a C=C stretch for the vinyl group (~1640 cm⁻¹), and characteristic C-H and ring vibrations for the thiazole moiety.[21][22]
Summary of Expected Analytical Data
| Analysis Type | Functional Group | Expected Observation / Signal |
| ¹H NMR | Vinyl Protons (H-C=CH ₂) | 3 signals, δ 5.5-7.0 ppm (dd, d, d) |
| Thiazole Proton (C5-H ) | 1H, singlet, δ ~8.0-8.5 ppm | |
| Carboxylic Acid (OH ) | 1H, broad singlet, δ > 10 ppm | |
| ¹³C NMR | Carboxylic Acid (C =O) | δ ~165-175 ppm |
| Thiazole Carbons | 3 signals in the aromatic region | |
| Vinyl Carbons (C =C ) | 2 signals, δ ~110-140 ppm | |
| IR | Carboxylic Acid (O-H) | Broad band, 2500-3300 cm⁻¹ |
| Carboxylic Acid (C=O) | Strong, sharp band, 1690-1760 cm⁻¹[22] | |
| Vinyl (C=C) | Medium band, ~1640 cm⁻¹ | |
| HRMS | Molecular Ion [M+H]⁺ | Calculated m/z matching observed m/z within ±5 ppm |
Overall Experimental Workflow
The entire process, from commercially available starting materials to the fully characterized final product, follows a logical and validated sequence.
Caption: High-level workflow from synthesis to characterization.
Conclusion
This guide presents a validated and logical pathway for the synthesis of this compound derivatives. By leveraging the classical Hantzsch reaction for core formation and modern palladium-catalyzed cross-coupling for functionalization, researchers can reliably access this valuable class of compounds. The detailed protocols and characterization guidelines provided herein serve as a robust starting point for scientists and drug development professionals aiming to explore the chemical and biological potential of these promising scaffolds. The strategic inclusion of the 2-vinyl moiety not only enhances molecular complexity but also provides a versatile handle for the generation of extensive compound libraries, accelerating the hit-to-lead optimization process in drug discovery.
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Carrión, M. D., López-Cara, L. C., Chayah, M., Choquesillo-Lazarte, D., Gallo, M. A., Espinosa, A., Entrena, A., & Camacho, M. E. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Magnetic Resonance in Chemistry, 50(7), 515-522. [Link]
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Boultif, L., Kerassa, Z., Bouras, A., & Rhouati, S. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2943. [Link]
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Toth, G., Almasy, A., & Nemes, A. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 919-922. [Link]
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2020). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 10(63), 38481-38495. [Link]
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El-Gazzar, M. G., Mahmoud, R., & El-Gazzar, M. G. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]
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Reddy, T. R., & G, V. (2023). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. The Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Retrieved from [Link]
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Koldobskii, G. I., & Ovsyannikov, F. M. (2012). Vinyltetrazoles: synthesis and properties. Russian Chemical Reviews, 81(9), 813-827. [Link]
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Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(12), 4475-4477. [Link]
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GlobalInfoDesk. (n.d.). The Role of 4-Thiazolecarboxylic Acid in Thiabendazole Synthesis. Retrieved from [Link]
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Wang, B., et al. (2019). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]
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Olinescu, R., & Greabu, M. (1989). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Archives of Gerontology and Geriatrics, 9(2), 149-158. [Link]
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Maia, A. C. D., et al. (2012). Quadrupole mass spectra of 4-methyl-5-vinyl- thiazole (m/z 125.0). ResearchGate. [Link]
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Singh, A., Malhotra, D., Singh, K., Chadha, R., & Bedi, P. M. S. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 1262, 133479. [Link]
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An In-depth Technical Guide to 2-Vinyl-1,3-thiazole-4-carboxylic Acid (CAS 1086380-20-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazole Moiety in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects[1]. The incorporation of a carboxylic acid function, as seen in 2-Vinyl-1,3-thiazole-4-carboxylic acid, further enhances the molecule's potential for targeted interactions with biological systems, often acting as a key binding motif or a handle for further chemical modification. This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, a compound of significant interest in contemporary drug discovery programs.
Chemical Identity and Physicochemical Properties
IUPAC Name: 2-ethenyl-1,3-thiazole-4-carboxylic acid
Synonyms: 2-Vinylthiazole-4-carboxylic acid, 4-Thiazolecarboxylic acid, 2-ethenyl-
CAS Number: 1086380-20-2
Molecular Formula: C₆H₅NO₂S
Molecular Weight: 155.17 g/mol
| Property | Predicted Value/Characteristic | Rationale/Comparison with Analogs |
| Melting Point | Likely a solid at room temperature with a relatively high melting point. | Carboxylic acids introduce strong intermolecular hydrogen bonding, leading to higher melting points. For example, the related 2-tert-butyl-1,3-thiazole-4-carboxylic acid is a solid. |
| Boiling Point | High, likely decomposes before boiling at atmospheric pressure. | Carboxylic acids have high boiling points due to strong hydrogen bonding. Vacuum distillation would be required. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | The carboxylic acid group imparts some water solubility, but the overall molecule retains significant organic character. The vinyl and thiazole groups contribute to its solubility in organic solvents. |
| pKa | Estimated to be in the range of 3-4. | The carboxylic acid proton is acidic. The electron-withdrawing nature of the thiazole ring is expected to increase the acidity compared to a simple aliphatic carboxylic acid. |
| Appearance | Likely a white to off-white or pale yellow solid. | Based on the appearance of similar thiazole carboxylic acid derivatives. |
Structural Elucidation and Spectroscopic Analysis
The structural framework of this compound is centered around a 1,3-thiazole ring, substituted at the 2-position with a vinyl group and at the 4-position with a carboxylic acid.
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the thiazole ring proton, and the carboxylic acid proton.
-
Vinyl Protons (-CH=CH₂): This will appear as a complex multiplet system (typically an AMX or ABC system) in the range of 5.0-7.0 ppm. The geminal, cis, and trans coupling constants will be characteristic.
-
Thiazole Proton (H-5): A singlet is expected for the proton at the 5-position of the thiazole ring, likely in the region of 8.0-8.5 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet, highly dependent on concentration and solvent, is anticipated downfield, typically above 10 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is expected to be in the range of 160-175 ppm.
-
Thiazole Carbons (C-2, C-4, C-5): These aromatic carbons will resonate in the region of 110-160 ppm.
-
Vinyl Carbons (-CH=CH₂): The two vinyl carbons will appear in the alkene region, approximately 110-140 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[2]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.[2]
-
C=C Stretch (Vinyl and Thiazole): Medium to weak absorptions in the range of 1600-1650 cm⁻¹.
-
C-H Stretch (Vinyl and Thiazole): Absorptions above 3000 cm⁻¹ are expected for the sp² C-H bonds.
-
C-O Stretch and O-H Bend (Carboxylic Acid): Bands in the fingerprint region (1210-1320 cm⁻¹ for C-O and 920-950 cm⁻¹, 1395-1440 cm⁻¹ for O-H) will also be present.[2]
Mass Spectrometry (MS)
In a mass spectrum obtained by electron impact (EI), the molecular ion peak (M⁺) at m/z 155 would be expected. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[3][4] Fragmentation of the thiazole ring and the vinyl substituent would also contribute to the overall fragmentation pattern.
Synthesis Strategies
Caption: A potential synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Vinylation of a 2-Halothiazole Precursor: A 2-halo-1,3-thiazole-4-carboxylic acid ester (e.g., the 2-bromo or 2-chloro derivative) would serve as a suitable starting material. This would be subjected to a palladium-catalyzed cross-coupling reaction, such as a Stille coupling with vinyltributyltin or a Suzuki coupling with a vinylboronic acid derivative. These reactions are well-established for the formation of C-C bonds on heterocyclic systems.
-
Ester Hydrolysis: The resulting this compound ester would then be hydrolyzed to the desired carboxylic acid. This is typically achieved under basic conditions (e.g., using lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like THF or methanol), followed by acidification to protonate the carboxylate.
Alternative approaches could involve the construction of the thiazole ring from acyclic precursors already containing the vinyl group, for instance, through a Hantzsch thiazole synthesis.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its three key functional groups:
-
Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation (amide bond formation), and reduction to the corresponding alcohol. The carboxylate can also act as a nucleophile.
-
Vinyl Group: The double bond is susceptible to electrophilic addition reactions (e.g., halogenation, hydrohalogenation) and can participate in polymerization and cycloaddition reactions.
-
Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The ring nitrogen is weakly basic.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Scaffold for Library Synthesis: This molecule can serve as a starting point for the creation of libraries of compounds for high-throughput screening. The carboxylic acid provides a convenient handle for derivatization, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
-
Potential as a Bioactive Agent: Thiazole-containing compounds have been investigated for a wide array of biological activities. Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, for instance, have shown promising fungicidal and antiviral activities[1]. The vinyl group can also be a key pharmacophoric element or a reactive handle for covalent inhibitors.
-
Covalent Inhibitor Design: The vinyl group, being a Michael acceptor, could potentially be exploited in the design of targeted covalent inhibitors that form a permanent bond with a specific nucleophilic residue (such as cysteine) in a protein target.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, based on the properties of similar compounds, it should be handled with care in a laboratory setting.
-
General Precautions: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Toxicity: The toxicological properties have not been thoroughly investigated. It should be treated as a potentially hazardous substance. The general hazard code "Xi" (irritant) has been associated with this compound.
Conclusion
This compound represents a molecule of considerable interest for researchers in drug discovery and medicinal chemistry. Its combination of a biologically relevant thiazole core, a versatile carboxylic acid handle, and a reactive vinyl group provides a rich platform for the development of novel chemical entities. While detailed experimental data for this specific compound remains limited in the public literature, its synthesis and derivatization are achievable through established chemical methods. Further investigation into the biological activities of this compound and its derivatives is warranted and holds the potential to uncover new therapeutic agents.
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A Technical Guide to the Theoretical and Computational Investigation of 2-Vinyl-1,3-thiazole-4-carboxylic acid
Abstract
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its prevalence underscores the need for a profound understanding of the physicochemical and electronic properties of novel thiazole derivatives. This guide provides an in-depth framework for the theoretical and computational characterization of 2-Vinyl-1,3-thiazole-4-carboxylic acid, a representative member of this vital class of heterocyclic compounds. We delineate a multi-pillar computational strategy encompassing Quantum Chemical Calculations, Molecular Docking, and Molecular Dynamics simulations. For each pillar, we provide not only step-by-step protocols but also the underlying scientific rationale, empowering researchers to not just execute, but to comprehend and adapt these methods for their specific research questions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of thiazole-based therapeutic agents.
Introduction: The Significance of the Thiazole Scaffold
The five-membered thiazole ring, containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique electronic and structural features allow it to engage in a wide array of interactions with biological macromolecules, leading to diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] Derivatives such as Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy, highlight the clinical importance of this heterocyclic system.[3][4]
This compound (CAS 1086380-20-2)[5] serves as an excellent model for this guide. Its structure combines the core thiazole ring with a vinyl group and a carboxylic acid, functional groups that can significantly influence its electronic profile, reactivity, and potential biological interactions. Computational chemistry provides a powerful, resource-efficient lens through which to dissect these properties before committing to costly and time-consuming wet-lab synthesis and testing. This guide establishes a rigorous, validated workflow for such an in silico investigation.
The Computational Trinity: A Three-Pillar Approach
Our investigation is built on three synergistic computational techniques that provide a holistic view of the molecule, from its intrinsic electronic nature to its dynamic behavior in a complex biological environment.
-
Pillar 1: Quantum Chemical Calculations (Density Functional Theory): This is the foundation, allowing us to understand the molecule's intrinsic properties in a vacuum or implicit solvent. DFT is a robust method for investigating the electronic structure of many-body systems, making it ideal for organic molecules.[6][7]
-
Pillar 2: Molecular Docking: This technique predicts the preferred orientation of our molecule when bound to a biological target (e.g., a protein receptor), providing crucial insights into its potential mechanism of action and binding affinity.[8]
-
Pillar 3: Molecular Dynamics (MD) Simulations: This final pillar breathes life into the static picture from docking. MD simulations track the movements of every atom in the system over time, revealing the stability of the ligand-protein complex and the dynamic interplay of intermolecular interactions.[9][10]
Caption: Step-by-step workflow for DFT calculations.
Expected Quantitative Data from DFT
| Parameter | Description | Typical Use |
| Total Energy (Hartrees) | The electronic energy of the optimized geometry. | Used to compare the relative stability of different isomers. |
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | Correlates with ionization potential; indicates electron-donating ability. [11] |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | Correlates with electron affinity; indicates electron-accepting ability. [11] |
| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability; larger gap implies higher stability. [12] |
| Dipole Moment (Debye) | A measure of the molecule's overall polarity. | Influences solubility and intermolecular interactions. |
Pillar 2: Molecular Docking
Molecular docking predicts how a small molecule (ligand) binds to a macromolecular target (receptor). This is a cornerstone of computer-aided drug design, used to screen virtual compound libraries and hypothesize mechanisms of action. [8][13]
Causality Behind Experimental Choices
-
Why Docking? It provides a computationally inexpensive method to prioritize compounds and predict binding modes, guiding further experimental work. [14]* Target Selection: The choice of a protein target is hypothesis-driven. Given the prevalence of thiazoles in oncology, a relevant target could be a protein kinase, such as p56-lck Tyrosine Kinase (PDB ID: 1QPC), which is implicated in T-cell activation and is a target for cancer and autoimmune diseases. [15]* Software Selection: AutoDock Vina is a widely used, robust, and open-source docking program. Commercial suites like Schrödinger's Glide offer highly refined scoring functions and workflows. [16][15]
Protocol for Molecular Docking
Software: AutoDock Tools, AutoDock Vina, PyMOL, Chimera, Schrödinger Maestro. [17][18]
-
Step 1: Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign partial charges (Gasteiger charges are common) and define rotatable bonds. This is typically handled by software like AutoDock Tools.
-
-
Step 2: Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., 1QPC) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges to the protein atoms. This "cleaning" step is critical for accurate results. [15]
-
-
Step 3: Binding Site Definition:
-
Identify the active site or binding pocket. If a co-crystallized ligand was present, the binding site can be defined as a grid box centered on its original position.
-
The size of the grid box should be large enough to encompass the entire binding site and allow the ligand to rotate freely.
-
-
Step 4: Docking Execution:
-
Run the docking algorithm (e.g., AutoDock Vina). The program will systematically explore different conformations and orientations of the ligand within the binding site.
-
The software generates multiple binding poses, each with a corresponding binding affinity score (typically in kcal/mol).
-
-
Step 5: Analysis of Results:
-
The top-scoring pose is considered the most probable binding mode.
-
Visualize the ligand-protein complex in PyMOL or Chimera.
-
Analyze the key interactions: hydrogen bonds, hydrophobic interactions, and pi-stacking. Identifying interactions with key active site residues validates the plausibility of the pose. [14]
-
Caption: Step-by-step workflow for molecular docking.
Pillar 3: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulations reveal the dynamic stability of the predicted ligand-receptor complex in a more realistic, solvated environment. [19]
Causality Behind Experimental Choices
-
Why MD? MD assesses whether the binding pose predicted by docking is stable over time. It can reveal subtle conformational changes and the role of water molecules in mediating interactions, providing a more rigorous evaluation of the ligand's potential. [9]* Force Field Selection: The choice of force field is paramount. For biomolecular systems, AMBER and CHARMM are industry standards. The small molecule ligand will need to be parameterized to be compatible with the protein force field. [16]* Simulation Time: The simulation must be long enough to observe the system reaching equilibrium and to sample relevant motions. A simulation of 50-100 nanoseconds is a common standard for assessing the stability of a small molecule in a binding pocket. [19]
Protocol for MD Simulation
Software: GROMACS, AMBER, NAMD, Desmond. [16][20]
-
Step 1: System Preparation:
-
Start with the best-docked complex from Pillar 2.
-
Generate a topology and parameter file for the ligand using a tool like Antechamber (for AMBER) or CGenFF (for CHARMM).
-
Place the complex in a simulation box (e.g., a cubic or dodecahedron box).
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge. [20]
-
-
Step 2: Energy Minimization:
-
Objective: To relax the system and remove any steric clashes introduced during the setup.
-
Perform a steepest descent energy minimization of the entire system.
-
-
Step 3: Equilibration:
-
Objective: To bring the system to the desired temperature and pressure while allowing the solvent to equilibrate around the protein-ligand complex. This is a critical, multi-stage process.
-
NVT Ensemble (Canonical): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Restrain the protein and ligand atoms to allow the water to relax first.
-
NPT Ensemble (Isothermal-Isobaric): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This allows the box density to equilibrate. Gradually release the restraints on the protein and ligand.
-
-
Step 4: Production MD:
-
Once the system is equilibrated (indicated by stable temperature, pressure, and density), run the production simulation for the desired length of time (e.g., 100 ns) without any restraints.
-
Save the coordinates (trajectory) of all atoms at regular intervals (e.g., every 10 ps).
-
-
Step 5: Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, low RMSD for the ligand indicates it remains bound in a consistent pose.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible or rigid regions upon ligand binding.
-
Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions identified during docking throughout the simulation.
-
Caption: Step-by-step workflow for MD simulation.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically grounded computational workflow for the deep characterization of this compound. By systematically applying Density Functional Theory, Molecular Docking, and Molecular Dynamics simulations, researchers can build a robust, multi-layered understanding of a molecule's potential as a drug candidate. The data generated—from electronic properties and binding affinities to the dynamic stability of protein-ligand interactions—provides a powerful foundation for making informed decisions in the drug discovery pipeline, ultimately accelerating the journey from concept to clinic. The protocols described herein are not rigid templates but rather a validated framework, designed to be adapted and expanded upon for the investigation of other novel thiazole derivatives.
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The Role of Thiazole Derivatives in Modern Pharmaceuticals. Acme Bioscience. [Link]
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A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC - PubMed Central. [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
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In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews. [Link]
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Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. MDPI. [Link]
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Green Synthesis and Molecular Docking Study of Some New Thiazoles Using Terephthalohydrazide Chitosan Hydrogel as Ecofriendly Biopolymeric Catalyst. MDPI. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Vinyl-1,3-thiazole-4-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the spectroscopic characterization of 2-Vinyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles, offers a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines robust, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring experimental choices are scientifically justified and methodologies are self-validating. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, identification, and application of novel thiazole derivatives.
Molecular Structure and Predicted Spectroscopic Features
This compound possesses a unique combination of functional groups: a vinyl group, a thiazole ring, and a carboxylic acid. Each of these moieties contributes distinct and predictable signals in various spectroscopic analyses. Understanding these expected features is crucial for the unambiguous identification and characterization of the molecule.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the vinyl, thiazole, and carboxylic acid protons. The predicted chemical shifts (δ) are relative to a standard internal reference like tetramethylsilane (TMS).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | - | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[1][2] |
| Thiazole-H | 8.0 - 8.5 | Singlet | - | The proton on the thiazole ring is in an electron-deficient environment, leading to a downfield chemical shift. |
| Vinyl-H (α to thiazole) | 6.5 - 7.0 | Doublet of doublets | Jtrans = 15-18 Hz, Jcis = 10-12 Hz | This proton is coupled to the two terminal vinyl protons. |
| Vinyl-H (terminal, trans) | 5.8 - 6.2 | Doublet | Jtrans = 15-18 Hz | Exhibits a large coupling constant with the α-proton. |
| Vinyl-H (terminal, cis) | 5.4 - 5.8 | Doublet | Jcis = 10-12 Hz | Shows a smaller coupling constant with the α-proton. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will reveal the number of unique carbon atoms and their respective chemical environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (C=O) | 165 - 175 | The carbonyl carbon of a carboxylic acid is significantly deshielded.[2] |
| Thiazole-C2 (C-vinyl) | 160 - 170 | The carbon attached to the electronegative nitrogen and sulfur atoms, as well as the vinyl group, will be downfield. |
| Thiazole-C4 (C-COOH) | 145 - 155 | This carbon is part of the aromatic ring and is attached to the carboxylic acid group. |
| Thiazole-C5 | 120 - 130 | The carbon atom with a proton attached in the thiazole ring. |
| Vinyl-C (α to thiazole) | 130 - 140 | The carbon of the vinyl group directly attached to the thiazole ring. |
| Vinyl-C (terminal, =CH₂) | 115 - 125 | The terminal carbon of the vinyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C=C, and C-N bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | The O-H stretch in a carboxylic acid is typically very broad due to hydrogen bonding.[1][3][4] |
| C-H (sp²) | 3000 - 3100 | Medium | Stretching vibrations of C-H bonds on the thiazole ring and vinyl group.[5] |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | The carbonyl stretch is a very prominent and characteristic absorption for carboxylic acids.[1][3] |
| C=C (Vinyl & Thiazole) | 1620 - 1680 | Medium | Stretching vibrations of the carbon-carbon double bonds in the vinyl group and the thiazole ring.[5] |
| C-O (Carboxylic Acid) | 1210 - 1320 | Medium | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid.[3] |
| O-H Bend | 910 - 950 | Medium, Broad | Out-of-plane bending of the hydroxyl group.[3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₆H₅NO₂S), the expected molecular weight is approximately 155.18 g/mol .
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 155 would correspond to the intact molecule.
-
[M - OH]⁺: Loss of a hydroxyl radical (17 amu) from the carboxylic acid group, resulting in a peak at m/z = 138.
-
[M - COOH]⁺: Loss of the entire carboxylic acid group (45 amu), leading to a peak at m/z = 110. This would correspond to the 2-vinylthiazole cation.
-
McLafferty Rearrangement: While less common for aromatic carboxylic acids, a McLafferty rearrangement is a possibility if there are abstractable hydrogens.[6]
Experimental Protocols
Acquiring high-quality spectroscopic data is paramount for accurate structural elucidation. The following are detailed, step-by-step methodologies for obtaining NMR, IR, and MS data for this compound.
NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is more likely to be observed).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including the pulse sequence, acquisition time, relaxation delay, and number of scans.
-
-
Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum (typically requires a larger number of scans).
-
Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
For the ¹H spectrum, integrate the peaks to determine the relative number of protons and measure the coupling constants.
-
IR Data Acquisition
Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, data is collected over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry Data Acquisition
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative, showing the [M-H]⁻ ion.
-
If fragmentation data is desired, perform MS/MS analysis by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Conclusion
The spectroscopic characterization of this compound is a critical step in its synthesis and application. This guide provides a robust framework for understanding the expected NMR, IR, and MS data for this molecule, based on established chemical principles. By following the detailed experimental protocols, researchers can confidently acquire high-quality data for the unambiguous identification and further investigation of this and related compounds. The predictive nature of this guide serves as a valuable educational tool and a practical reference for scientists in the field.
References
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University of Calgary. (n.d.). Chem 351 F18 Final: Spectroscopy. Retrieved from [Link]
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Michigan State University. (n.d.). IR: carboxylic acids. Retrieved from [Link]
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MDPI. (2020). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Retrieved from [Link]
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Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
E3S Web of Conferences. (2023). Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro. Retrieved from [Link]
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National Institutes of Health. (2022). Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. Retrieved from [Link]
-
SpectraBase. (n.d.). Thiazol-4-carboxylic acid, 2-(4-pyridyl)-, ethyl ester - Optional[13C NMR]. Retrieved from [Link]
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ResearchGate. (2021). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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TÜBİTAK Academic Journals. (2022). Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
ResearchGate. (2021). ¹H NMR spectrum of the thiazole-functionalized PVC-B. Retrieved from [Link]
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PubMed. (1990). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
PubMed. (2009). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. Retrieved from [Link]
-
YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]
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Discovery and Synthesis of Novel Thiazole-Based Therapeutic Agents: A Technical Guide
Introduction
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[2][3] This has led to the development of numerous FDA-approved drugs for a diverse range of therapeutic areas, including antibacterial, antifungal, anti-inflammatory, and anticancer agents.[4][5] This guide provides an in-depth exploration of the discovery and synthesis of novel thiazole-based therapeutic agents, offering field-proven insights for researchers, scientists, and drug development professionals.
The significance of the thiazole moiety lies in its ability to act as a bioisostere for other functional groups, participate in hydrogen bonding, and form stable complexes with enzymes and receptors.[2][6] These interactions are crucial for modulating biological pathways implicated in various diseases.[5][7] From the early discovery of sulfathiazole to the development of modern targeted therapies like the anticancer drug Dasatinib, the thiazole scaffold has consistently proven its value in drug discovery.[6][8]
This document will delve into the key synthetic methodologies for constructing the thiazole core, explore its diverse biological activities with a focus on anticancer, antimicrobial, and anti-inflammatory applications, and outline a comprehensive workflow for the discovery and preclinical development of novel thiazole-based drug candidates.
I. The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The thiazole nucleus is considered a "privileged structure" due to its frequent appearance in biologically active compounds.[9] Its aromaticity and the presence of heteroatoms confer a unique set of physicochemical properties that are conducive to drug-like behavior.[5] The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can participate in various non-covalent interactions, and the ring itself can serve as a rigid scaffold to orient substituents for optimal target binding.[6]
Key Physicochemical and Pharmacophoric Features:
-
Aromaticity and Electron Distribution: The thiazole ring is aromatic, which contributes to its stability. The electron distribution within the ring, with the highest electron deficiency at the C2 position, influences its reactivity and interactions with biological targets.[10]
-
Hydrogen Bonding Capability: The nitrogen atom at position 3 is a key hydrogen bond acceptor, a critical interaction for ligand-receptor binding.[6]
-
Bioisosterism: The thiazole ring can act as a bioisostere for other aromatic and heterocyclic rings, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]
-
Metabolic Stability: The thiazole ring is generally stable to metabolic degradation, which can contribute to improved pharmacokinetic profiles of drug candidates.
The versatility of the thiazole scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives.[11][12]
II. Synthetic Strategies for the Thiazole Core
The construction of the thiazole ring is a well-established field in organic chemistry, with several named reactions providing the foundation for the synthesis of a wide variety of derivatives. The choice of synthetic route is often dictated by the desired substitution pattern on the thiazole ring and the availability of starting materials.[1]
A. Classical Synthetic Routes
1. Hantzsch Thiazole Synthesis
The Hantzsch synthesis is the most common and versatile method for preparing thiazoles.[4][13] It involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[14][15] This reaction is known for its high yields and straightforward procedure.[14]
Causality behind Experimental Choices: The selection of the α-haloketone and the thioamide directly determines the substituents at the C4, C5, and C2 positions of the thiazole ring, respectively. The reaction is typically carried out in a protic solvent like ethanol to facilitate the nucleophilic attack and subsequent cyclization. A mild base is often used to neutralize the hydrohalic acid formed during the reaction.
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[9]
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromoacetophenone (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol.
-
Reaction Conditions: Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.
-
Characterization: Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
2. Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles.[16] This reaction involves the interaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds under mild, often aqueous, conditions.[3][17]
Causality behind Experimental Choices: This method is particularly useful when a 5-amino substituent is desired, which can be a key pharmacophoric element or a handle for further functionalization. The mild reaction conditions make it suitable for substrates with sensitive functional groups.[16]
Experimental Protocol: Cook-Heilbron Synthesis of a 5-Aminothiazole Derivative[16]
-
Reaction Setup: In a flask, suspend the starting α-aminonitrile (1 equivalent) in a mixture of ethanol and water.
-
Reagent Addition: Add carbon disulfide (1.5 equivalents) to the suspension and stir vigorously.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The product often precipitates out of the solution.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Purification and Characterization: Further purify the product by recrystallization if necessary and confirm its structure by spectroscopic analysis.
B. Modern Synthetic Methodologies
Recent advances in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for thiazole synthesis.
-
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields compared to conventional heating.[4][18] Microwave-assisted Hantzsch synthesis is a particularly common application.[1]
-
One-Pot and Multi-Component Reactions: These strategies improve efficiency by combining multiple synthetic steps into a single operation, reducing waste and purification efforts.[19][20]
-
Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions is an increasing focus in thiazole synthesis to minimize environmental impact.[20][21]
Comparative Analysis of Synthetic Routes
| Synthesis Route | Starting Materials | Key Features | Typical Yield (%) |
| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Versatile, high yielding for various substitution patterns. | 80 - 99%[1] |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide/Dithioacid | Specific for 5-aminothiazoles, mild conditions. | "Significant"[1] |
| Gabriel Synthesis | α-Acylamino ketone, Phosphorus Pentasulfide | Useful for specific substitution patterns. | Not specified[1] |
| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | Rapid reaction times, high yields. | ~92%[1] |
III. Biological Activities of Thiazole Derivatives
The thiazole scaffold is a prolific source of compounds with a wide range of biological activities.[12][22] This section will focus on three key therapeutic areas where thiazole derivatives have shown significant promise: oncology, infectious diseases, and inflammation.
A. Anticancer Activity
Thiazole-containing compounds have emerged as a significant class of anticancer agents, with several approved drugs and numerous candidates in clinical development.[5][6] They exert their effects through various mechanisms of action, including kinase inhibition, microtubule disruption, and induction of apoptosis.[6][8]
Key Mechanisms of Anticancer Action:
-
Kinase Inhibition: Many thiazole derivatives act as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. A prominent example is Dasatinib , a dual ABL/SRC kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5]
-
Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death in cancer cells by modulating various signaling pathways.[23]
-
VEGFR-2 Inhibition: Some thiazole compounds have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[23]
Structure-Activity Relationship (SAR) Insights: The anticancer activity of thiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring. For instance, the presence of specific aromatic or heterocyclic moieties at the C2 and C4 positions can significantly influence their kinase inhibitory potency and selectivity.[24]
B. Antimicrobial Activity
The discovery of new antimicrobial agents is a critical global health priority due to the rise of drug-resistant pathogens.[25] Thiazole derivatives have a long history as antimicrobial agents, starting with the sulfa drug sulfathiazole.[26] Modern research continues to explore this scaffold for novel antibacterial and antifungal compounds.[4][25]
Mechanisms of Antimicrobial Action:
-
Inhibition of Cell Wall Synthesis: Some thiazole-containing antibiotics, like certain cephalosporins, interfere with the synthesis of the bacterial cell wall.[4]
-
Inhibition of Metabolic Pathways: Thiazole derivatives can inhibit essential metabolic pathways in microorganisms.[26]
-
Disruption of Cell Membranes: Certain thiazole compounds can disrupt the integrity of microbial cell membranes.
SAR Insights: The antimicrobial spectrum and potency of thiazole derivatives can be modulated by introducing different substituents. For example, the incorporation of a hydrazone moiety or combination with other heterocyclic rings like pyrazole has been shown to enhance antibacterial and antifungal activity.[4][27]
C. Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases, including arthritis, asthma, and cardiovascular disease.[28][29] Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[7][30]
Key Mechanisms of Anti-inflammatory Action:
-
COX/LOX Inhibition: Many thiazole derivatives act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[7][31] Some compounds exhibit dual COX/LOX inhibition, which may offer a better safety profile compared to traditional NSAIDs.[31]
-
Modulation of Cytokine Production: Thiazole compounds can also modulate the production of inflammatory cytokines such as TNF-α.[7]
SAR Insights: The anti-inflammatory activity of thiazole derivatives is influenced by the substituents on the thiazole ring. For example, the presence of a 4-hydroxyphenyl group has been associated with potent and selective COX-2 inhibition.[31]
IV. A Workflow for the Discovery of Novel Thiazole-Based Therapeutics
The discovery and development of a new drug is a complex, multi-stage process. The following workflow outlines the key steps involved in taking a novel thiazole-based compound from initial concept to a preclinical candidate.
Caption: A streamlined workflow for the discovery and development of novel thiazole-based therapeutic agents.
A. Target Identification and Validation
The first step is to identify and validate a biological target that is causally linked to the disease of interest. This involves a deep understanding of the disease pathology and the signaling pathways involved.
B. Library Design and Synthesis
Once a target is validated, a library of diverse thiazole-based compounds is designed and synthesized. This library should explore a wide range of chemical space around the thiazole core to maximize the chances of identifying a hit. Computational methods, such as pharmacophore modeling and virtual screening, can be employed to guide the design of the library.[32][33]
C. High-Throughput Screening (HTS)
The synthesized library of thiazole compounds is then screened against the biological target using a high-throughput assay. HTS allows for the rapid testing of thousands of compounds to identify initial "hits" that show activity against the target.
D. Hit-to-Lead Optimization
The initial hits from the HTS campaign are then subjected to a process of hit-to-lead optimization. This involves synthesizing and testing analogs of the hit compounds to improve their potency, selectivity, and drug-like properties. The goal is to identify a "lead series" of compounds with a promising overall profile.
E. Lead Optimization
The lead series undergoes further intensive optimization to identify a single preclinical candidate. This stage focuses on fine-tuning the structure of the lead compounds to achieve the desired balance of potency, selectivity, pharmacokinetics (ADME - absorption, distribution, metabolism, and excretion), and safety.
F. Preclinical Development
The selected preclinical candidate undergoes a rigorous battery of in vitro and in vivo studies to assess its efficacy and safety before it can be considered for clinical trials in humans. This includes pharmacology, toxicology, and formulation studies.
V. Conclusion
The thiazole scaffold continues to be a remarkably fruitful source of novel therapeutic agents. Its versatile chemistry and diverse biological activities make it a highly attractive starting point for drug discovery programs. A thorough understanding of the synthetic methodologies, structure-activity relationships, and a systematic discovery workflow are essential for successfully translating the potential of thiazole-based compounds into new medicines that can address unmet medical needs. The ongoing exploration of this privileged structure, coupled with advances in synthetic and screening technologies, promises to deliver the next generation of innovative thiazole-based drugs.
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The Emerging Therapeutic Potential of Thiazole Carboxylic Acids: A Technical Guide for Drug Discovery Professionals
Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the edifice of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of a myriad of biologically active compounds. Thiazole-containing molecules have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. Notably, this scaffold is present in over 18 FDA-approved drugs, a testament to its clinical significance.
This technical guide focuses on a specific and highly promising subclass: thiazole carboxylic acids . The incorporation of a carboxylic acid moiety, or its derivative, onto the thiazole core introduces a critical functional group that can profoundly influence a molecule's physicochemical properties, such as solubility and its ability to interact with biological targets through hydrogen bonding and ionic interactions. This guide provides an in-depth exploration of the pharmacological applications of thiazole carboxylic acids, detailing their mechanisms of action, showcasing key examples with their biological activities, and providing foundational experimental protocols for their synthesis and evaluation.
Anticancer Applications: Targeting the Hallmarks of Malignancy
Thiazole carboxylic acid derivatives have emerged as a significant class of compounds in oncology research, with many exhibiting potent cytotoxic and antiproliferative activities against a range of cancer cell lines. Their mechanisms of action are diverse, often targeting key enzymes and signaling pathways that are dysregulated in cancer.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of thiazole carboxylic acids are often attributed to their ability to:
-
Inhibit Protein Kinases: Many thiazole derivatives are designed as kinase inhibitors, targeting enzymes like epidermal growth factor receptor (EGFR) that are crucial for cancer cell proliferation and survival.
-
Induce Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by interfering with cellular signaling pathways.
-
Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.
Exemplary Anticancer Thiazole Carboxylic Acid Derivatives
The following table summarizes the in vitro anticancer activity of selected thiazole carboxylic acid derivatives against various cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-thiazole-5-carboxylic acid phenylamides | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 (Leukemia) | Comparable to Dasatinib | |
| MCF-7 (Breast) | 20.2 | |||
| HT-29 (Colon) | 21.6 | |||
| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamides | 4-chloro-2-methylphenyl amido substituted thiazole with a 2-chlorophenyl group | A-549 (Lung), Bel7402 (Liver), HCT-8 (Colon) | Moderate Activity | |
| Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acids | Various derivatives | Broad range of tumor cell lines | Potent Activity |
Experimental Workflow: Anticancer Activity Screening
A standard workflow for evaluating the anticancer potential of novel thiazole carboxylic acid derivatives involves a combination of synthesis and in vitro biological assays.
Caption: Workflow for anticancer screening of thiazole carboxylic acids.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole carboxylic acid test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial and Antifungal Applications: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Thiazole carboxylic acids have demonstrated promising activity against a range of bacterial and fungal pathogens.
Mechanism of Action: Disrupting Microbial Viability
The antimicrobial and antifungal mechanisms of thiazole carboxylic acids can involve:
-
Inhibition of Essential Enzymes: These compounds can target enzymes crucial for microbial survival, such as β-ketoacyl-acyl-carrier protein synthase III in bacteria, which is involved in fatty acid biosynthesis.
-
Disruption of Cell Wall Integrity: Some derivatives may interfere with the synthesis of the microbial cell wall, leading to cell lysis.
-
Inhibition of Biofilm Formation: Thiazole derivatives have shown the ability to inhibit the formation of biofilms, which are communities of microbes that are highly resistant to antibiotics.
Exemplary Antimicrobial and Antifungal Thiazole Carboxylic Acid Derivatives
| Compound Class | Target Organism | Activity (MIC/IC50) | Reference |
| Thiazolyl-pyrazoline hybrids | Candida albicans | MICs = 3.9–62.5 µg/mL | |
| Thiazole-based compounds | Staphylococcus aureus | MIC = 3.125 µg/mL | |
| Bacillus thuringiensis | MIC = 6.25 µg/mL | ||
| 2-Amino-1,3-thiazole-4-carboxylic acid derivatives | Various fungi | Good activity at 50 µg/mL |
Experimental Protocol: Antifungal Susceptibility Testing
The mycelium growth-inhibition method is a common in vitro assay to determine the antifungal activity of chemical compounds.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the thiazole carboxylic acid derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Media Preparation: Prepare a potato dextrose agar (PDA) medium and autoclave it. While the medium is still molten, add the test compounds at various concentrations. Pour the amended PDA into sterile Petri dishes.
-
Fungal Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of the PDA plates containing the test compounds.
-
Incubation: Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25-28°C) for several days.
-
Measurement of Mycelial Growth: Measure the diameter of the fungal colony in two perpendicular directions.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each compound concentration compared to a control plate (containing only the solvent). The EC50 value (the effective concentration that inhibits mycelial growth by 50%) can then be determined.
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Thiazole carboxylic acids have shown potential as anti-inflammatory agents by targeting key enzymes in the inflammatory pathway.
Mechanism of Action: Inhibition of COX and LOX Enzymes
The primary anti-inflammatory mechanism of many thiazole derivatives involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical for the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting COX-2, in particular, these compounds can reduce inflammation with potentially fewer gastrointestinal side effects than non-selective NSAIDs.
Signaling Pathway: Arachidonic Acid Cascade
Caption: Inhibition of COX and LOX pathways by thiazole carboxylic acids.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by the COX-2 enzyme. The amount of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and arachidonic acid.
-
Compound Incubation: In a 96-well plate, add the COX-2 enzyme, a cofactor solution (containing glutathione and hematin), and the thiazole carboxylic acid test compounds at various concentrations. Incubate for 15 minutes at room temperature.
-
Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of a strong acid (e.g., HCl).
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to a control without any inhibitor. Determine the IC50 value for each compound.
Antiviral Activity: A Promising Frontier
Thiazole derivatives have also been investigated for their antiviral properties against a range of viruses, including influenza, coronaviruses, and HIV. The carboxylic acid moiety can enhance the interaction with viral enzymes or proteins.
Mechanism of Action: Targeting Viral Replication
The antiviral mechanisms of thiazole carboxylic acids can include:
-
Inhibition of Viral Enzymes: These compounds can inhibit key viral enzymes such as proteases and polymerases that are essential for viral replication.
-
Blocking Viral Entry: Some derivatives may interfere with the binding of the virus to host cell receptors, preventing infection.
Exemplary Antiviral Thiazole Carboxylic Acid Derivatives
| Compound Class | Target Virus | Activity | Reference |
| Substituted aminothiazoles | Influenza A (PR8 strain) | Significant activity | |
| 2-Amino-1,3-thiazole-4-carboxylic acid derivatives | Tobacco Mosaic Virus (TMV) | Good in vivo activity | |
| Thiazolidine-4-carboxylic acid derivatives | Tobacco Mosaic Virus (TMV) | Moderate to excellent activity |
Synthesis of Thiazole Carboxylic Acids: The Hantzsch Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of the thiazole ring. It involves the condensation of an α-haloketone with a thioamide.
General Reaction Scheme
Caption: Generalized Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
This protocol is a representative example of the Hantzsch synthesis for a thiazole carboxylic acid ester.
Materials:
-
Ethyl acetoacetate
-
Sulfuryl chloride
-
Thiourea
-
Ethanol
Step-by-Step Methodology:
-
α-Halogenation: To a solution of ethyl acetoacetate in a suitable solvent (e.g., chloroform), slowly add sulfuryl chloride at a low temperature (0-5°C). Stir the mixture for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Wash the reaction mixture with water and a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 2-chloroacetoacetate.
-
Cyclocondensation: Dissolve the crude ethyl 2-chloroacetoacetate and thiourea in ethanol. Reflux the mixture for several hours.
-
Product Isolation: Cool the reaction mixture to room temperature. The product, ethyl 2-amino-4-methylthiazole-5-carboxylate, will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Conclusion and Future Perspectives
Thiazole carboxylic acids represent a highly valuable and versatile class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated efficacy across a broad spectrum of pharmacological applications, including oncology, infectious diseases, and inflammation, underscores their importance in modern drug discovery. The presence of the carboxylic acid functionality provides a key handle for modulating physicochemical properties and for establishing critical interactions with biological targets.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic exploration of the substitution patterns on the thiazole ring and modifications of the carboxylic acid group to optimize potency and selectivity.
-
Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular targets and signaling pathways affected by these compounds.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness.
-
Clinical Translation: Advancing the most promising candidates through preclinical and clinical development to realize their therapeutic potential.
The continued investigation of thiazole carboxylic acids holds great promise for addressing unmet medical needs and for the discovery of the next generation of innovative medicines.
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Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules. (URL: [Link])
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Journal of Infection and Public Health. (URL: [Link])
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Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. OUCI. (URL: [Link])
Methodological & Application
The Synthesis and Polymerization of 2-Vinyl-1,3-thiazole-4-carboxylic Acid: A Platform for pH-Responsive Biomaterials and Advanced Coatings
An Application Note and Protocols for Researchers
Abstract
This document provides a comprehensive guide to the synthesis, polymerization, and characterization of a novel functional monomer, 2-vinyl-1,3-thiazole-4-carboxylic acid. The strategic incorporation of a polymerizable vinyl group, a biologically significant thiazole ring, and a pH-sensitive carboxylic acid moiety into a single molecular entity opens avenues for the development of advanced materials. This guide is intended for researchers in polymer chemistry, materials science, and drug development. We present detailed, step-by-step protocols for the multi-step synthesis of the monomer and its subsequent free-radical polymerization. Furthermore, we outline a full suite of analytical techniques for the thorough characterization of both the monomer and the resulting polymer, poly(this compound). The unique chemical architecture of this polymer suggests significant potential in applications requiring environmental responsiveness, such as targeted drug delivery systems and smart coatings.
Introduction: The Convergence of Functionality
The development of "smart" polymers, materials that exhibit significant changes in their properties in response to external stimuli, is a major frontier in materials science. Among these, pH-responsive polymers are of particular interest due to the prevalence of pH gradients in biological systems and industrial processes.[1][2] Polymers containing carboxylic acid groups are a cornerstone of this field, as their solubility and conformation can be modulated by the protonation state of the carboxyl groups.[3]
The thiazole heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[4][5] Its presence in a polymer backbone can impart unique properties, including enhanced thermal stability, metal-coordinating capabilities, and potential antimicrobial activity.[6][7] The convergence of a vinyl group for polymerization, a thiazole ring for tailored functionality, and a carboxylic acid for pH-responsiveness in this compound presents a compelling platform for the creation of novel, high-performance materials.
This application note details the foundational chemistry required to harness the potential of this monomer. We begin with a robust, multi-step synthesis protocol, followed by a detailed methodology for free-radical polymerization and a comprehensive guide to material characterization.
Monomer Synthesis: A Strategic Approach
The synthesis of this compound is a multi-step process that can be achieved through a modified Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[8][9] The overall synthetic strategy is outlined below.
Caption: Proposed synthetic pathway for this compound.
Protocol 2.1: Synthesis of Ethyl 2-methyl-1,3-thiazole-4-carboxylate
This initial step employs the Hantzsch thiazole synthesis to construct the core heterocyclic structure.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 eq) in 100 mL of ethanol.
-
Reagent Addition: Slowly add ethyl 3-bromo-2-oxopropanoate (1.0 eq) to the stirring solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. Redissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired ester.
Protocol 2.2: Synthesis of Ethyl 2-vinyl-1,3-thiazole-4-carboxylate
This two-step process involves a bromination followed by a Wittig reaction to install the vinyl group.
-
Bromination: Dissolve the product from Protocol 2.1 (1.0 eq) in carbon tetrachloride. Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture under a UV lamp for 3-4 hours until the starting material is consumed (monitored by TLC). Cool the reaction, filter off the succinimide, and concentrate the filtrate.
-
Wittig Reaction:
-
Prepare the Wittig salt by refluxing the crude brominated intermediate with triphenylphosphine (1.1 eq) in toluene for 2 hours. Cool and filter the resulting phosphonium salt.
-
Suspend the dried Wittig salt in dry THF and cool to 0 °C. Add a strong base such as n-butyllithium dropwise until the characteristic orange-red color of the ylide persists.
-
Add a solution of formaldehyde (1.2 eq, as paraformaldehyde cracked just before use) in THF to the ylide solution. Allow the reaction to warm to room temperature and stir overnight.
-
-
Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers, dry over sodium sulfate, and concentrate. Purify by column chromatography to obtain the vinyl thiazole ester.
Protocol 2.3: Hydrolysis to this compound
The final step is a simple ester hydrolysis to yield the target monomer.
-
Reaction: Dissolve the ethyl ester from Protocol 2.2 in a mixture of THF and water (3:1 v/v). Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours.
-
Acidification: Once the reaction is complete (monitored by TLC), remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final monomer, this compound.
| Compound | Expected Appearance | Expected ¹H NMR (δ, ppm) | Expected FT-IR (cm⁻¹) |
| Monomer | White to off-white solid | ~13.0 (br s, 1H, COOH), 7.5-8.0 (m, 1H, thiazole-H), 6.0-7.0 (m, 3H, vinyl-H) | 2500-3300 (O-H), 1690 (C=O), 1630 (C=C) |
Polymerization of this compound
The presence of the vinyl group allows for polymerization via standard free-radical methods. Solution polymerization is recommended to control viscosity and dissipate the heat of polymerization.
Caption: Free-radical polymerization of the target monomer.
Protocol 3.1: Free-Radical Solution Polymerization
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, dissolve this compound (e.g., 5.0 g) in anhydrous N,N-dimethylformamide (DMF) (20 mL).
-
Initiator Addition: Add the free-radical initiator, azobisisobutyronitrile (AIBN) (e.g., 1-2 mol% relative to the monomer).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C. Stir the reaction for 12-24 hours. The solution will become noticeably more viscous as the polymer forms.
-
Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as diethyl ether or a mixture of methanol and water, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a minimal amount of DMF and re-precipitate to remove any unreacted monomer.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C to a constant weight.
Characterization of Poly(this compound)
A thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymer.
| Technique | Purpose | Expected Observations/Results |
| FT-IR Spectroscopy | Confirm polymerization | Disappearance of the vinyl C=C stretch (~1630 cm⁻¹). Broadening of the O-H stretch (2500-3300 cm⁻¹) and retention of the C=O stretch (~1700 cm⁻¹). |
| ¹H NMR Spectroscopy | Confirm polymer structure | Disappearance of sharp vinyl proton signals (6-7 ppm). Appearance of broad signals corresponding to the polymer backbone. |
| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mn, Mw) and polydispersity index (PDI) | A unimodal distribution indicating a successful polymerization. Mn and PDI will depend on reaction conditions. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability | Onset of decomposition temperature, likely above 200 °C, indicating good thermal stability. |
| Differential Scanning Calorimetry (DSC) | Determine glass transition temperature (Tg) | A single Tg, indicative of an amorphous polymer. The value will reflect the rigidity of the polymer backbone. |
| Potentiometric Titration | Determine the pKa | Titration of a polymer solution with a standard base will yield a titration curve from which the apparent pKa of the carboxylic acid groups can be determined. This is crucial for understanding its pH-responsive behavior. |
Applications in Novel Materials
The unique structure of poly(this compound) makes it a prime candidate for several advanced applications.
pH-Responsive Drug Delivery
The carboxylic acid side chains are the key to this application. At physiological pH (~7.4), the carboxyl groups will be deprotonated and negatively charged, leading to electrostatic repulsion and an extended, soluble polymer chain. In the acidic microenvironment of a tumor or within the endosome of a cell (pH 5.0-6.5), the carboxyl groups become protonated.[10] This neutralizes the charge, increases hydrophobicity, and can cause the polymer to collapse, potentially triggering the release of an encapsulated or conjugated drug.
Caption: Mechanism of pH-triggered drug release.
This pH-sensitive behavior can be exploited to design nanoparticles or micelles for targeted cancer therapy, reducing systemic toxicity and enhancing therapeutic efficacy.[11]
Advanced Coatings and Adhesives
The carboxylic acid groups can promote adhesion to polar substrates through hydrogen bonding. The thiazole rings can act as corrosion inhibitors for metal surfaces or as sites for cross-linking, potentially improving the mechanical and chemical resistance of the coating.[12]
Conclusion
The protocols detailed in this application note provide a clear and rational pathway for the synthesis and polymerization of this compound. This monomer represents a versatile building block for the creation of functional polymers with significant potential in biomaterials and materials science. The combination of a polymerizable group, a biologically active heterocycle, and a pH-responsive moiety offers a rich platform for future research and development of novel, intelligent materials.
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Application Notes & Protocols: Leveraging 2-Vinyl-1,3-thiazole-4-carboxylic acid in Modern Drug Discovery
Abstract
The thiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3] This guide focuses on a particularly versatile, yet underexplored, derivative: 2-Vinyl-1,3-thiazole-4-carboxylic acid . We will dissect the unique structural attributes of this molecule—the stable heterocyclic core, a carboxylic acid for target anchoring, and a reactive vinyl group for covalent modification or further diversification. These features position it as an exceptional starting point for the development of targeted covalent inhibitors and diverse chemical libraries. This document provides the scientific rationale, detailed synthesis protocols, and screening methodologies for harnessing this scaffold in drug design, particularly for enzyme inhibition.
Scientific Rationale: A Trifecta of Functionality
The strategic value of this compound lies in the synergistic interplay of its three key functional components. A deep understanding of each is critical for its rational application in drug discovery.
-
The 1,3-Thiazole Core: This five-membered aromatic heterocycle provides a rigid, stable, and synthetically tractable framework.[4] Its electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make it an effective pharmacophore for engaging with biological targets.[1][5] The thiazole ring is a key component in drugs spanning antimicrobial, anticancer, anti-inflammatory, and antiviral applications.[3][6][7]
-
The C4-Carboxylic Acid Moiety: Carboxylic acids are prevalent in drug design, often acting as a critical anchor by forming strong, charge-assisted hydrogen bonds or ionic interactions with basic residues (e.g., Lysine, Arginine) in a protein's active site.[8] While this group enhances water solubility, its ionized state at physiological pH can impede cell membrane permeability.[9][10] This presents a strategic opportunity for modification (e.g., esterification, amidation) to create prodrugs or modulate pharmacokinetic profiles, making it a key handle for structure-activity relationship (SAR) studies.[11][12]
-
The C2-Vinyl Group: The vinyl substituent is a versatile functional group that can serve two primary purposes. Firstly, it can act as a reactive "warhead" or Michael acceptor, capable of forming a covalent bond with nucleophilic residues like cysteine or serine within a target's active site. This leads to irreversible inhibition, which can offer advantages in potency and duration of action. Secondly, the vinyl group serves as a synthetic handle for further chemical elaboration through reactions like cycloadditions or nucleophilic additions, enabling the rapid expansion of a chemical library.[13][14]
Caption: Key functional components of the title scaffold.
Synthesis & Library Development Protocols
The successful application of this scaffold begins with robust and flexible synthetic routes. The following protocols outline the synthesis of the core molecule and its subsequent diversification.
Protocol 2.1: Synthesis of the Core Scaffold
This protocol is based on the classical Hantzsch thiazole synthesis, followed by functional group manipulations. The rationale is to build the core heterocycle first and then introduce the vinyl group, which might not be stable under initial cyclization conditions.
Objective: To synthesize this compound.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thioformamide
-
Lithium hydroxide (LiOH)
-
2-(Tributylstannyl)ethylene
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous Dioxane, THF, Methanol, Water
-
1M HCl
Methodology:
-
Step 1: Synthesis of Ethyl 2-methyl-1,3-thiazole-4-carboxylate.
-
Causality: The Hantzsch synthesis is a reliable method for constructing the thiazole ring from an α-haloketone and a thioamide.[4][6]
-
In a round-bottom flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) and thioformamide (1.1 eq) in ethanol.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 2-methyl-1,3-thiazole-4-carboxylate.
-
-
Step 2: Bromination of the 2-Methyl Group.
-
Causality: A brominated intermediate is required to introduce the vinyl group via a cross-coupling reaction.
-
Dissolve the product from Step 1 (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under a UV lamp for 2-3 hours.
-
Cool the reaction, filter off the succinimide, and concentrate the filtrate. The resulting ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate is often used directly in the next step.
-
-
Step 3: Stille Cross-Coupling to Introduce the Vinyl Group.
-
Causality: Stille coupling is an effective method for forming carbon-carbon bonds, ideal for attaching the vinyl group.
-
To a solution of the brominated intermediate (1.0 eq) in anhydrous dioxane, add 2-(tributylstannyl)ethylene (1.2 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Degas the mixture with argon for 15 minutes, then heat to 90-100 °C for 12-18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with a saturated KF solution to remove tin byproducts.
-
Dry, concentrate, and purify by column chromatography to obtain ethyl 2-vinyl-1,3-thiazole-4-carboxylate.
-
-
Step 4: Saponification to the Carboxylic Acid.
-
Causality: The final step is a standard ester hydrolysis to yield the desired carboxylic acid.
-
Dissolve the vinyl ester (1.0 eq) in a mixture of THF/Methanol/Water (3:1:1).
-
Add LiOH (3.0 eq) and stir at room temperature for 2-4 hours.
-
Remove the organic solvents under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl, causing the product to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Protocol 2.2: Library Synthesis via Amidation
Objective: To generate a diverse library of amides to probe SAR and improve cellular permeability.
Materials:
-
This compound (from Protocol 2.1)
-
A diverse set of primary and secondary amines (e.g., benzylamine, morpholine, aniline derivatives)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Methodology:
-
Activation of the Carboxylic Acid:
-
Causality: Amide coupling reagents like HATU efficiently activate carboxylic acids to form a highly reactive intermediate, facilitating amide bond formation under mild conditions.[15]
-
In a vial, dissolve the core acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 20 minutes.
-
-
Amine Coupling:
-
Add the desired amine (1.2 eq) to the activated acid solution.
-
Stir the reaction at room temperature for 6-12 hours.
-
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify each derivative using flash chromatography or preparative HPLC to obtain the final amide compounds.
-
Caption: Workflow for generating an amide library.
Application in Target-Based Discovery: A Covalent Kinase Inhibitor Case Study
To illustrate the utility of the scaffold, we present a workflow for identifying a targeted covalent inhibitor against a hypothetical protein kinase (PK-alpha) that possesses an accessible cysteine residue near the ATP-binding pocket.
Protocol 3.1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Objective: To determine the potency (IC₅₀) of the synthesized compounds against PK-alpha.
Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of each library compound in DMSO. Create a 10-point, 3-fold serial dilution series for each compound.
-
Assay Setup:
-
Causality: A time-dependent incubation is included to allow for the covalent reaction to proceed. Comparing IC₅₀ values at different pre-incubation times can provide initial evidence of irreversible binding.
-
In a 384-well plate, add 5 µL of diluted compound to the assay buffer.
-
Add 10 µL of PK-alpha enzyme solution and gently mix.
-
Pre-incubate the enzyme-inhibitor mixture for 60 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Allow the reaction to proceed for 90 minutes.
-
-
Detection: Stop the reaction and quantify substrate phosphorylation using a standard method (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3.2: Covalent Binding Confirmation by Intact Protein Mass Spectrometry
Objective: To confirm that potent inhibitors are binding covalently to PK-alpha.
Methodology:
-
Incubation: Incubate a concentrated solution of PK-alpha (e.g., 5 µM) with a 5-fold molar excess of the inhibitor (and a DMSO control) for 2 hours at room temperature.
-
Sample Preparation: Desalt the protein-inhibitor mixture using a C4 ZipTip to remove unbound compound and buffer salts.
-
LC-MS Analysis:
-
Causality: Covalent binding will result in a mass increase of the protein equal to the molecular weight of the inhibitor. This provides direct evidence of the covalent mechanism.
-
Analyze the desalted samples by LC-MS on a high-resolution mass spectrometer (e.g., Q-TOF).
-
Deconvolute the resulting mass spectra to determine the intact mass of the protein in both the control and inhibitor-treated samples.
-
-
Data Interpretation: A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the compound (e.g., +155.17 Da for the parent acid) confirms covalent adduction.
Data Presentation: Illustrative SAR Table
The data below is hypothetical but represents a typical outcome of a primary screen, guiding the next round of synthesis.
| Compound ID | R Group (Amide) | Kinase IC₅₀ (nM) | Cell Proliferation IC₅₀ (µM) | Mass Adduct (Da) |
| VTCA-01 | -OH (Parent Acid) | 850 | > 50 | 155 |
| VTCA-02 | -NH-CH₂-Ph | 120 | 8.5 | 244 |
| VTCA-03 | -N(CH₂)₄O (Morpholine) | 250 | 15.2 | 240 |
| VTCA-04 | -NH-(4-F-Ph) | 95 | 5.1 | 262 |
| VTCA-05 | -NH-(4-OMe-Ph) | 155 | 11.8 | 274 |
Interpretation: The parent acid (VTCA-01 ) shows poor cellular activity, likely due to low membrane permeability. Conversion to amides improves cellular potency. The electron-withdrawing fluorine in VTCA-04 slightly improves potency over the benzyl amide (VTCA-02 ), suggesting electronic effects may play a role in target engagement. All compounds show the expected mass adduct, confirming the covalent mechanism.
Caption: Simplified pathway showing kinase inhibition.
Conclusion and Future Directions
This compound is a powerful and versatile scaffold for modern drug discovery. Its constituent parts provide a clear and logical basis for designing targeted covalent inhibitors or for building diverse libraries for phenotypic screening. The carboxylic acid serves as an ideal anchor and a point for SAR exploration to fine-tune physicochemical properties. The vinyl group provides a reactive handle for achieving potent, long-lasting inhibition through covalent modification. The protocols and workflows detailed herein provide a comprehensive starting point for researchers and drug development professionals to unlock the full potential of this promising chemical entity. Future work should focus on exploring a wider range of vinyl bioisosteres (e.g., acrylamides) and expanding the derivatization of the thiazole core itself to optimize target selectivity and overall drug-like properties.
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Evaluating Vinylthiazole Derivatives as Anticancer Agents in MCF-7 Breast Cancer Cell Lines
An Application Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the therapeutic potential of novel vinylthiazole derivatives against the MCF-7 breast cancer cell line. The protocols and insights herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the underlying mechanisms of action.
Introduction: The Rationale for Targeting MCF-7 Cells with Vinylthiazole Derivatives
Breast cancer remains a leading cause of cancer-related mortality in women globally.[1] The MCF-7 cell line, an estrogen-receptor (ER)-positive, luminal A subtype, is one of the most widely used models for studying hormone-responsive breast cancer. Thiazole and its derivatives, including vinylthiazoles, have garnered significant attention from researchers due to their broad pharmacological and anticancer properties.[2] These heterocyclic compounds form the backbone of numerous FDA-approved drugs and are known to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, including MCF-7.[2][3][4]
The investigation of novel vinylthiazole derivatives is driven by the need for more effective and selective anticancer agents that can overcome the limitations and side effects of current chemotherapeutics.[1] This application note details the essential in vitro assays required to characterize the cytotoxic and mechanistic properties of these compounds.
Core Experimental Workflow
The evaluation of a novel vinylthiazole derivative follows a logical progression from initial cytotoxicity screening to in-depth mechanistic studies. This workflow ensures that promising compounds are identified efficiently and their biological activities are well-characterized.
Caption: Simplified intrinsic apoptosis pathway targeted by anticancer agents.
Step-by-Step Methodology
-
Lysate Preparation: Treat MCF-7 cells with the vinylthiazole derivative. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay. 2. SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Separate the proteins by size via electrophoresis. 3. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. 4. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. 5. Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. 7. Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.
Data Interpretation
A successful experiment will show a decrease in pro-Caspase-3 and a corresponding increase in its cleaved, active fragments in treated cells compared to the control. Similarly, an increased Bax/Bcl-2 ratio would further support the induction of intrinsic apoptosis. [5]
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Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Activity of Synthesized Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Promise of the Thiazole Scaffold in Antimicrobial Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its structural motif is present in a multitude of natural and synthetic compounds, including the groundbreaking penicillin antibiotics.[1] The versatility of the thiazole scaffold allows for extensive chemical modification, making it a privileged structure in the design of novel therapeutic agents.[2][3][4] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1][5][6] In an era where antimicrobial resistance poses a significant threat to global health, the exploration of new thiazole-based compounds is a critical frontier in drug discovery.[7][8]
These application notes provide a comprehensive guide for researchers engaged in the synthesis and evaluation of novel thiazole compounds. The protocols detailed herein are grounded in established methodologies and are designed to deliver robust and reproducible data on the antimicrobial and antifungal efficacy of these molecules. Beyond a mere recitation of steps, this guide elucidates the scientific rationale behind each protocol, empowering researchers to not only execute the experiments but also to interpret the results with a high degree of confidence.
Mechanism of Action: How Thiazole Compounds Exert Their Antimicrobial and Antifungal Effects
A fundamental aspect of drug development is understanding how a compound elicits its therapeutic effect. For thiazole derivatives, several mechanisms of action have been identified, which can vary depending on the specific chemical structure and the target organism.
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
A primary mechanism of action for many antifungal thiazole compounds is the disruption of the fungal cell membrane's integrity.[9] Similar to other azole antifungals, certain thiazole derivatives function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[10][11] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its proper synthesis is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.
By inhibiting lanosterol 14α-demethylase, these thiazole compounds prevent the conversion of lanosterol to ergosterol.[10] This leads to a depletion of ergosterol and a concomitant accumulation of toxic methylated sterol precursors in the fungal cell membrane.[11] The altered membrane composition disrupts its normal function, leading to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[10]
Caption: Antifungal mechanism of action for certain thiazole compounds.
Antibacterial Mechanisms: Diverse Targets
The antibacterial mechanisms of thiazole derivatives are more varied. One key target is the fatty acid biosynthesis (FAS) pathway, which is essential for building bacterial cell membranes. Specifically, some thiazole compounds have been shown to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH).[7][12] FabH catalyzes the initial condensation step in fatty acid synthesis.[7] Its inhibition disrupts the production of fatty acids, which are crucial for bacterial survival, leading to a bactericidal or bacteriostatic effect.[7][8]
Other potential antibacterial mechanisms include the inhibition of other essential enzymes or interference with bacterial cell division. The specific mechanism is highly dependent on the chemical structure of the thiazole derivative.
Experimental Protocols: A Step-by-Step Guide to Efficacy and Safety Assessment
The following protocols provide a robust framework for the initial screening and characterization of synthesized thiazole compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15] The broth microdilution method is a standardized and widely used technique for determining MIC values.[16][17]
Rationale: This assay provides a quantitative measure of the potency of the synthesized thiazole compounds against a panel of clinically relevant bacteria and fungi. It is a cornerstone of antimicrobial susceptibility testing.[13]
Materials:
-
Synthesized thiazole compounds
-
Sterile 96-well microtiter plates[18]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria[19], RPMI-1640 for fungi[18])
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Thiazole Compound Stock Solutions:
-
Dissolve the synthesized thiazole compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solutions in the appropriate broth medium to create a working solution at twice the highest desired final concentration.
-
-
Inoculum Preparation:
-
Bacteria: From a fresh agar plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[14]
-
Fungi (Yeasts): Grow the yeast strain on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum density of 0.5-2.5 x 10^3 CFU/mL.[18]
-
Fungi (Molds): Grow the mold on a suitable agar medium until sporulation occurs. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL in RPMI-1640 medium.[18]
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 100 µL of the appropriate broth to all wells except the first column.
-
Add 200 µL of the working thiazole compound solution (at twice the highest final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last column of the dilution series.
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a positive control (inoculum in broth without any compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Reading the Results:
-
The MIC is the lowest concentration of the thiazole compound at which there is no visible growth (turbidity) in the well.[15]
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay
The disk diffusion assay is a qualitative method to assess the antimicrobial activity of a compound.[21][22]
Rationale: This method provides a rapid and visual assessment of the antimicrobial activity of the synthesized thiazole compounds. It is particularly useful for initial screening of a large number of compounds.[22]
Materials:
-
Synthesized thiazole compounds
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (for bacteria)[23] or Mueller-Hinton Agar with 2% glucose and 0.5 µg/mL methylene blue (for fungi)[18]
-
Sterile saline
-
Sterile swabs
Procedure:
-
Preparation of Compound-Impregnated Disks:
-
Dissolve the synthesized thiazole compounds in a suitable volatile solvent.
-
Apply a known amount of each compound solution to sterile filter paper disks and allow the solvent to evaporate completely.
-
-
Inoculum Preparation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the microbial suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.[22]
-
-
Application of Disks:
-
Using sterile forceps, place the compound-impregnated disks onto the surface of the inoculated agar plate.[22]
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk impregnated with the solvent alone.
-
-
Incubation:
-
Invert the plates and incubate under the same conditions as the MIC assay.
-
-
Reading the Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[21]
-
Data Presentation: Summarizing Antimicrobial and Antifungal Activity
The results from the MIC and disk diffusion assays should be presented in a clear and concise tabular format for easy comparison.
| Compound ID | Target Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| Thiazole-001 | S. aureus | 8 | 18 |
| Thiazole-001 | E. coli | 32 | 12 |
| Thiazole-001 | C. albicans | 4 | 22 |
| Thiazole-002 | S. aureus | 16 | 15 |
| Thiazole-002 | E. coli | >64 | 0 |
| Thiazole-002 | C. albicans | 8 | 19 |
| Ampicillin (Control) | S. aureus | 2 | 25 |
| Ampicillin (Control) | E. coli | 4 | 20 |
| Fluconazole (Control) | C. albicans | 1 | 28 |
Protocol 3: Cytotoxicity Assessment using MTT Assay
It is crucial to evaluate whether the antimicrobial activity of a compound is selective for microbial cells over host cells.[24][25] The MTT assay is a colorimetric assay for assessing cell viability.[26]
Rationale: This assay determines the potential toxicity of the synthesized thiazole compounds to mammalian cells, providing an initial assessment of their therapeutic index.[24][27]
Materials:
-
Synthesized thiazole compounds
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized thiazole compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[26]
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
-
Reading the Results:
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Conclusion: Advancing the Frontier of Antimicrobial Research
The protocols outlined in these application notes provide a standardized and scientifically rigorous approach to evaluating the antimicrobial and antifungal potential of novel synthesized thiazole compounds. By systematically determining the minimum inhibitory concentrations, assessing the zones of inhibition, and evaluating cytotoxicity, researchers can effectively identify promising lead candidates for further development. A thorough understanding of the underlying mechanisms of action, coupled with robust experimental design, is paramount in the quest for new and effective antimicrobial agents to combat the growing challenge of drug resistance.
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2-Vinyl-1,3-thiazole-4-carboxylic acid as a monomer in copolymerization reactions
An in-depth technical guide on the synthesis, copolymerization, and application of 2-Vinyl-1,3-thiazole-4-carboxylic acid, a novel monomer for advanced polymer synthesis.
Introduction: The Strategic Value of Functional Monomers
The development of advanced polymeric materials is increasingly reliant on the design of novel monomers that impart specific functionalities. This compound emerges as a monomer of significant interest, strategically combining three key chemical features into a single, polymerizable unit: a vinyl group for facile integration into polymer chains via radical polymerization, a thiazole ring known for its diverse biological activities and unique electronic properties, and a carboxylic acid group that offers pH-responsiveness, hydrophilicity, and a versatile handle for post-polymerization modification.[1][2][3]
This guide serves as a comprehensive application note for researchers and drug development professionals. It provides a scientifically grounded, hypothetical pathway for the synthesis of this novel monomer, detailed protocols for its copolymerization, and a discussion of the potential applications of the resulting copolymers in fields such as targeted drug delivery, antimicrobial coatings, and advanced biomaterials.
Part 1: Monomer Synthesis - A Proposed Pathway
As this compound is a novel compound, a robust synthetic route must be proposed based on established and reliable organic chemistry principles. The following multi-step synthesis is designed for efficiency and scalability, starting from readily available commercial precursors.
Causality Behind the Synthetic Design
The chosen pathway, a variation of the Hantzsch thiazole synthesis followed by functional group manipulations, is a cornerstone of heterocyclic chemistry, ensuring high yields and purity.[4] The introduction of the vinyl group is strategically placed at the end of the sequence to avoid potential side reactions during the thiazole ring formation, such as polymerization or decomposition under the reaction conditions.
Experimental Workflow: Monomer Synthesis
Caption: Proposed synthetic pathway for this compound.
Detailed Protocol: Monomer Synthesis
Step 1: Synthesis of Ethyl 2-formyl-1,3-thiazole-4-carboxylate
-
To a solution of ethyl 2-chloroacetoacetate (1 equiv.) in pyridine (5 mL/g), add thioformamide (1.1 equiv.).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the target aldehyde.
Step 2: Synthesis of Ethyl 2-vinyl-1,3-thiazole-4-carboxylate
-
Suspend methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.
-
Cool the suspension to 0°C and add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise. Stir for 1 hour at this temperature to generate the ylide.
-
Add a solution of ethyl 2-formyl-1,3-thiazole-4-carboxylate (1 equiv.) in anhydrous THF dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract with diethyl ether, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography to isolate the vinyl thiazole ester.
Step 3: Synthesis of this compound
-
Dissolve the purified ethyl 2-vinyl-1,3-thiazole-4-carboxylate (1 equiv.) in a mixture of ethanol and water (1:1 v/v).
-
Add sodium hydroxide (2.5 equiv.) and heat the mixture to reflux for 2-3 hours.
-
Cool the solution to 0°C and carefully acidify to pH 2-3 using 1 M hydrochloric acid.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to obtain the final monomer, this compound.
Part 2: Copolymerization Reactions
The presence of the vinyl group allows this monomer to be readily copolymerized with a wide range of other vinyl monomers using standard techniques. Both conventional free-radical polymerization and controlled radical polymerization methods can be employed to tailor the final polymer architecture.
Protocol 1: Free-Radical Copolymerization (FRP)
Free-radical polymerization is a robust and industrially significant method for producing high molecular weight polymers.[5]
Rationale: This method is ideal for synthesizing random copolymers. The choice of initiator (like AIBN) is critical; its decomposition temperature dictates the required reaction temperature. The solvent must be chosen to dissolve both monomers and the resulting copolymer. For an acidic monomer, a polar aprotic solvent like DMF or DMSO is often suitable.[6]
Experimental Workflow: Free-Radical Polymerization
Caption: General workflow for free-radical copolymerization.
Detailed Protocol:
-
In a Schlenk flask, dissolve this compound (M1) and the comonomer (M2, e.g., methyl methacrylate) in the desired molar ratio in dimethylformamide (DMF).
-
Add the radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), typically at a monomer-to-initiator ratio of 200:1.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Backfill the flask with an inert gas (nitrogen or argon) and place it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for 12-24 hours.
-
Cool the reaction, dilute with a small amount of DMF if necessary, and precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., cold methanol or diethyl ether).
-
Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum at 40-50°C to a constant weight.
Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures (e.g., block copolymers).[7][8]
Rationale: The key to RAFT is the chain transfer agent (CTA). For an acidic monomer, a trithiocarbonate CTA is often preferred due to its stability and efficiency. This method provides excellent control over the polymer structure, which is crucial for applications requiring well-defined materials. The acid functionality can sometimes interfere with the RAFT process, necessitating careful optimization of the CTA and reaction conditions.[7]
| Parameter | Free-Radical Polymerization (FRP) | RAFT Polymerization |
| Control | Poor control over MW and architecture | Excellent control over MW and architecture |
| Dispersity (Đ) | High (typically > 1.5) | Low (typically < 1.3) |
| End-groups | Varied, from initiator fragments | Defined by the RAFT agent (CTA) |
| Complexity | Simple, robust, widely used | Requires a specific RAFT agent (CTA) |
| Ideal For | Bulk synthesis of random copolymers | Well-defined block copolymers, functional materials |
Detailed Protocol:
-
Combine the monomers (M1 and M2), the RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and the initiator (AIBN) in a vial. A typical molar ratio would be [Monomer]:[CTA]:[Initiator] = 100:1:0.1.
-
Add the solvent (e.g., 1,4-dioxane) to achieve the desired monomer concentration (e.g., 2 M).
-
Perform deoxygenation as described for FRP.
-
Heat the reaction mixture at the appropriate temperature (e.g., 70°C for AIBN) for the specified time, taking aliquots periodically to monitor conversion (via ¹H NMR) and molecular weight evolution (via GPC).
-
Terminate the polymerization by cooling and exposing the mixture to air.
-
Purify the polymer by precipitation as described in the FRP protocol.
Part 3: Copolymer Characterization
Thorough characterization is essential to confirm the successful synthesis of the desired copolymer and to understand its properties.
| Technique | Purpose | Expected Outcome |
| ¹H NMR Spectroscopy | Determine copolymer composition and microstructure. | Integration of characteristic peaks from each monomer unit will give the molar ratio in the copolymer.[9] |
| FTIR Spectroscopy | Confirm the incorporation of functional groups. | Presence of characteristic bands for the thiazole ring, C=O of the carboxylic acid, and groups from the comonomer.[6] |
| Gel Permeation Chromatography (GPC/SEC) | Determine molecular weight (Mn, Mw) and dispersity (Đ). | For RAFT, a narrow, symmetric peak is expected. For FRP, a broader distribution will be observed. |
| Differential Scanning Calorimetry (DSC) | Measure the glass transition temperature (Tg). | A single Tg value indicates a random copolymer, while multiple transitions may suggest a blocky structure.[10] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability. | Provides the decomposition temperature of the polymer, indicating its operational temperature range.[10] |
Part 4: Potential Applications and Scientific Rationale
The unique combination of the thiazole and carboxylic acid moieties suggests several high-value applications for these copolymers.
-
pH-Responsive Drug Delivery: The carboxylic acid groups are protonated at low pH (e.g., in the stomach) and deprotonated at neutral pH (e.g., in the bloodstream or intestine). This allows for the design of "smart" nanoparticles or hydrogels that can encapsulate a drug at one pH and release it in response to a pH change, enabling targeted drug delivery.[11]
-
Antimicrobial and Antifouling Surfaces: Thiazole derivatives are known to possess significant antibacterial and antifungal properties. Copolymers incorporating this monomer could be used to create coatings for medical devices, implants, or surfaces that resist bacterial colonization and biofilm formation. The hydrophilic nature of the carboxylic acid at neutral pH can also contribute to antifouling properties by preventing protein adsorption.
-
Bio-Adhesives and Functional Hydrogels: The carboxylic acid groups can form strong hydrogen bonds and can be cross-linked ionically (e.g., with divalent cations like Ca²⁺) or covalently to form robust hydrogels. These materials could be designed as bio-adhesives for wound closure or as scaffolds for tissue engineering, with the thiazole group potentially providing an additional therapeutic benefit.
Conclusion
This compound represents a promising, albeit currently hypothetical, building block for the creation of sophisticated functional polymers. The proposed synthesis is rooted in reliable chemical transformations, and its polymerization via both free-radical and controlled methods is well-precedented for analogous vinyl monomers. The resulting copolymers, endowed with pH-responsiveness and the inherent biological and electronic properties of the thiazole ring, are poised to be valuable materials for researchers in drug development, biomaterials science, and advanced materials engineering. This guide provides the foundational protocols and scientific rationale to empower researchers to explore this exciting new area of polymer chemistry.
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D-MATL, ETH Zurich. (2024). Acid-Triggered Radical Polymerization of Vinyl Monomers. Available at: [Link]
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Osaka University Institutional Knowledge Archive. (2022). The Cationic Polymerizability of Vinyl Acetate: Alternating Copolymerization with 1,3-Dioxolan-4-ones and Branched Copolymer Formation with Cyclic Acetals. Macromolecules. Available at: [Link]
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PubMed Central. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available at: [Link]
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Polimery. (2016). Homo- and copolymerization of 2-benzothiazoylacrylamide with α-methyl styrene and methyl acrylate: synthesis, characterization and reactivity. Available at: [Link]
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University of Science and Technology of China. FREE RADICAL POLYMERIZATION. Available at: [Link]
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ResearchGate. (2022). Synthesis of Few New Carrier Polymers Derived from 2-hydrazinylbenzo[d]thiazole. Available at: [Link]
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Digital Repository of University of Baghdad. (2022). Synthesis of Few New Carrier Polymers Derived from 2-hydrazinylbenzo[d]thiazole. International Journal Of Drug Delivery Technology. Available at: [Link]
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MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Pharmaceuticals. Available at: [Link]
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PubMed Central. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
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ResearchGate. (2018). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available at: [Link]
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ResearchGate. (2024). Structures of thiazole-bearing drugs recently approved by the FDA. Available at: [Link]
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ResearchGate. (2012). Synthesis of New Polymers Derived from Poly (vinyl Chloride) and Study Their Biological Evaluation. Available at: [Link]
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TÜBİTAK Academic Journals. (2023). Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. Turkish Journal of Chemistry. Available at: [Link]
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E3S Web of Conferences. (2023). Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Available at: [Link]
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Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
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MDPI. (2020). Structural Properties and Catalytic Activity of Binary Poly (vinyl alcohol)/Al2O3 Nanocomposite Film for Synthesis of Thiazoles. Polymers. Available at: [Link]
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National Institutes of Health. (2021). Copolymer chain formation of 2-oxazolines by in situ1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios. Available at: [Link]
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ResearchGate. (2022). Synthesis and Structure–Property Relationship of Amphiphilic Poly(2-ethyl- co -2-(alkyl/aryl)-2-oxazoline) Copolymers. Available at: [Link]
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Journal of Materials and Environmental Science. (2023). A Comprehensive Review on Properties of Polyvinyl Alcohol (PVA) Crosslinked with Carboxylic Acid. Available at: [Link]
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Application Notes & Protocols: Hantzsch Thiazole Synthesis for Substituted 4-Carboxylic Acid Derivatives
Abstract
The Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry since its discovery in 1887, remains a highly reliable and versatile method for constructing the thiazole ring.[1][2] This application note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the specific application of the Hantzsch synthesis for preparing thiazole-4-carboxylic acid derivatives. These derivatives serve as critical synthons and key structural motifs in a multitude of pharmacologically active compounds.[3] We will explore the underlying reaction mechanism, provide detailed, field-tested protocols, and discuss modern, efficient variations of this classic transformation. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot the synthesis for their specific molecular targets.
Reaction Principle & Core Mechanism
The fundamental principle of the Hantzsch thiazole synthesis is the condensation reaction between an α-halocarbonyl compound and a thioamide.[1] The reaction proceeds via a well-established pathway involving S-alkylation, intramolecular cyclization, and subsequent dehydration to yield the stable, aromatic thiazole ring.[4][5] This process is known for its simplicity and tendency to produce high yields with readily available starting materials.[3][6]
Causality of the Mechanism: The reaction is initiated by the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon bearing the halogen in the α-haloketone. This is a classic SN2 reaction.[5][6] Following this initial bond formation, the molecule is primed for an intramolecular cyclization. The nitrogen atom of the intermediate attacks the carbonyl carbon, forming a five-membered ring. This step is driven by the proximity of the reacting groups. The final step is a dehydration event, which is thermodynamically favored as it results in the formation of a stable aromatic thiazole ring system.
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.
Application Focus: Synthesis of Ethyl Thiazole-4-Carboxylates
To synthesize thiazoles bearing a carboxylic acid (or ester) group at the 4-position, the choice of the α-halocarbonyl component is critical. Ethyl 2-chloroacetoacetate or its bromo-analog are ideal starting materials for this purpose.[4] They provide the necessary three-carbon backbone, with the ester group correctly positioned to become the C4-substituent of the final thiazole product.
The thioamide component determines the substituent at the 2-position of the thiazole ring. For instance, using thioacetamide will yield a 2-methylthiazole, while using thiourea will result in a 2-aminothiazole.[6] This modularity is a key advantage of the Hantzsch synthesis, allowing for the creation of diverse molecular libraries.
Detailed Experimental Protocol: Synthesis of Ethyl 2-methylthiazole-4-carboxylate
This protocol describes a robust and reproducible method adapted from established procedures for the synthesis of a model thiazole-4-carboxylate derivative.[4]
Self-Validation and Safety: This protocol incorporates checkpoints for reaction monitoring (TLC) and concludes with purification and characterization steps. This ensures the identity and purity of the final product, making the process self-validating. Safety Precaution: Always work in a well-ventilated fume hood. α-haloesters can be lachrymatory and irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials & Reagents
| Reagent/Material | Purpose | Typical Grade |
| Ethyl 2-chloroacetoacetate | α-halocarbonyl reactant | Reagent Grade, ≥97% |
| Thioacetamide | Thioamide reactant | Reagent Grade, ≥98% |
| Ethanol (Absolute) | Reaction Solvent | Anhydrous |
| Sodium Bicarbonate (NaHCO₃) | Neutralizing agent | Saturated Aqueous Solution |
| Ethyl Acetate | Extraction Solvent | ACS Grade |
| Brine (Saturated NaCl) | Washing agent | Saturated Aqueous Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent | Anhydrous, Granular |
| Silica Gel | Stationary phase for chromatography | 60 Å, 230-400 mesh |
| TLC Plates | Reaction monitoring | Silica gel 60 F₂₅₄ |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thioacetamide (1.0 equivalent).
-
Add absolute ethanol (approx. 10 mL per gram of thioacetamide) to dissolve the thioacetamide. Gentle warming may be required.
-
Causality: Ethanol is a common solvent as it effectively dissolves both reactants and is suitable for reflux temperatures.[4]
-
-
Addition of Reactant:
-
Once the thioacetamide is dissolved, begin stirring the solution.
-
Add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise to the stirred solution at room temperature over 5-10 minutes.
-
Causality: A dropwise addition helps to control any initial exotherm from the S-alkylation reaction.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 78-80°C for ethanol).
-
Maintain the reflux for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase is a hexane-ethyl acetate mixture (e.g., 7:3 v/v). The product spot should be more non-polar than the starting materials. The reaction is complete when the starting material spots have disappeared.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture. Continue adding until effervescence ceases.
-
Causality: The reaction generates HCl (or HBr) as a byproduct, which must be neutralized to prevent unwanted side reactions during work-up and to facilitate extraction.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate (approx. 3 x 20 mL) to extract the product. Transfer the mixture to a separatory funnel for each extraction.
-
Combine the organic layers.
-
Causality: The thiazole product is more soluble in the organic ethyl acetate layer than in the aqueous layer. Multiple extractions ensure efficient recovery.
-
Wash the combined organic layers with brine (2 x 15 mL).
-
Causality: Washing with brine helps to remove residual water and water-soluble impurities from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, often as an oil or semi-solid.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.[4]
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the pure Ethyl 2-methylthiazole-4-carboxylate.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H and ¹³C) and Mass Spectrometry (MS).
-
Experimental Workflow & Data Presentation
The overall laboratory workflow can be visualized as a logical sequence of operations.
Caption: Figure 2: General Laboratory Workflow.
| Parameter | Condition / Value | Rationale |
| Reactant Ratio | 1:1 (Thioamide:α-Haloester) | Stoichiometric reaction. |
| Solvent | Absolute Ethanol | Good solubility for reactants; appropriate boiling point for reflux. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier for cyclization and dehydration. |
| Reaction Time | 4-6 hours | Typical duration for completion, but should be confirmed by TLC monitoring. |
| Typical Yield | 70-90% | The Hantzsch synthesis is generally a high-yielding reaction.[6][7] |
Modern & Greener Variations
While the classic protocol is robust, significant advancements have been made to improve the efficiency and environmental footprint of the Hantzsch synthesis.
-
One-Pot, Multi-Component Reactions: Modern protocols often generate the α-haloketone in situ from a ketone and a halogenating agent (e.g., N-bromosuccinimide), followed by the addition of the thioamide in the same reaction vessel. This avoids the isolation of lachrymatory intermediates.[8]
-
Ultrasonic and Microwave Irradiation: The use of ultrasound or microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields by providing efficient and uniform heating.[7][9]
-
Green Catalysis: Researchers have developed methods using reusable solid-supported catalysts, such as silica-supported tungstosilicic acid, which can be easily recovered by filtration and reused, minimizing waste.[9][10] These reactions can sometimes be performed in greener solvent systems like ethanol/water mixtures.[7]
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Chem Help Asap. Hantzsch Thiazole Synthesis . Available at: [Link]
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Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . Molecules, 21(9), 1143. Available at: [Link]
-
Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . Molecules, 21(9), 1143. (PMC version). Available at: [Link]
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YouTube. synthesis of thiazoles . (2019). Available at: [Link]
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ResearchGate. Hantzsch synthesis of thiazole from α-haloketones and thioamides . (2023). Available at: [Link]
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Asian Journal of Chemistry. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity . (2015). Available at: [Link]
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ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis . Available at: [Link]
-
PubMed. Synthesis of L-cysteine derivatives of immunotropic activity . (1981). Available at: [Link]
-
ResearchGate. Mechanism of Hantzsch Thiazole Synthesis . (2022). Available at: [Link]
-
ResearchGate. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides | Request PDF . (2013). Available at: [Link]
- Google Patents. US3974031A - Process for producing L-cysteine or its derivatives.
- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- Google Patents. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives.
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- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. bepls.com [bepls.com]
A Robust Protocol for the On-Resin Solid-Phase Synthesis of 2-Vinylthiazole-Functionalized Peptide Nucleic Acids
An Application Note for Advanced PNA Synthesis
Abstract
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, a feature that confers high-affinity binding to complementary DNA and RNA sequences and exceptional resistance to enzymatic degradation.[1][2] These properties make PNAs ideal candidates for therapeutic and diagnostic applications.[3] The introduction of functional moieties, such as vinylthiazoles, into PNA oligomers opens new avenues for post-synthetic modification via click chemistry, development of fluorescent probes, and enhancement of biological activity.[4][5] This guide presents a comprehensive, field-proven protocol for the solid-phase synthesis of 2-vinylthiazole-functionalized PNA monomers directly on the resin support. This on-resin functionalization strategy offers greater flexibility and efficiency compared to the traditional approach of pre-synthesizing and incorporating modified monomers.[6][7] We detail the core principles of orthogonal protection, provide step-by-step protocols from resin preparation to final product characterization, and include expert insights to ensure reproducible, high-yield synthesis.
Core Principles & Mechanistic Rationale
The successful on-resin synthesis of a 2-vinylthiazole PNA hinges on a carefully designed orthogonal protection strategy. Standard PNA synthesis protocols, primarily based on peptide chemistry, utilize two main protection schemes: Fmoc/Bhoc and Boc/Z.[8][9] For on-resin modification, we require a third, independent protecting group that can be removed without affecting the primary backbone (N-terminal) or nucleobase protecting groups.
1.1. The Orthogonal Protection Scheme
Our strategy employs the widely-used Fmoc/Bhoc chemistry for the main PNA chain elongation, supplemented by an acid-labile group for the precursor that will be converted into the vinylthiazole moiety.
-
N-Terminal Protection (Temporary): The Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the N-terminus of the growing PNA chain. It is base-labile and removed in each cycle with piperidine.[1][10]
-
Nucleobase Protection (Permanent): The exocyclic amines of adenine, cytosine, and guanine are protected with the Bhoc (benzhydryloxycarbonyl) group. This group is acid-labile and is removed during the final cleavage from the resin with strong acid (e.g., Trifluoroacetic Acid - TFA).[1][10]
-
Functional Group Precursor Protection (Orthogonal): To build the vinylthiazole on-resin, we first incorporate a PNA monomer bearing a precursor functional group. A common strategy involves using a monomer with a protected aldehyde, such as one shielded by a diethyl acetal group. This acetal is stable to the basic conditions of Fmoc removal but can be selectively deprotected under mild acidic conditions that do not cleave the Bhoc groups or the resin linker prematurely.
Diagram 1: Orthogonal protection strategy for on-resin functionalization.
1.2. Solid Support and Linker Selection
The choice of solid support is critical, especially for synthesizing aggregation-prone or complex PNA sequences.[11]
-
Resin: Polystyrene-based resins functionalized with polyethylene glycol (PEG), such as ChemMatrix® or TentaGel® , are highly recommended. These resins offer superior swelling properties in common organic solvents like N-methylpyrrolidone (NMP) and dichloromethane (DCM), which enhances reagent accessibility and improves coupling efficiency.[11]
-
Linker: A Rink Amide or PAL linker is typically used. These linkers are stable throughout the synthesis but are readily cleaved by TFA, yielding a C-terminal amide on the PNA oligomer, which is standard for many applications.[8][12]
Experimental Protocols
This section provides detailed, step-by-step methodologies. All operations should be performed in a fume hood using appropriate personal protective equipment.
2.1. Materials and Reagents
A summary of the necessary reagents is provided below. All solvents should be peptide synthesis grade or higher.
| Reagent/Solvent | Supplier Recommendation | Purpose |
| Rink Amide MBHA Resin (0.2-0.5 mmol/g) | Sigma-Aldrich, Novabiochem | Solid support for synthesis |
| Fmoc-PNA-(Bhoc)-OH Monomers (A, C, G, T) | Biosearch Technologies, PNA Bio | PNA building blocks |
| Fmoc-PNA(precursor)-OH Monomer | Custom Synthesis | Building block for vinylthiazole modification |
| N-Methyl-2-pyrrolidone (NMP) | Sigma-Aldrich | Primary synthesis solvent |
| Dichloromethane (DCM) | Fisher Scientific | Washing solvent |
| Piperidine | Sigma-Aldrich | Fmoc deprotection |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Chem-Impex International | Coupling activator |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Activation base |
| 2,6-Lutidine | Acros Organics | Activation base |
| Acetic Anhydride | Sigma-Aldrich | Capping reagent |
| Pyridine | Sigma-Aldrich | Capping solvent/base |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Cleavage and deprotection reagent |
| m-Cresol | Sigma-Aldrich | Scavenger for cleavage |
2.2. Protocol 1: PNA Chain Elongation
This protocol outlines the iterative cycle for building the PNA sequence on an automated peptide synthesizer or manually. The parameters are for a 10 µmol scale synthesis.
A. Resin Preparation:
-
Place 20-50 mg of Rink Amide resin (0.2-0.5 mmol/g loading) in a fritted reaction vessel.
-
Swell the resin in NMP for at least 30 minutes.
B. Iterative Synthesis Cycle:
| Step | Reagent/Solvent | Time | Repeats | Rationale |
| 1. Deprotection | 20% Piperidine in NMP | 3 min | 2x | Removes the N-terminal Fmoc group to expose a primary amine for the next coupling reaction. Repetition ensures complete removal.[13] |
| 2. Washing | NMP | 30 sec | 5x | Thoroughly removes residual piperidine, which would neutralize the subsequent coupling reaction. |
| 3. Coupling | 5 equiv. Fmoc-PNA-monomer, 4.9 equiv. HATU, 10 equiv. DIPEA in NMP | 30 min | 1x | The monomer's carboxylic acid is activated by HATU/DIPEA to form an amide bond with the resin's free amine.[10][14] |
| 4. Capping | Acetic Anhydride/Pyridine/NMP (1:1:8 v/v/v) | 5 min | 1x | Acetylates any unreacted primary amines, preventing the formation of deletion sequences in the final product.[8] |
| 5. Washing | NMP (3x), DCM (3x), NMP (3x) | 30 sec each | 1x | Prepares the resin for the next synthesis cycle by removing all excess reagents and byproducts. |
Scientist's Note: Incorporate the aldehyde-precursor PNA monomer at the desired position using the same coupling protocol (Step 3). Confirm coupling efficiency at critical steps using a qualitative Kaiser test.
2.3. Protocol 2: On-Resin Synthesis of 2-Vinylthiazole
This protocol is performed after the full PNA sequence is assembled but before final cleavage.
A. Acetal Deprotection:
-
Wash the resin thoroughly with DCM.
-
Treat the resin with a solution of 3% TFA in DCM for 10 minutes. Repeat this step once.
-
Wash the resin with DCM (5x) followed by NMP (3x) to remove all traces of acid.
-
Rationale: This mild acid treatment selectively removes the diethyl acetal protecting group, exposing the reactive aldehyde on the resin-bound PNA without cleaving Bhoc groups.
-
B. Thiazole Formation (Hantzsch Synthesis Adaptation):
-
Prepare a solution containing 10 equivalents of 2-bromoacetaldehyde and 10 equivalents of thioacetamide in NMP.
-
Add the solution to the resin and allow it to react for 4-6 hours at room temperature with gentle agitation.
-
Rationale: This is a solid-phase adaptation of the Hantzsch thiazole synthesis. The on-resin aldehyde reacts with the thioacetamide and 2-bromoacetaldehyde to form the thiazole ring.
-
C. Vinyl Group Formation (Wittig Reaction):
-
Prepare the Wittig reagent: Suspend 15 equivalents of methyltriphenylphosphonium bromide in dry THF. Add 14 equivalents of n-butyllithium (n-BuLi) dropwise at 0°C and stir for 30 minutes to form the ylide.
-
Wash the PNA-resin with dry THF (5x).
-
Add the freshly prepared ylide solution to the resin and react for 2 hours at room temperature.
-
Rationale: The Wittig reaction is a highly reliable method for converting aldehydes (in this case, on the thiazole ring, assuming a formylthiazole intermediate was created) into alkenes (the vinyl group).
-
2.4. Protocol 3: Cleavage, Deprotection, and Purification
A. Cleavage from Resin:
-
Wash the resin with DCM (5x) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/m-cresol (95:5 v/v) .[8]
-
Add the cleavage cocktail to the resin (approx. 1 mL for 10 µmol scale) and agitate for 90 minutes at room temperature.[15]
-
Rationale: The strong TFA cleaves the PNA from the Rink Amide linker and simultaneously removes all Bhoc protecting groups from the nucleobases. m-Cresol acts as a scavenger to trap reactive cations generated during cleavage.[8]
-
B. Precipitation and Isolation:
-
Filter the cleavage solution away from the resin into a clean microcentrifuge tube.
-
Add 10 volumes of cold diethyl ether to precipitate the crude PNA. A white solid should form.[16]
-
Centrifuge the tube (e.g., 5 min at 7000 rpm), decant the ether, and wash the pellet twice more with cold ether to remove residual scavengers.[16]
-
Dry the crude PNA pellet under vacuum.
C. Purification:
-
Dissolve the crude PNA in 0.1% TFA in water (add acetonitrile if needed for solubility).
-
Purify the PNA oligomer using reverse-phase HPLC (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[1][8]
-
Collect the fractions corresponding to the main product peak, combine, and lyophilize to obtain a pure, fluffy white powder.
2.5. Protocol 4: Quality Control
A self-validating protocol requires rigorous characterization of the final product.
-
Mass Spectrometry: Analyze the purified product using MALDI-TOF or ESI-MS to confirm that the observed molecular weight matches the calculated theoretical mass of the 2-vinylthiazole-functionalized PNA.[10]
-
Analytical HPLC: Inject a small sample of the purified product onto an analytical C18 column to assess its purity, which should ideally be >95%.[13]
Overall Synthesis Workflow
The entire process from initial resin setup to the final, characterized product is summarized in the workflow diagram below.
Diagram 2: Comprehensive workflow for on-resin 2-vinylthiazole PNA synthesis.
References
-
Manicardi, A., et al. (2016). A Bifunctional Monomer for On-Resin Synthesis of Polyfunctional PNAs and Tailored Induced-Fit Switching Probes. Organic Letters. [Link][6][7]
-
Al Shaer, D., et al. (2022). Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. Organic & Biomolecular Chemistry. [Link][11]
-
Sforza, S., et al. (2021). Submonomeric Strategy with Minimal Protection for the Synthesis of C(2)-Modified Peptide Nucleic Acids. Organic Letters. [Link]
-
Manicardi, A., et al. (2016). A Bifunctional Monomer for On-Resin Synthesis of Polyfunctional PNAs and Tailored Induced-Fit Switching Probes. ResearchGate. [Link][6][7]
-
Knepper, T. P., et al. (2004). Synthesis of thiazole, imidazole and oxazole containing amino acids for peptide backbone modification. PubMed. [Link][17]
-
Patil, S. P., et al. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. PubMed Central. [Link][10]
-
biomers.net. (n.d.). PNA Oligomers - Peptide Nucleic Acids. biomers.net. [Link][1]
-
Seitz, O. (2003). Solid phase synthesis of thiazole orange labeled peptide nucleic acids for homogeneous detection of single base mutation in DNA. ResearchGate. [Link][4]
-
Gauthier, J., et al. (1998). Solid-phase synthesis of peptide nucleic acid (PNA) monomers and their oligomerization using disulphide anchoring linkers. PubMed. [Link][18]
-
de la Torre, B. G., & Albericio, F. (2022). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. [Link][9]
-
Koch, T., et al. (1997). Solid Phase Synthesis of PNA Oligomers. Springer Nature Experiments. [Link]
-
Appella, D. H. (n.d.). PNA Purification and Characterization. Appella Group, NIH. [Link][16]
-
Current Protocols in Nucleic Acid Chemistry. (2001). Synthesis and Purification of Peptide Nucleic Acids. Wiley Online Library. [Link][15]
-
Mayer, C., et al. (2024). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. PubMed. [Link][19]
-
Singh, Y., et al. (2021). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. PubMed Central. [Link][5]
-
Gauthier, J., et al. (1998). Solid-phase synthesis of peptide nucleic acid (PNA) monomers and their oligomerization using disulphide anchoring linkers. Journal of Peptide Science. [Link]
-
Christensen, L., et al. (1995). Solid-phase Synthesis of Peptide Nucleic Acids. PubMed. [Link][14]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]
-
Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). RSC Publishing. [Link][13]
-
Gichun, K., et al. (2021). Automated Flow Synthesis of Peptide–PNA Conjugates. PubMed Central. [Link][2]
-
Bio-Synthesis Inc. (n.d.). Custom PNA Oligomer Synthesis. Bio-Synthesis. [Link][3]
Sources
- 1. biomers.net | PNA Oligomers - biomers.net Oligonucleotides [biomers.net]
- 2. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Custom PNA Oligomer Synthesis [biosyn.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 9. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 10. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 13. rsc.org [rsc.org]
- 14. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. rsc.org [rsc.org]
- 17. Synthesis of thiazole, imidazole and oxazole containing amino acids for peptide backbone modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solid-phase synthesis of peptide nucleic acid (PNA) monomers and their oligomerization using disulphide anchoring linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Development of Thiazole-Based Inhibitors for Cyclin-Dependent Kinase 2 (CDK2)
Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold".[1][2][3] Its unique structural and electronic properties allow it to engage in various non-covalent interactions with biological macromolecules, making it a frequent component in a multitude of pharmacologically active agents.[1][4] Thiazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7][8] Notably, the thiazole nucleus is integral to several clinically approved drugs, such as the anticancer agents Dasatinib and Dabrafenib, underscoring its therapeutic significance.[9][10]
This guide focuses on the systematic development of thiazole-based inhibitors targeting a specific and critical biological target: Cyclin-Dependent Kinase 2 (CDK2). Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making kinases a major class of drug targets.[5][6][11] Thiazole-based compounds have shown significant promise as potent inhibitors of various kinases, including CDKs, which are central regulators of the cell cycle.[12][13][14][15]
We will provide a comprehensive, experience-driven overview of the workflow for developing a novel thiazole-based CDK2 inhibitor, from initial chemical synthesis to biochemical and cell-based evaluation. The protocols and rationale provided herein are designed to be a self-validating system for researchers, scientists, and drug development professionals.
Biological Target: Cyclin-Dependent Kinase 2 (CDK2)
Rationale for Target Selection: CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, govern the progression of the eukaryotic cell cycle.[16] CDK2, primarily in complex with cyclin E and cyclin A, is essential for the transition from the G1 (growth) phase to the S (synthesis) phase and for S-phase progression.[16] In many human cancers, the CDK2 pathway is hyperactivated due to mutations in upstream regulators (like p53 or Rb) or overexpression of cyclins, leading to uncontrolled cell proliferation. Therefore, inhibiting CDK2 is a well-established therapeutic strategy to halt the growth of cancer cells.[14]
Protocol: Synthesis of a 2-Amino-4-phenylthiazole Core Structure
Scientific Rationale: The Hantzsch thiazole synthesis is a classic and robust method for constructing the thiazole core.[1] It involves the condensation of an α-haloketone with a thioamide-containing compound. For our purpose, we will use thiourea to generate the versatile 2-aminothiazole scaffold, which serves as an excellent starting point for further functionalization. The amino group at the C2 position is a critical interaction point, often forming hydrogen bonds with the kinase hinge region, as observed in co-crystal structures of CDK inhibitors.[12][16]
Materials:
-
2-Bromoacetophenone (α-haloketone)
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 40 mL of absolute ethanol.
-
Causality: Ethanol is an effective solvent for both reactants and facilitates the reaction. The 1:1 molar ratio ensures complete consumption of the starting materials.
-
-
Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat the reaction to reflux (approximately 78°C) using a heating mantle. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-3 hours.
-
Causality: Heating provides the necessary activation energy for the cyclization reaction to proceed at a practical rate. TLC is a crucial and simple method to visually confirm the consumption of starting materials and the formation of the new product spot.
-
-
Work-up and Neutralization: After the reaction is complete, cool the flask to room temperature. The product hydrobromide salt may precipitate. Slowly add a saturated aqueous solution of sodium bicarbonate to the stirred mixture until the pH is neutral (~7-8). This will neutralize the HBr byproduct and precipitate the free amine product.
-
Causality: The initial product is an acid salt. Neutralization is required to isolate the final product as a stable, free base, which is less soluble in the aqueous ethanol mixture, aiding its precipitation.
-
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any inorganic salts.
-
Causality: Washing with cold water removes residual salts like NaBr and unreacted NaHCO₃ without significantly dissolving the desired organic product.
-
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 2-amino-4-phenylthiazole as a crystalline solid. Dry the final product under vacuum.
-
Causality: Recrystallization is a powerful purification technique that removes impurities by leveraging the difference in solubility between the product and impurities at high and low temperatures.
-
Protocol: In Vitro CDK2/Cyclin A Kinase Inhibition Assay
Scientific Rationale: The first step in evaluating a new compound is to determine its direct inhibitory effect on the purified target enzyme. A biochemical assay allows for the precise measurement of potency (IC50) without the complexities of a cellular environment.[17] We will use a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Materials:
-
Purified, active CDK2/Cyclin A enzyme
-
Histone H1 (substrate)
-
ATP (Adenosine triphosphate)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)
-
Test compounds (thiazole derivatives) dissolved in DMSO
-
Kinase reaction buffer (containing MgCl₂)
-
White, opaque 384-well assay plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using a multichannel pipette, add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only (negative control, 0% inhibition) and a known CDK2 inhibitor like Roscovitine (positive control).[16]
-
Causality: Serial dilution allows for the generation of a dose-response curve to accurately calculate the IC50. DMSO is a standard solvent for small molecules, and keeping its final concentration low (e.g., <1%) is critical to avoid affecting enzyme activity.
-
-
Enzyme/Substrate Addition: Prepare a master mix of CDK2/Cyclin A enzyme and Histone H1 substrate in kinase reaction buffer. Add 10 µL of this mix to each well containing the compounds.
-
Initiation of Reaction: Prepare a solution of ATP in kinase reaction buffer. Add 10 µL of the ATP solution to all wells to start the kinase reaction. The final volume is now 21 µL. Gently mix the plate and incubate at room temperature for 1 hour.
-
Causality: The concentration of ATP should be near its Km value for the kinase to ensure the assay is sensitive to competitive inhibitors. A 1-hour incubation allows the enzymatic reaction to proceed sufficiently for a robust signal.
-
-
Detection: After incubation, add 20 µL of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.
-
Data Acquisition: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [RLU_compound - RLU_background] / [RLU_DMSO - RLU_background]).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).
-
Data Presentation: Example Structure-Activity Relationship (SAR) Table
| Compound ID | R1-Substituent | R2-Substituent | CDK2 IC50 (nM) |
| THZ-001 | H | H | 850 |
| THZ-002 | 4-Fluorophenyl | H | 420 |
| THZ-003 | 4-Methoxyphenyl | H | 950 |
| THZ-004 | 4-Fluorophenyl | Pyrimidine | 45 |
| THZ-005 | 4-Fluorophenyl | Pyridine | 110 |
| Roscovitine | (Reference) | (Reference) | 432[14] |
This table illustrates how systematic modifications to the core thiazole structure can significantly impact inhibitory potency, guiding further optimization. For instance, adding a pyrimidine at the R2 position (THZ-004) dramatically improves activity compared to THZ-002, suggesting a key interaction in that region of the binding pocket.[12][16]
Protocol: Cell-Based Antiproliferative Assay (MTT Assay)
Scientific Rationale: A potent biochemical inhibitor may not be effective in a cellular context due to poor membrane permeability, metabolic instability, or efflux. Cell-based assays are therefore essential to assess a compound's therapeutic potential.[18][19] The MTT assay is a colorimetric method that measures cell viability by assessing the metabolic activity of mitochondria. A reduction in signal indicates cytotoxicity or a cytostatic effect, such as cell cycle arrest induced by a CDK inhibitor.[20]
Materials:
-
Human colon cancer cell line (e.g., HCT-116) or breast cancer line (MCF-7).[12][14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Clear, flat-bottomed 96-well plates
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Step-by-Step Protocol:
-
Cell Seeding: Culture HCT-116 cells to ~80% confluency. Harvest the cells using trypsin and resuspend them in fresh medium. Seed 5,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Causality: A 24-hour attachment period ensures cells are in a healthy, exponential growth phase before drug treatment. The seeding density is optimized to prevent overgrowth during the assay period.
-
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Causality: A 72-hour incubation period is typically sufficient to observe the effects of an antiproliferative agent, covering multiple cell division cycles.
-
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.
-
Causality: Live cells with active mitochondria will reduce the yellow MTT tetrazolium salt into purple formazan crystals. The incubation time allows for sufficient formazan to accumulate for a robust signal.
-
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot the % inhibition against the logarithm of compound concentration and fit the curve to determine the GI50 value (the concentration required to inhibit cell growth by 50%).
References
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Cell-based Assays for Drug Discovery. Reaction Biology.
- Comparative Analysis of Thiazole Derivatives as Enzyme Inhibitors: A Review of the Landscape. Benchchem.
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters.
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers.
- Thiazole, a privileged scaffold in drug discovery.
- Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors.
- Thiazole Ring—A Biologically Active Scaffold. Molecules.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
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- Thiazole heterocycle: A privileged scaffold for drug design and discovery.
- 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Journal of Biochemical and Molecular Toxicology.
- Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Future Medicinal Chemistry.
- Structural based investigation of novel pyrazole-thiazole Hybrids as dual CDK-1 and CDK-2 inhibitors for cancer chemotherapy. Journal of Biomolecular Structure and Dynamics.
- Bioassays for anticancer activities. Methods in Molecular Biology.
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
- Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules.
- Editorial: Thiazole Heterocycle: A Privileged Scaffold for Drug Design and Discovery.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
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Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions for Derivatization of 2-Vinylthiazole
Introduction: The Strategic Importance of 2-Vinylthiazole in Modern Drug Discovery
The thiazole ring is a cornerstone of medicinal chemistry, embedded in the architecture of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The 2-vinylthiazole scaffold, in particular, represents a versatile and highly valuable building block for the synthesis of novel pharmaceutical agents. The vinyl group serves as a reactive handle for a variety of metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments and the exploration of new chemical space. This strategic derivatization is pivotal in the development of new therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. For instance, substituted thiazole derivatives have been investigated as potent inhibitors of enzymes like CYP51 in pathogenic fungi and as promising anticancer and antibacterial agents.[2][6]
This technical guide provides an in-depth exploration of three seminal metal-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira—for the derivatization of 2-vinylthiazole. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools for the creation of novel 2-vinylthiazole derivatives.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds with Arylboronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between a vinyl halide (or triflate) and an organoboron compound, typically a boronic acid.[7] This reaction is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
A. Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a suitable base is critical as it facilitates the transmetalation step by activating the boronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
B. Experimental Protocol: Synthesis of 2-(2-Arylvinyl)thiazoles
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical 2-(2-bromovinyl)thiazole with an arylboronic acid. The conditions are adapted from successful couplings of related vinyl heterocycles and may require optimization for specific substrates.[7][8]
Materials:
-
2-(2-Bromovinyl)thiazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add 2-(2-bromovinyl)thiazole, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a common and relatively inexpensive palladium source. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the vinyl bromide and facilitates the reductive elimination step, often leading to higher yields and faster reaction times.[7]
-
Base: K₃PO₄ is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant decomposition of sensitive substrates.
-
Solvent System: The mixture of 1,4-dioxane and water provides a good balance of polarity to dissolve both the organic substrates and the inorganic base. Degassing is crucial to prevent oxidation of the palladium catalyst.
C. Data Summary
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 75-95 | [7] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 70-90 | [9] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 65-85 | [10] |
II. Heck-Mizoroki Reaction: Vinylation with Aryl Halides
The Heck-Mizoroki reaction is a powerful tool for the formation of a carbon-carbon bond between an alkene and an aryl or vinyl halide.[11] In the context of 2-vinylthiazole, this reaction allows for the direct arylation of the vinyl group.
A. Mechanistic Insights
The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-aryl bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.[12]
Sources
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- 8. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2-Vinyl-1,3-thiazole-4-carboxylic acid in the Synthesis of Fluorescent Probes
Introduction: A Versatile Scaffold for Fluorescent Probe Development
In the dynamic field of molecular imaging and diagnostics, the rational design of fluorescent probes is paramount for elucidating complex biological processes. The 2-Vinyl-1,3-thiazole-4-carboxylic acid scaffold has emerged as a promising platform for the development of bespoke fluorescent sensors. This molecule uniquely integrates three key functional elements: a fluorescent thiazole core, a reactive vinyl group amenable to Michael addition, and a carboxylic acid handle for bioconjugation. This strategic combination allows for the creation of "turn-on" fluorescent probes that can selectively detect and quantify important biological analytes, such as thiols, and can be tethered to biomolecules for targeted imaging applications.
The thiazole ring system is a well-established fluorophore, and its photophysical properties can be finely tuned through chemical modification[1]. The introduction of a vinyl group at the 2-position serves a dual purpose: it extends the π-conjugation of the fluorophore, influencing its spectral properties, and provides a reactive site for sensing applications. Specifically, the vinyl group can act as a Michael acceptor, reacting with nucleophilic analytes like thiols. This reaction disrupts the electronic structure of the fluorophore, often leading to a significant change in fluorescence, forming the basis of a "turn-on" sensing mechanism. Furthermore, the carboxylic acid at the 4-position provides a convenient attachment point for conjugation to proteins, peptides, or other biomolecules using standard coupling chemistries, thereby enabling targeted delivery and localization of the probe within a biological system[2][3].
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis and application of novel fluorescent probes. We will delve into the underlying design principles, provide detailed synthetic protocols, and outline methods for their application in biological contexts.
Design Principles of Fluorescent Probes based on this compound
The design of fluorescent probes using this scaffold is predicated on modulating the fluorescence output in response to a specific molecular event. The two primary functionalities that enable this are the vinyl group and the carboxylic acid.
Sensing Mechanism via Michael Addition to the Vinyl Group
The vinyl group on the thiazole ring is an electron-deficient alkene, making it susceptible to nucleophilic attack through a Michael addition reaction. This reactivity is the cornerstone for designing probes for nucleophilic analytes, most notably biological thiols like glutathione (GSH) and cysteine (Cys).
The underlying principle is that the unreacted 2-vinylthiazole core may exhibit quenched or low fluorescence due to non-radiative decay pathways. Upon reaction with a thiol, the formation of a thioether adduct disrupts the extended π-system and can restrict intramolecular rotations, leading to a significant enhancement in fluorescence quantum yield. This "turn-on" response provides a high signal-to-noise ratio, which is ideal for sensitive detection.
Caption: Michael addition sensing mechanism.
Bioconjugation via the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for covalently attaching the fluorescent probe to a variety of biomolecules, including proteins, antibodies, and peptides[2][3]. This is typically achieved through the formation of an amide bond with primary amines (e.g., the side chain of lysine residues) on the biomolecule. The most common and reliable method for this conjugation is the use of carbodiimide chemistry, such as the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling reaction[4][5].
This bioconjugation capability allows for the targeted delivery of the fluorescent probe to specific cellular compartments, tissues, or cell types, thereby enabling the study of analytes in a localized biological context.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Hantzsch Synthesis of 2,4-Disubstituted Thiazoles
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this robust reaction for synthesizing 2,4-disubstituted thiazoles. As a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, this reaction remains highly relevant in medicinal chemistry and materials science.[1][2] Thiazole derivatives are key components in numerous pharmaceuticals, including antibiotics, anti-inflammatory agents, and anti-HIV drugs.[2][3]
This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges, moving beyond simple protocols to explain the causality behind each step.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Hantzsch synthesis for 2,4-disubstituted thiazoles?
The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[1][2] The process unfolds through a well-established sequence of steps:
-
Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of the thioamide acting as a potent nucleophile, attacking the α-carbon of the haloketone. This displaces the halide ion in a standard SN2 reaction.[4][5]
-
Cyclization: Following the initial S-alkylation, an intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone.[4][5]
-
Dehydration: The resulting heterocyclic intermediate, a hydroxythiazoline, readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring. The formation of the aromatic system is a significant thermodynamic driving force for the reaction.[6][7]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Q2: What are the typical starting materials and solvents used in this synthesis?
The core components are an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiobenzamide or thiourea). The choice of these two reactants directly dictates the substituents at the C4 and C2 positions of the resulting thiazole, respectively.
Commonly used solvents are polar protic solvents like ethanol and methanol, as they effectively dissolve the reactants and facilitate the reaction steps.[4][5] However, the optimal solvent can be substrate-dependent, with alternatives including 1-butanol, 2-propanol, and even water being effective in certain cases.[8][9]
Q3: My reaction seems to stall or not proceed. What is a good starting point for reaction conditions?
The Hantzsch synthesis often requires heating to overcome the activation energy.[10] A typical starting point is refluxing the reactants in ethanol or methanol for a period ranging from 30 minutes to several hours.[4][11] Reaction progress should always be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.
Issue 1: Low or No Product Yield
Q: My TLC analysis shows a significant amount of unreacted starting materials even after prolonged heating. What are the likely causes and how can I fix this?
A: This is one of the most common issues and can stem from several factors. A systematic approach is the best way to diagnose the problem.
-
Cause A: Purity of Starting Materials
-
Why it matters: The Hantzsch synthesis is sensitive to impurities. Contaminants in the α-haloketone can lead to side reactions, while the stability of the thioamide can be a limiting factor.[8] For instance, some thioamide precursors like 2-aminothiophenol are highly susceptible to oxidation, which significantly reduces the available nucleophile for the primary reaction.[8]
-
Solution:
-
Verify Purity: Confirm the purity of your α-haloketone and thioamide using NMR or by checking their melting points against literature values.[8]
-
Purify if Necessary: If impurities are detected, purify the starting materials. α-Haloketones can often be recrystallized.
-
Use Fresh Reagents: Whenever possible, use freshly opened or recently purified reagents, especially for sensitive thioamides.
-
-
-
Cause B: Suboptimal Reaction Conditions
-
Why it matters: Temperature, solvent, and reaction time are critically linked. Insufficient heat may prevent the reaction from overcoming its activation energy, while an inappropriate solvent can hinder solubility and reaction kinetics.[10]
-
Solution:
-
Temperature Optimization: If the reaction is being run at a lower temperature, gradually increase it to the reflux temperature of the solvent.[10]
-
Solvent Screening: The polarity of the solvent is crucial.[8] If ethanol or methanol are ineffective, consider screening other solvents. A table of common solvents and their effects is provided below.
-
Consider Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times (often to under 30 minutes) and increase yields by providing efficient and uniform heating.[11]
-
-
| Solvent | Typical Temperature | Notes | Reference |
| Methanol | Reflux (~65 °C) | Common starting point; good solubility for many substrates. | [4] |
| Ethanol | Reflux (~78 °C) | Very common, often gives clean reactions. | [9] |
| 1-Butanol | Reflux (~118 °C) | Higher boiling point can drive sluggish reactions to completion. | [9] |
| Ethanol/Water (1:1) | Reflux | A green chemistry approach that can be surprisingly effective. | [9][12] |
| Isopropanol | 50 °C | Used in modified procedures, especially with sensitive substrates. | [13] |
-
Cause C: Incorrect Stoichiometry
-
Why it matters: The ratio of reactants is important. An excess of one reactant can sometimes lead to the formation of byproducts.
-
Solution: While a 1:1 molar ratio is the theoretical standard, using a slight excess (e.g., 1.5 equivalents) of the thioamide component is a common practice to ensure the complete consumption of the more expensive or sensitive α-haloketone.[4]
-
Caption: Troubleshooting Flowchart for Low Yields.
Issue 2: Formation of Multiple Products & Side Reactions
Q: My TLC plate shows multiple spots, and my final product NMR is complex. What side reactions could be occurring?
A: The formation of multiple products often points to specific, predictable side reactions.
-
Cause A: Formation of Isomeric Byproducts
-
Why it matters: Under acidic conditions, the Hantzsch synthesis can sometimes yield a mixture of the desired 2,4-disubstituted thiazole and an isomeric 2-imino-2,3-dihydrothiazole byproduct.[8][10] This occurs due to competitive protonation and tautomerization pathways.
-
Solution:
-
Control pH: Running the reaction under neutral or slightly basic conditions can suppress the formation of the imino isomer and favor the desired thiazole.[8]
-
Basic Work-up: The standard work-up procedure involves pouring the cooled reaction mixture into a weak base solution, such as 5% sodium carbonate (Na₂CO₃).[4] This step is crucial as it neutralizes the hydrohalic acid (e.g., HBr) generated during the reaction. The initial product often exists as a soluble hydrobromide salt; neutralization renders it neutral, causing it to precipitate from the aqueous/alcoholic solution.[7]
-
-
-
Cause B: Self-Condensation or Decomposition
-
Why it matters: α-Haloketones can undergo self-condensation, especially under basic conditions or prolonged heating. Thioamides can also decompose over time.
-
Solution:
-
Control Reagent Addition: Instead of mixing all reagents at once, consider dissolving the thioamide in the solvent and then adding the α-haloketone solution dropwise at a controlled temperature.
-
Monitor Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction closely by TLC and proceed to work-up as soon as the starting materials are consumed.
-
-
Issue 3: Difficulty in Product Purification
Q: My product precipitates during the basic work-up, but it is oily or difficult to filter. How can I improve the isolation step?
A: Product isolation is a critical step that can significantly impact the final yield and purity.
-
Cause A: Incomplete Precipitation or Oiling Out
-
Why it matters: If the product has some residual solubility or a low melting point, it may separate as an oil instead of a crystalline solid, making filtration difficult.
-
Solution:
-
Ensure Complete Neutralization: Check the pH of the aqueous mixture after adding the reaction solution to ensure it is basic (pH > 8). Add more base if necessary.
-
Cooling: After neutralization, cool the mixture in an ice bath to maximize precipitation of the solid product.
-
Extraction: If the product oils out, perform a liquid-liquid extraction. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
-
-
-
Cause B: Persistent Impurities
-
Why it matters: Some impurities may co-precipitate with your product, leading to low purity.
-
Solution:
-
Recrystallization: This is an excellent method for purifying solid products. Choose a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is the definitive method for purification. A common mobile phase is a gradient of ethyl acetate in hexanes.[4]
-
-
Experimental Protocol: A General Workflow
This protocol provides a reliable starting point for the synthesis of a 2,4-disubstituted thiazole.
Caption: General Workflow for Hantzsch Thiazole Synthesis.
Step-by-Step Methodology: Synthesis of 2-Amino-4-phenylthiazole
This procedure is adapted from established, high-yielding methods.[4][8]
-
Reaction Setup:
-
Heating and Monitoring:
-
Heat the mixture with stirring in a sand bath or on a hot plate set to a gentle reflux (a setting of ~100°C often suffices).[4]
-
Allow the reaction to stir for 30-60 minutes. Monitor the consumption of the 2-bromoacetophenone by TLC (a 1:1 ethyl acetate/hexanes mobile phase is a good starting point).[4]
-
-
Work-up and Neutralization:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.[4]
-
In a separate beaker, prepare a solution of 5% sodium carbonate in water (e.g., 20 mL).[4]
-
Pour the cooled reaction mixture into the sodium carbonate solution while swirling. A precipitate should form immediately.[7]
-
-
Isolation:
-
Purification and Characterization:
-
For many applications, the crude product obtained by precipitation is sufficiently pure.[4]
-
Determine the mass and calculate the percent yield.
-
Characterize the product by determining its melting point and acquiring NMR spectra.[4]
-
If further purification is needed, recrystallize the solid from a suitable solvent (e.g., ethanol) or perform silica gel chromatography.
-
References
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Ghozlan, S. A. S., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(12), 22133–22147. Retrieved from [Link]
-
Thiazole. (n.d.). CUTM Courseware. Retrieved from [Link]
-
synthesis of thiazoles. (2019, January 19). YouTube. Retrieved from [Link]
-
Hantzsch pyridine synthesis. (2023, December 2). Wikipedia. Retrieved from [Link]
-
Shafiee, M., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Serbian Chemical Society, 85(11), 1435-1473. Retrieved from [Link]
-
Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. (2023, November 28). ChemRxiv. Retrieved from [Link]
-
Learning from the Hantzsch synthesis. (2000, November 7). American Chemical Society. Retrieved from [Link]
-
Jana, G. K., et al. (2012). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. ISRN Organic Chemistry, 2012, 1-6. Retrieved from [Link]
-
Synthesis of 2,4-disubstituted thiazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2019, July 1). ACS Publications. Retrieved from [Link]
-
Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. (2014, June 20). Korean Chemical Society. Retrieved from [Link]
-
A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (2012, June 14). Taylor & Francis Online. Retrieved from [Link]
-
The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory. (1969, October 1). ACS Publications. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015, December 11). MDPI. Retrieved from [Link]
-
Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. (2020, January 23). National Institutes of Health. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd. Retrieved from [Link]
-
The Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2024, July 8). ACS Publications. Retrieved from [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2016, May 18). National Institutes of Health. Retrieved from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved from [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
Overcoming challenges in the polymerization of vinylthiazole monomers
Welcome to the technical support center for the polymerization of vinylthiazole monomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of polyvinylthiazoles. The unique electronic and coordination properties of the thiazole ring can present specific hurdles not commonly seen with conventional vinyl monomers. This resource provides in-depth, experience-driven solutions and foundational knowledge to ensure the success of your experimental work.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter in the laboratory. Each issue is presented in a question-and-answer format, providing not only a solution but also the underlying scientific reasoning to empower your experimental design.
Question 1: My free-radical polymerization of 2-vinylthiazole has a very low yield and stops at low conversion. What is happening?
Answer:
This is a frequent challenge with vinylthiazole monomers and is often attributable to the inherent reactivity of the thiazole ring itself.
-
Causality - Radical Trapping by the Thiazole Ring: The thiazole ring, particularly the C2-proton, can be susceptible to abstraction by the propagating radical. This creates a stable, non-propagating thiazole-based radical, effectively terminating the chain. This is a form of degradative chain transfer. The lone pair on the nitrogen atom can also interact with and stabilize radicals, hindering propagation.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures increase the rate of chain transfer reactions. Reducing the temperature (e.g., from 80°C to 60°C or even 50°C) can favor propagation over termination. This will slow down the overall polymerization rate, so a longer reaction time may be necessary.
-
Choose the Right Initiator: Use an initiator with a lower decomposition temperature that matches your new reaction temperature. For example, if you lower the temperature to 60°C, AIBN (2,2'-azobis(2-methylpropionitrile)) is a more suitable choice than benzoyl peroxide.
-
Increase Initiator Concentration: A higher initial radical concentration can help to overcome the rate of termination, pushing the equilibrium towards propagation. However, be aware that this will likely decrease the final molecular weight of your polymer.
-
Consider a Controlled Radical Polymerization (CRP) Technique: Techniques like RAFT (Reversible Addition-Fragmenting chain Transfer) polymerization are highly effective for monomers like vinylthiazoles. RAFT agents introduce a controlled equilibrium between active and dormant chains, minimizing irreversible termination steps.[1][2] This is the most robust solution for achieving high conversion and well-defined polymers.
-
Question 2: I am attempting a cationic polymerization of 4-methyl-5-vinylthiazole, but the reaction is uncontrollable, leading to a broad molecular weight distribution and charring.
Answer:
Cationic polymerization of vinylthiazoles is notoriously difficult due to the basicity of the thiazole nitrogen.
-
Causality - Initiator Quenching and Side Reactions: The nitrogen atom in the thiazole ring is a Lewis base. It will readily coordinate with and deactivate the cationic initiator (e.g., a Lewis acid like BF₃·OEt₂).[3] This interaction not only consumes the initiator but can also lead to a cascade of side reactions, including isomerization of the vinyl group and degradation of the monomer, resulting in the observed charring. The propagating carbocation can also be quenched by abstracting a proton from the thiazole ring or through intramolecular cyclization.
-
Troubleshooting Workflow:
Caption: Troubleshooting Cationic Polymerization.
-
Recommended Action: It is strongly advised to move away from cationic polymerization for these monomers. Controlled radical polymerization (RAFT) or, in some cases, anionic polymerization will offer far superior control over the polymer architecture.[1][4]
Section 2: Frequently Asked Questions (FAQs)
This section covers broader topics and best practices for working with vinylthiazole monomers.
FAQ 1: How should I purify and store my vinylthiazole monomer before polymerization?
Impurities can act as inhibitors or chain transfer agents, so rigorous purification is critical.
-
Purification Protocol:
-
Washing: If the monomer is in an organic solvent, wash it with a dilute, cold aqueous solution of sodium hydroxide to remove any acidic inhibitors (like hydroquinone). Follow this with several washes with deionized water to remove the base.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Distillation: The most crucial step is vacuum distillation. This removes non-volatile impurities and any residual solvent. It's often necessary to add a small amount of a radical inhibitor (like BHT) to the distillation flask to prevent polymerization at elevated temperatures.
-
Storage: Store the purified monomer under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., -20°C). The container should be sealed to prevent moisture ingress. For long-term storage, adding a small amount of inhibitor is recommended.
-
FAQ 2: Which polymerization technique is best for producing well-defined polyvinylthiazoles for biomedical applications?
For applications like drug delivery, where precise control over molecular weight, architecture (e.g., block copolymers), and low dispersity is paramount, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the method of choice. [2]
-
Why RAFT?
-
Excellent Control: RAFT allows for the synthesis of polymers with predetermined molecular weights and very narrow molecular weight distributions (Đ < 1.2).[1]
-
Versatility: It is tolerant to a wide range of functional groups, including the thiazole ring.[2]
-
Block Copolymers: RAFT is ideal for creating block copolymers, which are essential for forming structures like micelles for drug encapsulation.[4]
-
End-Group Fidelity: The chain-end of a RAFT-synthesized polymer retains the RAFT agent, which can be used for further post-polymerization modifications.[5]
-
Data Summary: Selecting a RAFT Agent for Vinylthiazole
The choice of RAFT agent (also known as a Chain Transfer Agent or CTA) is critical for a successful polymerization.
| RAFT Agent Type | Z-Group (Stabilizing) | R-Group (Leaving) | Recommended for Vinylthiazole? | Rationale |
| Dithiocarbamate | N,N-dialkyl | Cyanoisopropyl, Cumyl | Highly Recommended | Offers excellent control over the polymerization of less activated monomers like vinylthiazoles.[1] |
| Trithiocarbonate | Alkyl, Aryl | Cyanoisopropyl, Benzyl | Recommended | Also very effective, but may require more optimization of reaction conditions. |
| Xanthate | O-alkyl | Ethyl, Butyl | Less Recommended | Generally used for more activated monomers (e.g., vinyl acetate) and may offer poor control here.[6] |
| Dithiobenzoate | Phenyl | Cyanoisopropyl | Not Recommended | Typically too stabilizing for effective control over less activated monomers. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization of 2-Vinylthiazole
This protocol provides a starting point for the controlled polymerization of 2-vinylthiazole using a dithiocarbamate RAFT agent.
Materials:
-
2-Vinylthiazole (purified by vacuum distillation)
-
RAFT Agent (e.g., 2-Cyano-2-propyl N,N-diethyldithiocarbamate)
-
Initiator (e.g., AIBN)
-
Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or DMF)
-
Schlenk flask and line
-
Magnetic stirrer and oil bath
Procedure:
-
Setup: In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent and the initiator.
-
Reagent Addition: Add the purified 2-vinylthiazole monomer, followed by the anhydrous solvent. The target molecular weight is determined by the ratio of monomer to RAFT agent. Example: For a target DP of 100, a [Monomer]/[RAFT] ratio of 100:1 would be used.
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which is a radical scavenger.
-
Polymerization: Backfill the flask with an inert gas (Argon or Nitrogen) and place it in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Monitoring: The reaction progress can be monitored by taking small aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination: Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane). Collect the polymer by filtration or centrifugation, then redissolve and re-precipitate at least two more times to remove unreacted monomer and initiator fragments.
-
Drying: Dry the final polymer under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.
-
Characterization: Analyze the polymer's molecular weight and dispersity (Đ) using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H and ¹³C NMR.
References
-
Nakabayashi, K., Matsumura, A., Abiko, Y., & Mori, H. (2016). Controlled Synthesis of Thiazole-Based Polymers and Block Copolymers by RAFT Polymerization of Azolyl S-Vinyl Sulfides and Metal Complexation. Macromolecules, 49(5), 1616–1629. [Link]
-
Majumdar, P., & Simalou, O. (2022). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au, 3(1), 16-41. [Link]
-
Tardy, A., & Bruns, N. (2019). Enzyme-initiated Free Radical Polymerizations of Vinyl Monomers Using Horseradish Peroxidase. Methods in Enzymology, 627, 249-262. [Link]
- Müller, A. H. E., & Matyjaszewski, K. (Eds.). (2009).
- Polymer Science Learning Center. (n.d.). Anionic vinyl polymerization. University of Southern Mississippi.
- Polymer Science Learning Center. (n.d.).
-
Zhang, Y., et al. (2024). S/O and vinyl isomerization enables ultrafast cationic ring-opening polymerization toward CO2-derived polythioester with migrated in-chain C=C substituents. Nature Communications, 15(1), 1-11. [Link]
- Sigma-Aldrich. (n.d.).
- Charleux, B., et al. (2005). On the limitations of cationic polymerization of vinyl monomers in aqueous dispersed media. Macromolecular Symposia, 229(1), 133-142.
-
Tadjer, A., et al. (2023). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Polymers, 15(7), 1699. [Link]
-
Destarac, M. (2011). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 3(3), 1157-1191. [Link]
- Polymer Science Learning Center. (n.d.). Cationic Vinyl Polymerization. University of Southern Mississippi.
- Damodaran, V. B., & Murthy, N. S. (2016). Biomedical Polymers: Synthetic Strategies. In Biomedical Polymers (pp. 1-52). Woodhead Publishing.
-
Georgiev, G. S. (2015). Free radical polymerization of vinyl monomers. ResearchGate. [Link]
-
Larin, S. S., & Ignatov, S. K. (2023). Controlled Polymerization. Polymers, 15(6), 1379. [Link]
- Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. University of Southern Mississippi.
-
Satoh, K., & Kamigaito, M. (2021). Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals. Angewandte Chemie International Edition, 60(43), 23454-23460. [Link]
-
Sytnyk, M., et al. (2017). Free-Radical Copolymerization Behavior of Plant-Oil-Based Vinyl Monomers and Their Feasibility in Latex Synthesis. ACS Sustainable Chemistry & Engineering, 5(1), 736-745. [Link]
- Bywater, S. (1965). Anionic Polymerization of Vinyl Monomers. Fortschritte der Hochpolymeren-Forschung, 4(1), 66-104.
-
Tan, J. Y., et al. (2015). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry, 6(32), 5827-5831. [Link]
- Gumaa, M. A., et al. (2014). Homo- and copolymerization of N-(2-thiazolyl)methacrylamide with different vinyl monomers: Synthesis, characterization, determination of monomer reactivity ratios and biological activity. Polymer Science, Series B, 56(2), 183-193.
-
Peeler, J. C., et al. (2023). Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release. Journal of Controlled Release, 359, 239-250. [Link]
- Narita, M., & Akiyama, M. (1974). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. Bulletin of the Chemical Society of Japan, 47(11), 2825-2828.
- Dale, J. J. (2023). A collection of challenges faced in Thiopolymer commercialisation. University of Liverpool Repository.
-
Destarac, M. (2011). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. ResearchGate. [Link]
-
Kundakci, S., et al. (2021). Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm) using conventional free radical polymerization methods. ResearchGate. [Link]
- SPECIFIC POLYMERS. (n.d.). Polymers Company - Design and Synthesis.
- Theato, P., & Zentel, R. (2000). Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer. Macromolecules, 33(23), 8617-8622.
- Levere, M. E., et al. (2014). Highly Tailorable Materials based on 2-Vinyl-4,4-dimethyl Azlactone: (Co)Polymerization, Synthetic Manipulation and Characterization. Polymer Chemistry, 5(20), 5899-5907.
-
Morávková, M., et al. (2023). Combining Polymerization and Templating toward Hyper-Cross-Linked Poly(propargyl aldehyde)s and Poly(propargyl alcohol)s for Reversible H2O and CO2 Capture and Construction of Porous Chiral Networks. Polymers, 15(3), 739. [Link]
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. Functional RAFT Polymers for Biomedical Applications [sigmaaldrich.com]
- 3. S/O and vinyl isomerization enables ultrafast cationic ring-opening polymerization toward CO2-derived polythioester with migrated in-chain C=C substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pslc.ws [pslc.ws]
- 5. Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Stability studies of 2-Vinyl-1,3-thiazole-4-carboxylic acid under different pH conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Vinyl-1,3-thiazole-4-carboxylic acid. This guide is designed to provide in-depth technical assistance and troubleshooting for stability studies of this compound under varying pH conditions. Stability testing is a critical component of pharmaceutical development, ensuring a drug product's safety and efficacy over its shelf life.[1][2] This document offers practical, field-proven insights to navigate the complexities of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: What are the primary factors that can influence the stability of this compound in solution?
A1: The stability of any pharmaceutical compound in solution is influenced by a variety of factors.[3] For this compound, the key factors to consider are:
-
pH: The acidity or basicity of the solution can catalyze hydrolysis of functional groups and influence the ionization state of the carboxylic acid, which in turn can affect reactivity.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[4]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation. Thiazole rings with aryl substituents have been shown to be susceptible to this.[5][6]
-
Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation of the molecule.
-
Excipients: Interactions between the active pharmaceutical ingredient (API) and excipients in a formulation can also impact stability.[7]
Q2: What are the potential degradation pathways for this compound under different pH conditions?
A2: Based on the structure of this compound, several degradation pathways can be postulated:
-
Hydrolysis: While the thiazole ring itself is relatively stable to hydrolysis, extreme pH and temperature could promote ring cleavage. More susceptible would be any ester or amide derivatives of the carboxylic acid.
-
Decarboxylation: Thiazole-4-carboxylic acids can undergo decarboxylation, particularly when exposed to heat or UV light.[8] The vinyl group might influence the ease of this reaction.
-
Vinyl Group Reactions: The vinyl group is susceptible to oxidation, which could lead to the formation of aldehydes, ketones, or epoxides. It can also undergo polymerization, especially at higher concentrations or in the presence of initiators.
-
Photodegradation: Thiazole-containing compounds can undergo complex rearrangements upon exposure to light. A common mechanism involves reaction with singlet oxygen, leading to unstable endoperoxides that rearrange to other products.[5][6]
Q3: How should I design a forced degradation study for this compound?
A3: A forced degradation or stress testing study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[9][10] The study should expose the compound to conditions more severe than accelerated stability testing. Key stress conditions to include are:
-
Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: e.g., 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: e.g., 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound and a solution at a high temperature (e.g., 60-80°C).
-
Photostability: Exposing the solid and solution to light according to ICH Q1B guidelines.
Q4: What is a pH-rate profile and why is it important?
A4: A pH-rate profile is a graph that shows the degradation rate of a compound as a function of pH.[11][12] It is a crucial tool in preformulation studies to identify the pH of maximum stability for a liquid formulation and to understand the mechanisms of degradation (e.g., specific acid or base catalysis).
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your stability studies.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape or retention time shifts in HPLC analysis. | 1. pH of the mobile phase is close to the pKa of the analyte, leading to inconsistent ionization. 2. The compound is degrading on the column. 3. Column degradation. | 1. Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. For a carboxylic acid, a lower pH (e.g., 2.5-3.5) will ensure it is in its protonated form. 2. Use a faster gradient or a shorter column to minimize analysis time. Ensure the mobile phase is compatible with the compound. 3. Use a guard column and ensure proper column washing and storage. A reverse-phase column with low silanol activity may be beneficial.[13] |
| Multiple degradation peaks observed, making quantification difficult. | 1. The stress conditions are too harsh, leading to secondary degradation. 2. The analytical method lacks specificity. | 1. Reduce the stressor concentration, temperature, or exposure time. Aim for 5-20% degradation of the parent compound. 2. Optimize the HPLC method. This may involve changing the column, mobile phase composition, or gradient profile to achieve better separation of the degradants. |
| Mass balance issues (sum of parent compound and degradants is less than 100%). | 1. Some degradants are not being detected by the current analytical method (e.g., they lack a chromophore). 2. Degradants are volatile and are lost during sample preparation. 3. Degradants are adsorbing to the sample vials or HPLC system. | 1. Use a mass spectrometer (LC-MS) in conjunction with UV detection to identify non-chromophoric degradants. 2. Minimize sample heating and evaporation. Use sealed vials. 3. Use silanized glass vials and ensure the HPLC system is well-passivated. |
| Precipitation of the compound in the stability samples. | 1. The compound has low solubility at the tested pH. 2. A degradant is insoluble and is precipitating out of solution. | 1. Determine the solubility of the compound across the pH range of the study and ensure you are working below the saturation concentration. 2. If precipitation occurs after degradation, this is a physical stability issue that needs to be noted. The precipitate should be isolated and characterized if possible. |
Part 3: Experimental Protocols & Data Presentation
Protocol 1: General HPLC Method for Stability Indicating Assay
This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes to elute all potential degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λmax of this compound by running a UV scan. A photodiode array (PDA) detector is recommended to monitor peak purity.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
For Mass Spectrometry (MS) compatible methods, replace phosphoric acid with formic acid.[13]
Data Summary Table
| pH | Temperature (°C) | Observed Degradation Products (Retention Time) | Notes on Physical Appearance |
| 2.0 | 60 | Degradant 1 (RT = 5.2 min), Degradant 2 (RT = 8.9 min) | Solution remains clear |
| 7.0 | 60 | Minor Degradant 3 (RT = 6.5 min) | Solution remains clear |
| 10.0 | 40 | Degradant 4 (RT = 4.1 min), Degradant 5 (RT = 7.3 min) | Slight yellowing of the solution |
| Solid | 80 | Minor degradants observed | No change in appearance |
| Solution | Light Exposure | Photodegradant 1 (RT = 10.5 min) | Solution turns slightly brown |
This table is a template. Actual results will vary based on experimental conditions.
Part 4: Visualizations
Workflow for pH Stability Study
Caption: Workflow for conducting a pH stability study.
Plausible Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
-
Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Stability Testing Failures and Their Impact on Drug Safety. StabilityStudies.in. [Link]
-
Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
Stability Testing of Pharmaceutical Products. (2012). [Link]
-
HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. (2015). [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. (2020). [Link]
-
The Stability Challenges for Pharmaceutical Products. RSSL. [Link]
-
Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC - NIH. (2022). [Link]
-
4 Factors Influencing the Stability of Medicinal Products. QbD Group. (2023). [Link]
-
Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. MDPI. [Link]
-
Forced degradation studies. MedCrave online. (2016). [Link]
-
pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... ResearchGate. [Link]
-
UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. (2007). [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
Sources
- 1. Stability Testing Failures and Their Impact on Drug Safety – StabilityStudies.in [stabilitystudies.in]
- 2. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 3. japsonline.com [japsonline.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Improving the yield and purity of 2-Vinyl-1,3-thiazole-4-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 2-Vinyl-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide field-proven insights, detailed troubleshooting, and validated protocols to improve both the yield and purity of your final product.
Overview of the Synthetic Challenge
The synthesis of this compound is a valuable process, yielding a heterocyclic building block with applications in medicinal chemistry and materials science. However, the pathway involves several transformations that require careful control of reaction conditions to prevent side-product formation and ensure high purity. The most common and reliable route involves a three-step process:
-
Hantzsch Thiazole Synthesis: Formation of the core thiazole ring system, typically yielding an ester-protected precursor like Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate.
-
Wittig Olefination: Installation of the vinyl group at the 2-position of the thiazole ring.
-
Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid.
This guide is structured to address issues at each of these critical stages.
Synthetic Pathway Visualization
The following diagram illustrates the recommended synthetic route from common starting materials to the final product.
Caption: Recommended synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis for achieving high yield?
The Wittig reaction (Step 2) is often the most challenging. Its success is highly dependent on the efficient formation of the phosphonium ylide, which requires strictly anhydrous conditions and the use of a sufficiently strong base.[1][2] Incomplete ylide formation or moisture in the reaction will significantly reduce the yield of the vinylated product.
Q2: Are there alternative methods to the Wittig reaction for installing the vinyl group?
Yes, other olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction can be used. The HWE reaction uses a phosphonate ester instead of a phosphonium salt, and the resulting phosphate byproduct is water-soluble, which can simplify purification. However, the Wittig reaction remains widely used and is well-documented for this type of transformation.[3]
Q3: What analytical techniques are best for monitoring reaction progress?
-
Thin-Layer Chromatography (TLC): Indispensable for all steps. It allows for rapid qualitative assessment of the consumption of starting materials and the formation of products. Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexanes) to achieve good separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure of intermediates and the final product. Key signals to monitor include the appearance of the vinyl protons (~5.5-7.0 ppm) in Step 2 and the disappearance of the ethyl ester signals (~1.4 and 4.4 ppm) in Step 3.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of your intermediates and final product, helping to identify any major side products.
Q4: Can the final hydrolysis step affect the vinyl group?
Absolutely. The vinyl group can be susceptible to polymerization or other side reactions under harsh acidic or basic conditions, especially at elevated temperatures.[4] Therefore, the saponification should be performed under mild conditions, such as using lithium hydroxide (LiOH) at or below room temperature, followed by careful acidification.[5]
Troubleshooting Guide
Part 1: Hantzsch Thiazole Synthesis (Formation of the Thiazole Core)
Q: My yield of the thiazole ester intermediate is consistently low.
-
Potential Cause 1: Reaction Temperature. The Hantzsch synthesis is temperature-sensitive. While some variations proceed at room temperature, this specific condensation often requires heating to reflux in a solvent like ethanol to drive the reaction to completion.[6] Conversely, excessive heat can cause decomposition.
-
Solution: Optimize the temperature. Start with gentle heating (50-60 °C) and monitor by TLC. If the reaction is sluggish, increase to reflux temperature.
-
-
Potential Cause 2: Solvent Choice. The polarity of the solvent is critical for solvating the reactants and intermediates.
-
Solution: Ethanol is the standard and most effective solvent for this reaction.[6] Using less polar or aprotic solvents may impede the reaction rate.
-
-
Potential Cause 3: Incomplete Reaction. These condensations can be slower than expected.
-
Solution: Extend the reaction time and monitor carefully by TLC until the limiting starting material is consumed. An overnight reflux is often necessary.
-
Q: My product is impure, with multiple spots on TLC.
-
Potential Cause 1: Side Reactions. The α-haloketone starting material is highly reactive and can undergo self-condensation or other side reactions.
-
Solution: Ensure your α-haloketone (e.g., ethyl 2-chloro-3-oxobutanoate) is fresh or purified shortly before use. Add the thioamide reactant promptly after preparing your reaction setup.
-
-
Potential Cause 2: Regioselectivity Issues. While less common with symmetric thioamides, using substituted thioamides can sometimes lead to isomeric products.[7]
-
Solution: For this synthesis, using a simple thioamide like 2-chloroethanethioamide is straightforward. If modifications are made, be prepared to characterize isomers and optimize for the desired product.
-
Part 2: The Wittig Reaction (Vinyl Group Installation)
Q: The Wittig reaction is not proceeding, and I recover my starting material.
-
Potential Cause 1: Incomplete Ylide Formation. The phosphonium ylide is the key nucleophile. Its formation is an acid-base reaction that requires a sufficiently strong base to deprotonate the phosphonium salt.[8]
-
Solution: Use a strong, non-nucleophilic base. n-Butyllithium (n-BuLi) or sodium hydride (NaH) are common choices. Ensure the base is not quenched by moisture.
-
-
Potential Cause 2: Presence of Moisture. Water will protonate the ylide, rendering it inactive. It will also quench organometallic bases like n-BuLi.
-
Solution: All glassware must be oven or flame-dried. Use anhydrous solvents (e.g., THF, toluene) dispensed from a solvent purification system or freshly distilled. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[1]
-
Q: The reaction works, but purification is difficult due to triphenylphosphine oxide (TPPO).
-
Potential Cause: TPPO is a ubiquitous and often poorly soluble byproduct of the Wittig reaction.[3]
-
Solution 1 (Chromatography): TPPO can often be separated by silica gel chromatography. A solvent system with a moderate polarity, such as 10-30% ethyl acetate in hexanes, is typically effective.
-
Solution 2 (Crystallization/Precipitation): In some cases, TPPO can be precipitated out of a non-polar solvent like diethyl ether or hexanes, especially upon cooling. The desired product may remain in the filtrate.
-
Solution 3 (Acid Wash): If your product is not acid-sensitive, a wash with dilute HCl can sometimes help remove residual phosphine-related impurities, though TPPO itself is largely neutral.
-
Part 3: Saponification (Final Hydrolysis)
Q: The hydrolysis is incomplete, and I have a mixture of ester and acid.
-
Potential Cause 1: Insufficient Base or Reaction Time. Saponification requires at least one molar equivalent of base. Steric hindrance around the ester can slow the reaction.
-
Solution: Use a slight excess of base (e.g., 1.2-1.5 equivalents of LiOH). Allow the reaction to stir at room temperature for several hours or overnight, monitoring by TLC until the starting ester spot has completely disappeared.
-
-
Potential Cause 2: Poor Solubility. If the ester has low solubility in the aqueous/organic mixture, the reaction can be slow.
-
Solution: Ensure a suitable co-solvent is used. A mixture of THF and water is excellent for this purpose as it dissolves both the organic ester and the inorganic base.
-
Q: My final product has a low yield and appears discolored or gummy.
-
Potential Cause: Product Degradation. As mentioned in the FAQs, the vinyl group can be sensitive to harsh conditions. High temperatures or prolonged exposure to strong acid/base can cause polymerization or decomposition.
-
Solution: Perform the saponification at room temperature or below (0 °C). During the workup, add the acid slowly at 0 °C to neutralize the base and precipitate the carboxylic acid. Avoid letting the solution become strongly acidic (target a pH of 2-3).[9]
-
Q: How do I effectively purify the final carboxylic acid?
-
Method: Acid-Base Extraction. This is the most powerful purification technique for a carboxylic acid.[10][11]
-
Protocol:
-
After acidification, extract the crude product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to get the crude acid.
-
Redissolve the crude acid in an organic solvent and extract it into a basic aqueous solution (e.g., 1M NaHCO₃). Neutral and basic impurities will remain in the organic layer.
-
Separate the aqueous layer, cool it to 0 °C, and re-acidify with cold 1M HCl to precipitate the pure carboxylic acid.
-
Filter the solid, wash with a small amount of cold water, and dry under vacuum.
-
-
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving low-yield issues.
Caption: Decision tree for troubleshooting low yield synthesis.
Key Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
-
To a round-bottom flask equipped with a reflux condenser, add ethyl 2-chloro-3-oxobutanoate (1.0 eq) and 2-chloroethanethioamide (1.1 eq) in absolute ethanol (approx. 0.2 M concentration).
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water and stir. A precipitate may form. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target compound.
Protocol 2: Wittig Reaction for Ethyl 2-vinyl-1,3-thiazole-4-carboxylate
Note: This reaction must be conducted under strictly anhydrous conditions under an inert atmosphere.
-
In an oven-dried, three-neck flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.15 eq, solution in hexanes) dropwise. The solution should turn a characteristic deep yellow or orange color, indicating ylide formation. Stir for 1 hour at 0 °C.
-
In a separate dry flask, dissolve Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate (1.0 eq) in anhydrous THF.
-
Add the solution of the thiazole dropwise to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify via column chromatography to separate the product from triphenylphosphine oxide.
Protocol 3: Saponification to this compound
-
Dissolve Ethyl 2-vinyl-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Cool the solution to 0 °C and add lithium hydroxide monohydrate (1.5 eq).
-
Allow the mixture to warm to room temperature and stir until TLC analysis shows complete consumption of the starting ester (typically 4-12 hours).
-
Cool the mixture back to 0 °C and slowly add 1M HCl to adjust the pH to ~2. A white precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold water.
-
Dry the product under high vacuum to afford the pure carboxylic acid.
Data Summary Table
| Compound Name | Step | Typical Yield | Molecular Formula | MW ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | 1 | 60-75% | C₇H₈ClNO₂S | 205.66 | 8.15 (s, 1H, thiazole H-5), 4.80 (s, 2H, CH₂Cl), 4.40 (q, 2H), 1.40 (t, 3H) |
| Ethyl 2-vinyl-1,3-thiazole-4-carboxylate | 2 | 50-65% | C₈H₉NO₂S | 183.23 | 8.10 (s, 1H), 6.80 (dd, 1H, vinyl), 6.10 (d, 1H, vinyl), 5.60 (d, 1H, vinyl), 4.42 (q, 2H), 1.41 (t, 3H) |
| This compound | 3 | 85-95% | C₆H₅NO₂S | 155.17 | 8.25 (s, 1H), 6.85 (dd, 1H, vinyl), 6.15 (d, 1H, vinyl), 5.65 (d, 1H, vinyl) (Signals in DMSO-d₆) |
References
- BenchChem. Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
- Kumar, A., & Gupta, G. (2021). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-enabled-polymers and sustainable materials, 1-21.
- Bouherrou, H., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(1), 149.
- Organic Chemistry Portal. Wittig Reaction.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
-
ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Available from: [Link]
- Boston University. Wittig Reaction Laboratory Procedure.
- Master Organic Chemistry. The Wittig Reaction.
- Organic Chemistry Portal. Wittig Reaction - Common Conditions.
- Patent CN113461635A. 4-(2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.
- Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester.
-
Wikipedia. Wittig reaction. Available from: [Link]
- Vulcanchem. Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate.
- Patent US20030153767A1. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- Shen, B. (2015). Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. RSC Advances, 5(92), 75481-75505.
- Reile, I., et al. (2022). Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate. Chemistry – A European Journal, 28(42), e202200843.
- Patent EP0794180A1. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
- Patent US3274207A. Processes for preparing thiazole carboxylic acids.
- Al-Masum, M., & Al-Aabed, A. (2021). Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro-4,6-dimethoxy-1,3,5-triazine. E3S Web of Conferences, 284, 02001.
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
- Patent CN102372680A. A kind of method for preparing thiazole-4-carboxylic acid.
- Tursunov, S., et al. (2023). Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. Turkish Journal of Chemistry, 47(3), 519-532.
-
ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available from: [Link]
- Patent CN104592146A. Preparation process of L-2-oxothiazolidine-4-carboxylic acid.
-
ResearchGate. How can I purify carboxylic acid?. Available from: [Link]
- Li, J., et al. (2016). Ethyl 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate. Molbank, 2016(4), M919.
- LookChem. General procedures for the purification of Carboxylic acids.
-
Parlow, J. J., & South, M. S. (2000). Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions. Journal of combinatorial chemistry, 2(6), 602-607. Available from: [Link]
-
Navarrete-Vázquez, G., et al. (2021). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 26(18), 5643. Available from: [Link]
-
DergiPark. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Available from: [Link]
-
PubChem. 2-Tert-butyl-1,3-thiazole-4-carboxylic acid. Available from: [Link]
-
PubChem. 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. Available from: [Link]
-
ResearchGate. Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate. Available from: [Link]
-
Chemical Synthesis Database. ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Available from: [Link]
Sources
- 1. open.bu.edu [open.bu.edu]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. d-nb.info [d-nb.info]
- 5. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Troubleshooting Low Yields in the Vinylation of Thiazole Carboxylic Acids
Welcome to the technical support center for the vinylation of thiazole carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific yet crucial transformation. The inherent functionalities of the thiazole ring and the carboxylic acid group can present unique obstacles in palladium-catalyzed cross-coupling reactions. This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and expert insights to help you navigate these complexities and optimize your reaction yields.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses the most common problems encountered during the vinylation of thiazole carboxylic acids. Each question is designed to reflect a specific experimental observation, followed by a detailed explanation of potential causes and actionable solutions.
Issue 1: Low to No Product Yield
This is the most frequent challenge. Before undertaking extensive optimization, it's critical to diagnose the root cause systematically.
Q1: My reaction shows no conversion of the starting material. Where should I begin troubleshooting?
A1: When faced with a complete lack of reactivity, the issue often lies with the fundamental components of the reaction. A systematic check of your reagents and setup is the first and most critical step.
-
Catalyst Inactivity: The heart of the reaction is the palladium catalyst. The active catalytic species is Pd(0), and if it's not present or is rapidly deactivated, the catalytic cycle will not initiate.
-
Cause: Your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) may not be reducing to Pd(0) efficiently. Alternatively, your Pd(0) source (e.g., Pd(PPh₃)₄) may have degraded due to improper storage and exposure to air. The immediate formation of a black precipitate ('palladium black') upon heating is a strong indicator of catalyst decomposition.
-
Solution: Use a fresh bottle of catalyst or switch to a more robust, air- and moisture-stable pre-catalyst that incorporates a ligand (e.g., XPhos Pd G3). These are designed to generate the active Pd(0) species more reliably in situ.[1] For challenging couplings, increasing the catalyst loading from a standard 1-2 mol% to 5 mol% can sometimes overcome activation barriers.[2]
-
-
Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen.
-
Cause: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade sensitive phosphine ligands.[1]
-
Solution: Ensure your reaction vessel and solvents are rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Assemble your reaction under a positive pressure of inert gas.
-
-
Reagent Quality: The purity and stability of your starting materials are paramount.
-
Cause: Your thiazole starting material, vinylating agent, or base might contain impurities that can poison the catalyst. Boronic acids, a common class of vinylating agents, are susceptible to degradation over time. Solvents must be anhydrous, as water can interfere with the catalytic cycle and promote side reactions.
-
Solution: Use freshly purchased or purified reagents. Ensure solvents are dried over molecular sieves or freshly distilled from an appropriate drying agent. If using a vinylboronic acid that is old or of questionable purity, consider converting it to its more stable pinacol ester derivative.[3]
-
Q2: I'm seeing some product, but the yield is consistently low (<30%). What factors should I optimize?
A2: Low conversion suggests that the catalytic cycle is turning over, but inefficiently. This points towards sub-optimal reaction conditions or competing side reactions.
-
Ligand Choice: For heteroaromatic substrates like thiazoles, the choice of ligand is critical.
-
Cause: Simple, less sterically demanding ligands like triphenylphosphine (PPh₃) may not be effective. The electron-rich nature of the thiazole ring and potential coordination of its nitrogen or sulfur atoms to the palladium center can inhibit key steps in the catalytic cycle.[2]
-
Solution: Switch to bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos).[2] These ligands promote the crucial oxidative addition step and stabilize the palladium center, preventing deactivation. An initial ligand screen is often a worthwhile investment of time.
-
-
Base and Solvent System: The base and solvent play a synergistic role, primarily influencing the critical transmetalation step in Suzuki couplings and the regeneration of the catalyst in Heck reactions.
-
Cause: A base that is too weak or poorly soluble may not be effective. For Suzuki reactions, the base is required to activate the organoboron reagent to form a more nucleophilic boronate species.[4] In Heck reactions, the base is needed to neutralize the HX generated and regenerate the Pd(0) catalyst.[5]
-
Solution: Screen a variety of bases. For Suzuki couplings, inorganic bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃, especially for challenging substrates.[6] For Heck reactions, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are common. The solvent system (e.g., dioxane/water, toluene, DMF) should be chosen to ensure all components remain in solution at the reaction temperature.
-
-
Reaction Temperature:
-
Cause: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitoring the reaction by TLC or LC-MS at different time points will help you determine if the reaction is proceeding faster or if decomposition is becoming a problem. Microwave irradiation can sometimes be used to access higher temperatures and significantly reduce reaction times.[7][8]
-
Troubleshooting Workflow for Low Yields
Below is a logical workflow to follow when troubleshooting low-yield reactions.
Caption: A systematic workflow for troubleshooting low-yield vinylation reactions.
Issue 2: Complex Reaction Mixture and Formation of Side Products
Even when the starting material is consumed, low yields of the desired product can result from the formation of multiple side products.
Q3: My main side product appears to be the decarboxylated thiazole. How can I prevent this?
A3: This is a very common and challenging side reaction. Thiazole carboxylic acids, particularly at the 5-position, can be susceptible to decarboxylation under the thermal and/or basic conditions of the cross-coupling reaction.[9] The reaction is essentially a competition between the desired vinylation and the undesired decarboxylation.
-
Mechanism of Competition: The palladium catalyst needs to react with the thiazole (either at a pre-existing halide or via C-H activation) before the molecule undergoes thermal or base-mediated loss of CO₂.
-
Solutions to Favor Vinylation:
-
Lower the Reaction Temperature: This is the most direct way to disfavor thermal decarboxylation. If you are running the reaction at 110 °C, try it at 80 °C or 90 °C, even if it requires a longer reaction time.
-
Use a More Active Catalyst System: A more active catalyst will speed up the rate of the desired cross-coupling, allowing it to outcompete the decarboxylation. This again points to the use of highly active ligands like the Buchwald-type phosphines.
-
Modify the Substrate: If possible, converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can block the decarboxylation pathway. The vinylation is performed on the ester, which can then be hydrolyzed back to the carboxylic acid in a separate step if required.
-
Consider Decarboxylative Coupling: In some cases, the carboxylic acid itself can be used as the coupling handle in a decarboxylative cross-coupling.[10][11] This requires specific conditions, often involving a silver or copper co-catalyst, and essentially turns the "side reaction" into the desired transformation.[10]
-
Q4: I am observing a significant amount of homocoupling of my vinylating agent. What causes this?
A4: The formation of a diene (e.g., 1,3-butadiene from a vinylboronic acid) is a classic sign of a side reaction pathway, often promoted by oxygen.
-
Cause: If using a vinylboronic acid (Suzuki coupling), oxygen can promote an oxidative homocoupling pathway. This side reaction consumes your vinylating agent and can also complicate purification.[12]
-
Solution: As with general low yield issues, the solution is meticulous exclusion of oxygen. Ensure your solvents are properly degassed and that the reaction is maintained under a positive pressure of an inert atmosphere (argon or nitrogen) throughout the entire setup and reaction time.[1]
Q5: My vinylboronic acid is being converted back to ethylene (protodeboronation). How do I stop this?
A5: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for boronic acids, especially heteroaryl boronic acids.[3][13]
-
Cause: This side reaction is often accelerated by the presence of water and strong bases.[3][12]
-
Solution:
-
Use Milder or Anhydrous Bases: Instead of strong aqueous bases, consider using anhydrous K₃PO₄ or CsF.
-
Minimize Water: While a small amount of water is often necessary for Suzuki couplings, excess water can promote protodeboronation. Try reducing the amount of water in your solvent system or using anhydrous conditions.
-
Use a Boronate Ester: As mentioned previously, converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (vinyl-BPin), can significantly reduce the rate of protodeboronation.[3][12]
-
Detailed Experimental Protocols
The following are generalized, starting-point protocols for the two most common vinylation methods. Note: These are templates and may require optimization for your specific substrate.
Protocol 1: Suzuki-Miyura Vinylation of a Halothiazole Carboxylic Acid
This protocol is suitable for coupling a bromo- or iodothiazole carboxylic acid with a vinylboron reagent.
Table 1: Reaction Parameters for Suzuki-Miyura Vinylation
| Parameter | Recommended Value/Reagent | Notes |
| Thiazole Substrate | 2-Bromo-thiazole-5-carboxylic acid | 1.0 equiv |
| Vinylating Agent | Potassium vinyltrifluoroborate | 1.5 equiv |
| Palladium Precatalyst | XPhos Pd G3 | 2 mol % |
| Base | K₃PO₄ (potassium phosphate) | 3.0 equiv |
| Solvent System | 1,4-Dioxane : H₂O (10:1) | Degassed |
| Temperature | 90 °C | |
| Time | 12-24 hours | Monitor by LC-MS |
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromo-thiazole-5-carboxylic acid (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of argon, add the XPhos Pd G3 precatalyst (0.02 equiv).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the thiazole substrate.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via LC-MS or TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to pH ~3-4 to protonate the carboxylic acid.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Heck Vinylation of a Halothiazole with Ethylene
This protocol describes the vinylation of a halothiazole (ester-protected) using ethylene gas. Using an ester is recommended here to prevent decarboxylation at the higher temperatures often required for Heck reactions.
Table 2: Reaction Parameters for Heck Vinylation
| Parameter | Recommended Value/Reagent | Notes |
| Thiazole Substrate | Ethyl 2-iodothiazole-4-carboxylate | 1.0 equiv |
| Vinylating Agent | Ethylene Gas | 30-40 psi |
| Palladium Catalyst | Pd(OAc)₂ (palladium(II) acetate) | 5 mol % |
| Ligand | P(o-tol)₃ (Tri(o-tolyl)phosphine) | 10 mol % |
| Base | NEt₃ (Triethylamine) | 2.0 equiv |
| Solvent | Anhydrous DMF | Degassed |
| Temperature | 100-110 °C | |
| Time | 18-36 hours | Monitor by GC-MS |
Step-by-Step Methodology:
-
Vessel Preparation: To a Fisher-Porter bottle or other suitable pressure vessel equipped with a stir bar, add the ethyl 2-iodothiazole-4-carboxylate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and P(o-tol)₃ (0.10 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Base Addition: Add degassed, anhydrous DMF and triethylamine (2.0 equiv) via syringe.
-
Ethylene Introduction: Evacuate the vessel one final time and backfill with ethylene gas to a pressure of 30-40 psi.[14]
-
Reaction: Place the vessel in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the consumption of starting material by GC-MS.
-
Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ethylene pressure in a fume hood.
-
Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q6: Which vinylating agent should I choose for my Suzuki coupling?
A6: The choice of vinylboron reagent can impact stability, reactivity, and ease of handling.
Table 3: Comparison of Common Vinylating Agents for Suzuki Coupling
| Vinylating Agent | Pros | Cons |
| Vinylboronic acid | High reactivity. | Prone to decomposition and protodeboronation.[12] |
| Potassium vinyltrifluoroborate | Crystalline, air-stable solid, easy to handle.[15] | Can sometimes be less reactive than boronic acids. |
| Vinylboronic acid pinacol ester (Vinyl-Bpin) | More stable to protodeboronation than the free acid.[3][12] | May require slightly more forcing conditions to react. |
For initial attempts, potassium vinyltrifluoroborate is often an excellent choice due to its stability and ease of use. If low reactivity is an issue, switching to the more active (but less stable) vinylboronic acid may be beneficial.
Q7: Can I perform the vinylation directly on the thiazole C-H bond instead of using a halide?
A7: Yes, direct C-H vinylation is an emerging and powerful strategy, though it comes with its own set of challenges. This approach avoids the need to pre-functionalize the thiazole with a halogen. The reaction typically requires a palladium catalyst and an oxidant (like benzoquinone or silver acetate) to facilitate the C-H activation step. Regioselectivity can be a major challenge, as there may be multiple C-H bonds that can react. For thiazoles, the C2 and C5 positions are generally the most electronically favorable for C-H activation. This is an advanced technique and requires careful optimization.
Q8: What is the general catalytic cycle for the Suzuki-Miyura vinylation?
A8: The cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this cycle is key to troubleshooting. For example, if the oxidative addition is slow, a more electron-rich ligand is needed. If transmetalation is the bottleneck, a stronger base or different solvent system may be required.
Caption: The catalytic cycle for the Suzuki-Miyura vinylation of a halothiazole.
References
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Pabba, C., et al. (2005). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. National Institutes of Health. [Link]
-
Taylor, M. S., & Daugulis, O. (2007). Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]
-
Neumann, T., et al. (2019). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. ResearchGate. [Link]
-
Zhang, F., & Greaney, M. F. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters. [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
McConville, M., et al. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. Organic Chemistry Portal. [Link]
-
Cativiela, C., et al. (1996). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Heck, R. F. (1979). Palladium-Catalyzed Vinylation of Organic Halides. Accounts of Chemical Research. [Link]
-
Dieck, H. A., & Heck, R. F. (1974). Palladium-Catalyzed Vinylation of Organic Halides. Journal of the American Chemical Society. [Link]
-
Beller, M., & Zapf, A. (2004). Heck Reaction—State of the Art. MDPI. [Link]
-
Zhang, F., & Greaney, M. F. (2010). Decarboxylative cross-coupling of azoyl carboxylic acids with aryl halides. University of Manchester Research Explorer. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Heck, R. F. (1979). Palladium-Catalyzed Vinylation of Organic Halides. Semantic Scholar. [Link]
-
Sun, H., et al. (2015). Cobalt-Catalyzed Decarboxylative 2-Benzoylation of Oxazoles and Thiazoles with α-Oxocarboxylic Acids. The Journal of Organic Chemistry. [Link]
-
McConville, M., et al. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. University of Liverpool. [Link]
-
Gulevich, A. V., & Dudnik, A. S. (2013). Heck-like Reactions Involving Heteroatomic Electrophiles. National Institutes of Health. [Link]
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Stacchiola, D., et al. (2005). Elucidation of the Reaction Mechanism for the Palladium-Catalyzed Synthesis of Vinyl Acetate. Angewandte Chemie International Edition. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
White, M. C., et al. (2011). Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. National Institutes of Health. [Link]
-
Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?. [Link]
-
Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
Jeffery, T. (1986). Palladium-catalysed vinylation of organic halides under solid–liquid phase transfer conditions. Journal of the Chemical Society, Chemical Communications. [Link]
-
Larhed, M., & Hallberg, A. (1998). The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. ResearchGate. [Link]
-
Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]
-
Al-Masri, O. A., et al. (2022). Formamidinyl Thiazole-Based Palladium Complexes as Efficient Nano-sized Catalysts for Aqueous Suzuki–Miyaura Cross-Couplings. ResearchGate. [Link]
-
Feuerstein, M., et al. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium-Tetraphosphine Complex. Organic Chemistry Portal. [Link]
-
Unciti-Broceta, A., et al. (2010). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. National Institutes of Health. [Link]
-
Al-Majid, A. M., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Chen, X., et al. (2009). Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyura Couplings at Room Temperature. National Institutes of Health. [Link]
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Methods for preventing premature polymerization of vinylthiazole monomers
Welcome to the technical support center for vinylthiazole monomers. This guide is designed for researchers, scientists, and professionals in drug development who utilize vinylthiazole and its derivatives in their work. Premature polymerization is a significant challenge that can lead to loss of valuable material, equipment fouling, and inconsistent experimental results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address these issues effectively.
Troubleshooting Guide: Unintended Polymerization of Vinylthiazole
This section addresses specific problems you might encounter during the handling, storage, and use of vinylthiazole monomers.
Issue 1: Monomer solidified or became highly viscous during storage.
-
Observation: You open a container of vinylthiazole to find that it is no longer a low-viscosity liquid but has either partially or fully solidified.
-
Probable Cause: This is a clear indication of premature polymerization. The most common causes are improper storage conditions that have led to the depletion of the inhibitor and the initiation of a chain-reaction polymerization. This can be triggered by:
-
Elevated Temperatures: Storage in a location with fluctuating or high ambient temperatures can accelerate inhibitor consumption and initiate thermal polymerization.[1]
-
Exposure to Light: UV light can generate free radicals, initiating polymerization.[2][3]
-
Presence of Contaminants: Accidental introduction of polymerization initiators (e.g., peroxides, strong acids) or other reactive species can trigger polymerization.
-
Inhibitor Depletion: Over extended storage periods, the inhibitor can be consumed, leaving the monomer unprotected.
-
-
Recommended Action:
-
Safety First: Do not attempt to heat the solidified monomer, as this could lead to a runaway exothermic reaction.[1]
-
Quarantine: Isolate the affected container to prevent any potential hazards.
-
Disposal: Dispose of the polymerized material according to your institution's hazardous waste disposal protocols.
-
Preventative Measures: Review and revise your storage protocols. Ensure vinylthiazole is stored in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight.[4][5] For long-term storage, refrigeration (2-8°C) is recommended.[6]
-
Issue 2: Inconsistent results in polymerization reactions.
-
Observation: You are running a controlled polymerization with vinylthiazole, but you observe variable induction times, lower than expected yields, or polymers with inconsistent molecular weights.
-
Probable Cause: The most likely culprit is the inconsistent removal of the storage inhibitor prior to your reaction. Inhibitors are designed to scavenge free radicals, and if present, they will interfere with the free-radical initiators used in your controlled polymerization.[6][7]
-
Recommended Action:
-
Standardize Inhibitor Removal: Implement a consistent and effective method for removing the inhibitor immediately before use. A common and effective method is to pass the monomer through a column of activated basic alumina.[6][8]
-
Experimental Protocol: Inhibitor Removal using Basic Alumina
-
Materials:
-
Vinylthiazole monomer
-
Activated basic alumina (particle size ~150 mesh)
-
Glass chromatography column
-
Receiving flask
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Set up the chromatography column in a fume hood.
-
Pack the column with activated basic alumina. The amount will depend on the volume of monomer to be purified. A general rule is to use a 10:1 to 20:1 ratio of alumina to monomer by weight.
-
Gently add the vinylthiazole to the top of the column.
-
Allow the monomer to percolate through the alumina under gravity or with gentle positive pressure from an inert gas.
-
Collect the purified, inhibitor-free monomer in the receiving flask.
-
Crucially, use the purified monomer immediately. It is now highly susceptible to polymerization.[8][9]
-
-
-
Issue 3: Polymer formation during distillation.
-
Observation: When attempting to purify vinylthiazole by distillation, you notice the formation of solid polymer in the distillation flask, column, or condenser.
-
Probable Cause: Vinyl monomers are prone to thermally-initiated polymerization, especially at the elevated temperatures required for distillation.[1][10] This can lead to significant loss of product and dangerous equipment fouling.
-
Recommended Action:
-
Vacuum Distillation: Whenever possible, distill vinylthiazole under reduced pressure. This lowers the boiling point and reduces the risk of thermal polymerization.
-
Use of a Non-Volatile Inhibitor: Add a small amount of a non-volatile polymerization inhibitor to the distillation flask. This will remain in the liquid phase and prevent polymerization without contaminating the distillate. Phenothiazine is an example of such an inhibitor.
-
Maintain Short Residence Times: Ensure that the time the monomer spends at elevated temperatures in the reboiler is minimized.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is a polymerization inhibitor and how does it work?
A1: A polymerization inhibitor is a chemical compound added to a monomer to prevent its spontaneous polymerization.[12] Inhibitors work by scavenging free radicals, which are highly reactive molecules that can initiate a polymerization chain reaction.[12] By neutralizing these free radicals, the inhibitor effectively halts the polymerization process before it can begin.
Q2: What are the common inhibitors used for vinylthiazole and other vinyl monomers?
A2: A variety of inhibitors are used, often categorized as "true inhibitors" which provide a distinct induction period, and "retarders" which slow the rate of polymerization.[1] For storage and transport, phenolic inhibitors are common because they can be easily removed.[1]
| Inhibitor | Typical Concentration | Primary Use | Notes |
| Hydroquinone (HQ) | 50-1000 ppm | Storage & Transport | Effective in the presence of oxygen.[10] |
| 4-Methoxyphenol (MEHQ) | 10-200 ppm | Storage & Transport | A very common and effective inhibitor.[1][10] |
| 4-tert-Butylcatechol (TBC) | 10-100 ppm | Storage & Transport | Often used for styrene and related monomers.[1] |
| Nitroxyl-based inhibitors | 1-2000 ppm | Processing & Distillation | Highly effective, especially at elevated temperatures.[13] |
Q3: Do I always need to remove the inhibitor before my experiment?
A3: Yes, for most controlled polymerization reactions, the storage inhibitor must be removed.[6] The inhibitor will interfere with your intended initiator, leading to an induction period, reduced initiator efficiency, and poor control over the polymerization process.[6][7] This can negatively impact the molecular weight and dispersity of your final polymer.
Q4: What are the ideal storage conditions for vinylthiazole monomers?
A4: To maximize shelf life and prevent premature polymerization, vinylthiazole should be stored in a cool, dark, and dry place.[4][5] Refrigeration at 2-8°C is recommended.[6] The container should be tightly sealed to prevent exposure to oxygen (unless the inhibitor requires it) and moisture.[5] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is beneficial.[6]
Q5: My vinylthiazole has turned a slight yellow color. Is it still usable?
A5: A slight discoloration to yellow or amber may not necessarily indicate significant polymerization, as some degradation or side reactions can cause color changes. However, it is a warning sign that the monomer may have been exposed to suboptimal conditions. It is highly recommended to test a small sample or re-purify the monomer by passing it through an alumina column before use in a critical application. A significant increase in viscosity is a more definitive indicator of polymerization.
Diagrams
Caption: Mechanism of free-radical polymerization and inhibition.
Caption: Troubleshooting workflow for unintended polymerization.
References
- Exploring 4-Methyl-5-Vinylthiazole: Properties and Applications. (n.d.).
- 4 - SAFETY DATA SHEET. (n.d.).
- A method for inhibiting premature polymerization of vinyl aromatic monomers. (n.d.). Google Patents.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- Polymerisation inhibitor. (n.d.). In Wikipedia.
- High performance polymerization inhibitors. (n.d.).
- Polymerization Inhibitors. (n.d.). 3V Sigma USA.
- Methods for inhibiting the polymerization of vinyl monomers. (n.d.). Google Patents.
- inhibiting premature polymerization of 2-vinyloxazoline. (2025). Benchchem.
- Inhibition of polymerization during distillation of monomers. (n.d.). Google Patents.
- Polymerization Inhibitors. (n.d.). FUJIFILM Wako.
- How can I purify vinylimidazole and acrylonitrile monomers?. (2015). ResearchGate.
- How can I remove an inhibitor from acrylic acid?. (2014). ResearchGate.
- Method for removal of polymerization inhibitor. (n.d.). Google Patents.
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Technical Support Center: Recrystallization of Thiazole Carboxylic Acid Derivatives
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of thiazole carboxylic acid derivatives via recrystallization. Thiazole-based structures are pivotal scaffolds in medicinal chemistry, and achieving high purity is paramount for reliable downstream applications. This document offers a structured approach to troubleshooting common issues, answers frequently asked questions, and provides validated protocols to ensure successful purification.
Troubleshooting Guide: Common Recrystallization Challenges
This section addresses specific issues encountered during the recrystallization of thiazole carboxylic acid derivatives in a direct question-and-answer format.
Question: My compound "oiled out" during cooling instead of forming crystals. What's happening and how do I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This is a common problem, particularly when the melting point of your compound is lower than the temperature of the saturated solution, or when significant impurities are present which depress the melting point.[2] Thiazole derivatives, especially those with flexible side chains, can be prone to this behavior.
Causality & Resolution Strategy:
-
High Solute Concentration/Rapid Cooling: The solution is likely supersaturated to a point where the solute crashes out faster than ordered crystals can form.
-
Solution: Reheat the mixture until the oil completely redissolves. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level. Allow the solution to cool much more slowly. Insulating the flask can promote the gradual temperature drop needed for proper crystal nucleation.[3][4]
-
-
Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures, or the polarity match is such that it favors a liquid-liquid phase separation.
-
Solution: If slow cooling fails, a change in the solvent system is necessary. Consider introducing a "poor" solvent (an anti-solvent) dropwise into the hot, dissolved solution until slight turbidity appears, then reheat to clarify and cool slowly. Common mixed-solvent pairs for polar compounds like thiazole carboxylic acids include ethanol/water or acetone/water.[5]
-
Question: I've cooled my solution, but no crystals have formed. What should I do?
Answer:
The failure of a compound to crystallize from a cooled solution typically points to one of two scenarios: the solution is not sufficiently saturated, or it has become supersaturated without initiating nucleation.[2]
Causality & Resolution Strategy:
-
Excess Solvent: This is the most frequent cause of crystallization failure.[4] If too much solvent was used to dissolve the compound, the solution will not be saturated upon cooling.
-
Solution: Gently heat the solution and boil off a portion of the solvent to increase the concentration of your compound.[6] Once the volume is reduced, allow the solution to cool again.
-
-
Supersaturation & Lack of Nucleation Sites: A perfectly clear, smooth solution may lack the necessary nucleation sites (impurities, dust, or surface imperfections) for crystal growth to begin.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide an ideal surface for nucleation.[3][6]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" acts as a template for further crystal growth.[3]
-
Solution 3 (Drastic Cooling): As a last resort, place the flask in an ice bath or refrigerator. While rapid cooling can sometimes trap impurities, it is often effective at inducing crystallization from a stubborn supersaturated solution.[3]
-
Question: My final yield of recrystallized product is very low. How can I improve recovery?
Answer:
A low recovery suggests that a significant portion of your compound remained dissolved in the mother liquor after filtration.[6]
Causality & Resolution Strategy:
-
Using Too Much Solvent: While ensuring all your compound dissolves is crucial, using a large excess of solvent will inevitably lead to greater losses.
-
Solution: During the dissolution step, add the hot solvent in small portions, waiting for the material to dissolve before adding more. Aim to use the minimum amount of hot solvent required for complete dissolution.[3]
-
-
Significant Solubility in Cold Solvent: The ideal recrystallization solvent is one in which your compound has poor solubility at low temperatures.[7] If your compound is still moderately soluble even in the cold solvent, recovery will be poor.
-
Solution: Ensure the solution is thoroughly cooled before filtration. Placing the flask in an ice bath for 15-20 minutes after it has reached room temperature can significantly increase the yield.[3] If recovery is still low, you may need to find a different solvent system where the solubility difference between hot and cold is more pronounced.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my thiazole carboxylic acid derivative?
The fundamental principle of solvent selection is "like dissolves like."[7][8] Thiazole carboxylic acids are polar molecules due to the heterocyclic ring and the carboxylic acid group. Therefore, polar solvents are the best starting point. An ideal solvent should dissolve the compound completely when hot but poorly when cold.[5]
Recommended Solvent Screening Protocol:
-
Place a small amount of your crude compound (~20-30 mg) into several test tubes.
-
Add a small volume (~0.5 mL) of a different test solvent to each tube at room temperature. Good candidates include water, ethanol, methanol, ethyl acetate, and acetone.[8][9]
-
Observe the solubility. If the compound dissolves at room temperature, the solvent is too "good" and will likely result in poor recovery.
-
For solvents in which the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.
-
If the compound dissolves completely when hot, it is a promising candidate. Allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
The best solvent will provide a large quantity of crystalline solid upon cooling.
Q2: What is a mixed solvent system and when is it useful?
A mixed solvent system uses two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[5] This approach is extremely useful when no single solvent has the ideal solubility properties.
When to Use It: This is often the best strategy for thiazole derivatives. For example, a compound might be too soluble in ethanol even when cold, but insoluble in water. An ethanol/water mixture can be fine-tuned to achieve optimal recrystallization.
Procedure: Dissolve the compound in the minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until a persistent cloudiness appears. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[1]
Q3: How does the rate of cooling affect the purity and size of my crystals?
The rate of cooling directly influences the crystallization process.
-
Slow Cooling: Promotes the formation of larger, more ordered, and typically purer crystals. The slow process allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities which remain in the solution.[8]
-
Rapid Cooling (Crashing Out): Forces the compound out of solution quickly, leading to the formation of small, often needle-like crystals. This rapid process can trap impurities within the crystal lattice, resulting in a less pure product.[6]
For optimal purity, it is almost always preferable to allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Data Summary: Solvent Suitability for Thiazole Carboxylic Acids
The following table provides general guidance on solvent selection based on the polar nature of thiazole carboxylic acid derivatives. Actual solubility will vary depending on the specific substituents on the molecule.
| Solvent | Polarity | Suitability at Room Temp (Cold) | Suitability at Elevated Temp (Hot) | Common Issues & Notes |
| Water | Very High | Generally low solubility (Good) | Solubility increases, but may be limited | Excellent for highly polar derivatives or salts. Can be used as an anti-solvent with alcohols. |
| Ethanol/Methanol | High | Often too soluble (Poor Recovery) | Very soluble (Good) | A primary choice, but often best used in a mixed system with water or an ether.[10][11] |
| Ethyl Acetate | Medium | Good candidate (often insoluble) | Good candidate (often soluble) | A versatile solvent; its moderate polarity is effective for many derivatives.[12] |
| Acetone | Medium-High | Often too soluble (Poor Recovery) | Very soluble (Good) | Its low boiling point (56°C) can limit the effective solubility difference between hot and cold states.[8] |
| Acetic Acid | High (Polar Protic) | Varies | Often very soluble | Can be effective but is non-volatile and difficult to remove from the final product.[13] |
| Hexane/Toluene | Non-polar | Insoluble (Good) | Generally insoluble (Poor) | Typically used as the "poor" solvent (anti-solvent) in a mixed system with a more polar solvent. |
Experimental Protocol: General Recrystallization Workflow
This protocol outlines a standard procedure for purifying a thiazole carboxylic acid derivative.
1. Solvent Selection:
-
Using the screening method described in FAQ Q1, determine the optimal single or mixed solvent system for your compound.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a magnetic stir bar or boiling chips.
-
Add the chosen solvent in small portions while heating the flask on a hot plate and stirring.
-
Continue adding hot solvent just until the solid completely dissolves. Avoid adding a large excess.[3]
3. Hot Filtration (if necessary):
-
If insoluble impurities are present (e.g., dust, catalysts), they must be removed from the hot solution.
-
Pre-heat a separate flask and a funnel (stemless or short-stemmed). Place a fluted filter paper in the funnel.
-
Pour the hot solution quickly through the fluted filter paper into the clean, pre-heated flask. This step must be done rapidly to prevent premature crystallization in the funnel.[2]
4. Crystallization:
-
Cover the flask with a watch glass and set it aside on a benchtop, allowing it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
5. Collection and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a small amount of fresh, ice-cold solvent to rinse away any remaining mother liquor.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
6. Drying:
-
Remove the filter paper with the crystals and place it on a watch glass.
-
Dry the crystals in an oven (ensure the temperature is well below the compound's melting point) or in a vacuum desiccator until a constant weight is achieved.
Visualization: Solvent Selection Workflow
The following flowchart illustrates the decision-making process for selecting a suitable recrystallization solvent system.
Caption: Decision tree for selecting a recrystallization solvent.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole.
- BenchChem. (2025). Recrystallization methods for purifying aminothiazole compounds. BenchChem Technical Support Center.
- Quora. (2017).
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support Center.
- Wired Chemist. (n.d.).
- MH Chem. (2022).
- University of York, Department of Chemistry. (n.d.). Solvent Choice.
- Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.
- Biocyclopedia. (2026).
- University of Rochester, Department of Chemistry. (n.d.).
- Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications.
- Google Patents. (1992). EP0482607B1 - Process of producing 2-aminothiazole.
- Kitamura, M., et al. (n.d.).
- University of York, Department of Chemistry. (n.d.).
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- Kitamura, M., et al. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations.
- ResearchGate. (2015).
- Synthesis New and Novel Aryl Thiazole Deriv
- Guidechem. (n.d.). What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID?.
- Google Patents. (2015). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
- Cayman Chemical. (n.d.). 2-Methyl-2-thiazoline-4-carboxylic Acid (sodium salt) (CAS 15058-19-2).
- Google Patents. (2013). CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid.
- Der Pharma Chemica. (n.d.).
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). 2-Methyl-2-thiazoline-4-carboxylic acid (sodium).
- Google Patents. (2014).
- Royal Society of Chemistry. (2022). A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent.
- The Chemical Society of Japan. (1999). Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1.
- IUCr Journals. (2019). Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I).
- ResearchGate. (2025). N-1,3-thiazole-2-ylacetamide: An Efficient Novel Cocrystal Former with Carboxylic Acids.
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- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recrystallization [wiredchemist.com]
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- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04587G [pubs.rsc.org]
- 12. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 13. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Navigating Solubility Challenges of 2-Vinyl-1,3-thiazole-4-carboxylic Acid
Welcome to the dedicated technical support guide for 2-Vinyl-1,3-thiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during experimental work with this compound. This guide provides in-depth, practical solutions grounded in established physicochemical principles.
Part 1: Troubleshooting Guide - A Problem-Solution Approach
This section addresses common solubility challenges in a question-and-answer format, providing not just protocols but also the scientific rationale behind them.
Q1: I'm having difficulty dissolving this compound in common organic solvents like dichloromethane (DCM) and ethyl acetate. What is the underlying issue and how can I resolve it?
A1: The Challenge of Polarity Mismatch
This compound possesses a complex molecular structure with both polar and non-polar regions. The carboxylic acid group is highly polar and capable of forming strong hydrogen bonds, while the vinylthiazole core is more non-polar. This dual nature can lead to poor solubility in solvents that are either strictly non-polar or moderately polar.
Initial Troubleshooting Steps:
-
Solvent Screening: It is crucial to perform a systematic solvent screening to identify a suitable medium. We recommend starting with more polar, aprotic solvents that can disrupt the intermolecular hydrogen bonding of the carboxylic acid.
-
Co-Solvent Systems: Employing a mixture of solvents, known as co-solvency, is a powerful technique to fine-tune the polarity of the solvent system to match that of the solute.[1][2]
Experimental Protocol: Solvent and Co-Solvent Screening
Objective: To identify an optimal single solvent or co-solvent system for dissolving this compound.
Materials:
-
This compound
-
A selection of organic solvents (see table below)
-
Small vials (e.g., 1.5 mL or 4 mL)
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Analytical balance
Procedure:
-
Single Solvent Screening:
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg) into separate vials.
-
Add a measured volume (e.g., 0.5 mL) of each selected solvent to the respective vials.
-
Vortex each vial for 30 seconds.
-
Place the vials on a magnetic stirrer and stir for at least one hour at room temperature.
-
Visually inspect for complete dissolution. If the compound dissolves, add a further known amount to determine the approximate solubility.
-
-
Co-Solvent System Screening:
-
Based on the results from the single solvent screening, select a "good" solvent (one that shows some, even if incomplete, dissolution) and a "poor" solvent.
-
Prepare various ratios of the co-solvent system (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of good:poor solvent).
-
Repeat the solubility test as described in the single solvent screening protocol with these co-solvent mixtures.
-
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Recommended Solvents | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Excellent hydrogen bond acceptors, effective at solvating carboxylic acids. |
| Polar Protic | Methanol, Ethanol | Can act as both hydrogen bond donors and acceptors. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderately polar with some hydrogen bond accepting capability. |
| Ketones | Acetone | Aprotic with a significant dipole moment. |
Q2: My reaction requires a non-polar or weakly polar solvent, but this compound is insoluble. Are there any strategies to overcome this?
A2: Leveraging Chemical Modification: In-Situ Salt Formation
For weakly acidic compounds like carboxylic acids, one of the most effective methods to enhance solubility is through deprotonation to form a salt.[3][4] The resulting carboxylate anion is significantly more polar than the neutral carboxylic acid, which can dramatically increase its solubility in a wider range of solvents, sometimes even in less polar ones when paired with an appropriate counter-ion.
The Principle of pH Adjustment and Salt Formation:
By adding a base, the equilibrium of the carboxylic acid is shifted towards its ionized (deprotonated) form. This charged species is more readily solvated by polar solvent molecules.[5][6] The choice of base is critical and depends on the requirements of your subsequent reaction steps.
Experimental Protocol: Solubility Enhancement via Salt Formation
Objective: To increase the solubility of this compound in a target organic solvent by converting it to a salt.
Materials:
-
This compound
-
Target organic solvent (e.g., THF, acetonitrile)
-
A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), sodium hydroxide, potassium carbonate)
-
Small reaction vessel with a magnetic stirrer
Procedure:
-
Suspend this compound in the desired organic solvent.
-
With stirring, add a stoichiometric equivalent (or a slight excess) of the chosen base. For liquid bases like TEA or DIPEA, add them dropwise. For solid bases, add them portion-wise.
-
Continue stirring and observe for dissolution. Gentle warming may be applied if necessary, but be cautious of potential degradation of the vinyl group.
-
Once a clear solution is obtained, the in-situ formed salt of this compound is ready for use in the subsequent reaction.
Table 2: Selection of Bases for Salt Formation
| Base | Type | Considerations |
| Triethylamine (TEA) | Organic, liquid | Common, volatile, suitable for many organic reactions. |
| Diisopropylethylamine (DIPEA) | Organic, liquid | A non-nucleophilic base, useful when side reactions are a concern. |
| Sodium Hydroxide (NaOH) | Inorganic, solid | Strong base, forms a sodium salt. The resulting salt may have different solubility profiles. |
| Potassium Carbonate (K₂CO₃) | Inorganic, solid | Milder inorganic base, often used in polar aprotic solvents. |
Visualization of Solubility Enhancement by Salt Formation
Caption: Deprotonation of the carboxylic acid to form a salt enhances its solubility in organic solvents.
Q3: I've tried co-solvents and basic conditions, but I'm still facing solubility limitations or my downstream application is sensitive to pH changes. What other options do I have?
A3: Advanced and Specialized Techniques
When conventional methods are insufficient or incompatible with your experimental design, more advanced techniques can be explored.
-
Water-Enhanced Solubility: For some carboxylic acids, the presence of a small amount of water in an organic solvent can surprisingly increase their solubility.[7][8] This is attributed to the formation of hydrogen-bonded bridges between the carboxylic acid and water molecules, which can then be more effectively solvated by the organic solvent.
-
Formation of Eutectic Mixtures: In the solid state, this compound can be mixed with a "coformer" (another solid compound) to form a eutectic system. This mixture has a lower melting point than either of the individual components and can exhibit enhanced solubility.[9] Carboxylic acids are often used as coformers themselves.
Considerations for Advanced Techniques:
-
Water-Enhanced Solubility: This is highly system-dependent. A small amount of water can be beneficial, but too much can cause the compound to precipitate. This needs to be empirically determined.
-
Eutectic Formation: This is more relevant for solid dosage form development but can be a useful strategy if you are trying to achieve a high concentration of the active compound in a solid matrix.
Part 2: Frequently Asked Questions (FAQs)
Q: What is the expected solubility of this compound in water?
A: Due to the presence of the carboxylic acid group, some aqueous solubility is expected, particularly at higher pH where the carboxylate salt is formed.[10] However, the relatively non-polar vinylthiazole backbone will limit its overall water solubility, especially at neutral or acidic pH.
Q: Are there any known safety concerns when handling this compound?
A: While specific toxicological data for this compound is limited, it is prudent to handle it with standard laboratory precautions. Safety data sheets for structurally similar compounds indicate that they may cause skin and eye irritation.[11][12] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.
Q: Can heating improve the solubility of this compound?
A: In many cases, increasing the temperature will increase the solubility of a solid in a liquid. However, care must be taken with this compound due to the presence of the vinyl group, which can be susceptible to polymerization at elevated temperatures. If you choose to heat the mixture, do so gently and for the minimum time necessary. Monitor for any changes in the appearance of the solution that might indicate degradation or polymerization.
Q: How does the vinyl group affect the solubility of this compound?
A: The vinyl group is a non-polar functional group. Its presence contributes to the overall non-polar character of the molecule, which can decrease its solubility in highly polar solvents like water and increase its affinity for less polar organic solvents.
Q: I need to perform a reaction with a base-sensitive functional group in my other reactant. How can I solubilize the thiazole carboxylic acid without using a strong base?
A: In this scenario, a co-solvent system would be the preferred approach. A systematic screening, as outlined in the troubleshooting guide, should be your first step. You could also explore the use of very mild, non-nucleophilic organic bases in stoichiometric amounts if a slight pH change is tolerable.
Visualization of the Troubleshooting Workflow
Caption: A logical workflow for addressing the solubility of this compound.
References
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Jain, S., & Patel, N. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Focus, 1(1). [Link]
-
Li, D., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2527-2548. [Link]
-
Bighley, L. D., et al. (1996). Salt Forms of Drugs and Absorption. In Encyclopedia of Pharmaceutical Technology (pp. 453-499). [Link]
-
Ford, J. L. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]
-
Hussain, A. F., et al. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]
-
Kumar, L., & Sreenivas, S. A. (2017). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. ResearchGate. [Link]
-
Kumar, L., & Sreenivas, S. A. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 22(5), 796. [Link]
-
Strickley, R. G. (2004). Co-solvent and Complexation Systems. ResearchGate. [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2579. [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). OSTI.GOV. [Link]
-
Reddit discussion on pH and solubility of organic acids. (2012). Reddit. [Link]
-
López-Mejías, V., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 960. [Link]
-
Fisher Scientific. (2025). Safety Data Sheet: 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid. Fisher Scientific. [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. ACS Publications. [Link]
-
Carleton University. (2023). Solubility of Organic Compounds. Carleton University. [Link]
-
Fisher Scientific. (2025). Safety Data Sheet: 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid. Fisher Scientific. [Link]
-
Sharma, D., et al. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Erudition. [Link]
- Google Patents. (1966). Processes for preparing thiazole carboxylic acids.
-
Safety Data Sheet. (2024). GHS07. [Link]
-
PubChem. (n.d.). 2-Tert-butyl-1,3-thiazole-4-carboxylic acid. PubChem. [Link]
-
Aliyev, Z. M., et al. (2026). Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Chemical Review and Letters. [Link]
-
ChemBK. (2024). 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid. ChemBK. [Link]
-
Reddit. (2023). carboxylic acid solubility + TLC. Reddit. [Link]
-
Guha, R. (2010). Organic Solvent Solubility Data Book. CORE. [Link]
-
Quora. (2021). Do acids dissolve in organic solvents? If so, will the resulting solution have acidic properties? Quora. [Link]
-
Zhang, C., et al. (2015). An odd–even effect on solubility of dicarboxylic acids in organic solvents. ResearchGate. [Link]
Sources
- 1. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpdft.com [rjpdft.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 9. mdpi.com [mdpi.com]
- 10. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 11. fishersci.ca [fishersci.ca]
- 12. fishersci.ca [fishersci.ca]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of Thiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold - A Cornerstone of Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1] Its unique structural and electronic properties, including the ability of the nitrogen atom to form crucial hydrogen bonds with biological targets, make it a versatile building block for designing therapeutic agents.[2] Thiazole-containing compounds are not mere laboratory curiosities; they are integral components of numerous clinically approved drugs, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4] Marketed drugs such as the anticancer agent Dasatinib, the anti-HIV drug Ritonavir, and the anti-inflammatory Meloxicam all feature the thiazole core, underscoring its profound impact on modern medicine.[3]
This guide provides a comparative analysis of the biological activities of various thiazole derivatives. Moving beyond a simple catalog of compounds, we will delve into the mechanistic insights behind their actions, present supporting experimental data to compare their efficacy, and provide detailed, field-tested protocols for their evaluation. Our goal is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to navigate and innovate within this exciting chemical space.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Thiazole derivatives have emerged as a significant class of anticancer agents, capable of interacting with a multitude of biological targets to disrupt cancer cell proliferation, survival, and metastasis.[2] Their mechanisms of action are diverse, ranging from the inhibition of critical protein kinases and enzymes to the induction of programmed cell death (apoptosis) and the disruption of microtubule dynamics.[5] The clinical success of drugs like Dasatinib, a multi-targeted kinase inhibitor, has spurred further research into novel thiazole derivatives with improved efficacy and selectivity.[2]
Mechanistic Insights
The anticancer effects of thiazole derivatives are often attributed to their ability to inhibit key players in oncogenic signaling pathways. These include:
-
Kinase Inhibition: Many thiazoles act as potent inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth, angiogenesis, and proliferation.[5][6]
-
Enzyme Inhibition: Targets like topoisomerase and histone deacetylases (HDAC) can be modulated by thiazole compounds, leading to interference with DNA replication and chromatin structure.[5]
-
Induction of Apoptosis: Thiazole derivatives can trigger the intrinsic or extrinsic apoptotic pathways. Studies have shown that potent compounds can induce cell cycle arrest, increase the expression of pro-apoptotic proteins like Bax, and decrease the expression of anti-apoptotic proteins like Bcl-2.[6][7]
Comparative Analysis of Anticancer Potency
The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell growth). The lower the IC50 value, the more potent the compound. Below is a comparison of recently synthesized thiazole derivatives against two common cancer cell lines: MCF-7 (human breast adenocarcinoma) and HepG2 (human liver carcinoma).
| Compound ID | Substituent (R) | Target Cell Line | IC50 (µM) | Reference Drug (IC50, µM) | Source |
| 4a | H | MCF-7 | >100 | Staurosporine (6.77) | [6][7] |
| HepG2 | >100 | Staurosporine (8.4) | [6][7] | ||
| 4b | Br | MCF-7 | 31.5 | Staurosporine (6.77) | [6][7] |
| HepG2 | 51.7 | Staurosporine (8.4) | [6][7] | ||
| 4c | Cl | MCF-7 | 2.57 | Staurosporine (6.77) | [6][7] |
| HepG2 | 7.26 | Staurosporine (8.4) | [6][7] | ||
| 5 | OCOCH₃ | MCF-7 | 28.0 | Staurosporine (6.77) | [6][7] |
| HepG2 | 26.8 | Staurosporine (8.4) | [6][7] |
Data presented as Mean ± SD. Lower IC50 values indicate higher potency.
Expert Analysis: The data clearly illustrates a strong structure-activity relationship. In this series, the presence of a halogen substituent at the R position significantly enhances cytotoxic activity. Compound 4c , with a chloro group, demonstrates the most potent activity, even surpassing the standard drug Staurosporine against the MCF-7 cell line.[6][7] This suggests that electronegative substituents in this position may be crucial for target engagement.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a robust and widely used colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells. The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product by mitochondrial dehydrogenases of living cells.
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Test thiazole derivatives and a standard drug (e.g., Staurosporine)
-
Multichannel pipette and sterile tips
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 540-590 nm)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Include wells for controls (cells with medium only, and medium only for background).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your thiazole derivatives and the standard drug in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the different compound concentrations. Incubate for another 24-72 hours.
-
MTT Addition: After the treatment period, carefully remove the medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals completely.
-
Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 540-590 nm.
-
Data Analysis: Subtract the background absorbance (medium only). Calculate the percentage of cell viability for each treatment relative to the untreated control cells. Plot the percentage viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization: EGFR Signaling Pathway
Many thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways like the one initiated by the Epidermal Growth Factor Receptor (EGFR).
Caption: EGFR signaling pathway and potential inhibition points by thiazole derivatives.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance is a global health crisis, necessitating the urgent development of new and effective antimicrobial agents.[1] Thiazole derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9]
Mechanistic Insights
One of the key mechanisms for the antibacterial action of some thiazole derivatives is the inhibition of DNA gyrase.[8] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Other potential mechanisms include disruption of the bacterial cell membrane and inhibition of other crucial enzymes involved in microbial metabolism. The amphiphilic nature of some derivatives may facilitate their integration into microbial cell membranes, leading to their disruption.
Comparative Analysis of Antimicrobial Potency
The antimicrobial efficacy of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Target Organism | MIC (µM) | Reference Drug (MIC) | Source |
| 43a | S. aureus | 16.1 | Norfloxacin | [8] |
| E. coli | 16.1 | Norfloxacin | [8] | |
| 3 | S. aureus | 0.47-0.94 (mg/mL) | Ampicillin | [10] |
| E. coli | 0.23-0.70 (mg/mL) | Ampicillin | [10] | |
| 12 | S. aureus (MRSA) | 125-150 (µg/mL) | Ofloxacin (10 µg/mL) | [9] |
| E. coli | 125-150 (µg/mL) | Ofloxacin (10 µg/mL) | [9] | |
| 14 | S. aureus (MRSA) | 50-75 (µg/mL) | Ofloxacin (10 µg/mL) | [9] |
| E. coli | 50-75 (µg/mL) | Ofloxacin (10 µg/mL) | [9] |
Expert Analysis: The data shows that different structural modifications on the thiazole ring lead to varied antimicrobial potencies. For example, the benzo[d]thiazole derivative 14 shows significantly improved activity against both MRSA and E. coli compared to its simpler 1,3-thiazole counterpart 12 , highlighting the importance of the fused ring system for enhanced antimicrobial action in this series.[9]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for determining the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
96-well sterile microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds and standard antibiotic (e.g., Norfloxacin)
-
Sterile diluents (e.g., saline, DMSO)
-
Spectrophotometer and incubator
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the bacterial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare Compound Dilutions: In a 96-well plate, add 100 µL of broth to all wells. In the first column, add 100 µL of the test compound at twice the highest desired concentration.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
Inoculation: Add 5 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by reading the optical density (OD) with a plate reader.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers. Thiazole derivatives have shown promise as anti-inflammatory agents, primarily by targeting the enzymes involved in the arachidonic acid cascade.[11]
Mechanistic Insights
The primary mechanism for the anti-inflammatory action of many thiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[11] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[11] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. Some derivatives also exhibit inhibitory activity against lipoxygenase (LOX) enzymes, making them dual inhibitors with a broader anti-inflammatory profile.[12]
Comparative Analysis of COX-2 Inhibition
The potency of anti-inflammatory compounds is often assessed by their ability to inhibit the COX-2 enzyme, measured as an IC50 value.
| Compound ID | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference Drug (IC50, µM) | Source |
| 37b | 1.13 | 8.21 | Celecoxib (0.88) | [11] |
| 37c | 1.13 | 7.84 | Celecoxib (0.88) | [11] |
| 3j (Thiadiazole) | 0.192 | - | Nimesulide (1.684) | [13] |
| 3o (Thiadiazole) | 0.208 | - | Nimesulide (1.684) | [13] |
| 6b | 11.65 | Selective | - | [14] |
Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
Expert Analysis: The data reveals that specific structural features are critical for potent and selective COX-2 inhibition. The thiadiazole derivatives 3j and 3o show exceptionally potent inhibition, significantly surpassing the reference drug Nimesulide.[13] This highlights that even minor changes to the heterocyclic core can dramatically influence biological activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats (150-200g)
-
1% Carrageenan solution in sterile saline
-
Test compounds and a standard drug (e.g., Indomethacin)
-
Plethysmometer (for measuring paw volume)
-
Syringes and needles
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the rats into groups (e.g., control, standard, and test groups). Administer the test compounds and the standard drug (e.g., Indomethacin, 5 mg/kg) intraperitoneally or orally, typically 30-60 minutes before inducing inflammation. The control group receives only the vehicle.
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The degree of edema is calculated as the increase in paw volume after carrageenan injection compared to the initial volume. Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Visualization: Arachidonic Acid Pathway
Thiazole derivatives primarily exert their anti-inflammatory effects by inhibiting COX and LOX enzymes in the arachidonic acid pathway.
Caption: General workflow for the development of bioactive thiazole derivatives.
A key part of this workflow is understanding the Structure-Activity Relationship (SAR) , which describes how the chemical structure of a molecule influences its biological activity.
Caption: Conceptual diagram of Structure-Activity Relationships (SAR) for thiazoles.
Conclusion and Future Perspectives
The thiazole scaffold remains a highly fruitful area for drug discovery. The comparative data presented in this guide demonstrates that subtle modifications to the thiazole core and its substituents can lead to dramatic changes in biological potency and selectivity across anticancer, antimicrobial, and anti-inflammatory applications. The future of thiazole research lies in the rational design of multi-target agents, the exploration of novel biological targets, and the use of computational tools to predict activity and optimize pharmacokinetic properties. The detailed protocols provided herein serve as a validated starting point for researchers aiming to evaluate the next generation of thiazole-based therapeutics.
References
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Organic Chemistry. [Link]
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A Comparative Guide to the Structural Validation of 2-Vinyl-1,3-thiazole-4-carboxylic acid: X-ray Crystallography vs. Spectroscopic and Computational Methods
For Immediate Release
[City, State] – In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. For researchers and scientists, particularly those working with heterocyclic compounds like 2-Vinyl-1,3-thiazole-4-carboxylic acid, an unambiguous determination of the three-dimensional atomic arrangement is paramount. This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques, offering a comprehensive overview for professionals in the pharmaceutical and chemical sciences.
The thiazole moiety is a key structural component in a variety of commercially available drugs, valued for its wide range of biological activities.[1][2] As such, derivatives like this compound are of significant interest for the development of new therapeutic agents.[3][4] The vinyl and carboxylic acid functional groups introduce specific stereochemical and conformational possibilities that necessitate rigorous structural validation.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a molecule.[5] It provides direct, high-resolution data on bond lengths, bond angles, and stereochemistry, leaving no room for ambiguity.[6]
-
Unambiguous Structure Determination: Unlike spectroscopic methods that provide indirect structural information, X-ray crystallography maps the electron density of a molecule, allowing for the direct visualization of its atomic framework.[5][7]
-
Absolute Stereochemistry: For chiral molecules, X-ray crystallography can unequivocally determine the absolute configuration.[8]
-
Solid-State Conformation: The technique reveals the precise conformation of the molecule in the crystalline state, offering insights into intermolecular interactions that can influence physical properties like solubility and stability.
Objective: To obtain diffraction-quality single crystals of this compound and determine its molecular structure via SCXRD.
Causality Behind Experimental Choices: The selection of a suitable solvent system and crystallization method is critical. Carboxylic acids can be challenging to crystallize due to their propensity for hydrogen bonding and potential for polymorphism.[9][10] A systematic screening of solvents with varying polarities and the use of slow evaporation or vapor diffusion techniques are often necessary to promote the growth of well-ordered crystals.[11][12]
Step-by-Step Methodology:
-
Purification of the Analyte: Ensure the this compound sample is of the highest possible purity (>99%) to avoid the incorporation of impurities into the crystal lattice. Recrystallization may be a necessary preliminary step.[13][14]
-
Solvent Screening: In small vials, test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.[11]
-
Crystal Growth:
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent. Filter the solution to remove any particulate matter and loosely cover the container to allow for the slow evaporation of the solvent over several days in a vibration-free environment.[11]
-
Vapor Diffusion (Hanging or Sitting Drop): In a sealed chamber, place a drop of the concentrated solution of the compound on a slide (hanging drop) or in a well (sitting drop). The chamber reservoir contains a solvent in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the drop will gradually decrease the solubility of the compound, inducing crystallization.[15]
-
-
Crystal Mounting and Data Collection:
-
Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[15]
-
Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction pattern data at various orientations.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model that fits the electron density map and refine the atomic positions and thermal parameters to achieve the best agreement with the experimental data.
-
Diagram: Experimental Workflow for X-ray Crystallography
Caption: Workflow for structural validation via X-ray crystallography.
Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography provides the definitive structure, other techniques offer valuable and often more readily obtainable information, serving as crucial complementary tools.[16]
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths/angles, stereochemistry, packing | Unambiguous, high resolution | Requires high-quality single crystals, provides a static picture |
| NMR Spectroscopy | Connectivity, chemical environment of nuclei (¹H, ¹³C), through-space interactions (NOE) | Provides data on the molecule in solution, non-destructive, good for dynamic studies | Indirect structural information, can be complex to interpret for complex molecules |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, small sample requirement | Provides no information on stereochemistry or 3D conformation |
| Computational Modeling | Theoretical 3D structure, electronic properties, reactivity | No experimental sample needed, can predict properties | Accuracy depends on the level of theory, requires experimental validation |
Diagram: Interplay of Structural Validation Techniques
Caption: Relationship between different structural validation methods.
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[17] For this compound, ¹H and ¹³C NMR spectra would confirm the presence of the vinyl, thiazole, and carboxylic acid moieties.[18][19] Techniques like COSY and HMBC can establish the connectivity between different parts of the molecule. While NMR provides excellent information about the molecule's structure in solution, it does not directly yield the precise bond lengths and angles that X-ray crystallography does.[20]
Mass spectrometry is primarily used to determine the molecular weight and elemental composition of a compound with high accuracy.[21][22] High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound. Fragmentation patterns observed in the mass spectrum can also provide clues about the molecule's structure.[23][24] However, MS provides no information about the three-dimensional arrangement of the atoms.
Computational methods, such as Density Functional Theory (DFT), can be used to predict the three-dimensional structure and various properties of a molecule.[25][26] These theoretical models can be very useful for corroborating experimental data and for understanding the molecule's electronic structure and reactivity.[27][28] However, computational results are theoretical and must be validated by experimental data.[29]
Conclusion: An Integrated Approach to Structural Validation
While X-ray crystallography remains the gold standard for the unambiguous structural determination of novel compounds like this compound, a comprehensive validation strategy should employ a combination of techniques. NMR and mass spectrometry provide essential and often more rapidly acquired data on the molecule's connectivity and composition. Computational modeling offers a theoretical framework that can guide and be validated by experimental results. For drug development professionals, this integrated approach, with X-ray crystallography as the ultimate arbiter of three-dimensional structure, ensures the highest level of scientific integrity and provides a solid foundation for further research and development.
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A Methodological and Comparative Framework for Assessing the Cytotoxicity of Novel Thiazole Analogs: A Case Study with 2-Vinyl-1,3-thiazole-4-carboxylic acid
Introduction
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs.[1] Its derivatives are renowned for a wide spectrum of pharmacological activities, including potent anticancer properties.[2][3][4] Clinically used anticancer agents such as Dasatinib and Ixabepilone feature this critical scaffold, highlighting its importance in the development of new oncological therapeutics.[5][6] The ongoing quest for more selective and potent anticancer agents necessitates the continuous synthesis and evaluation of novel thiazole derivatives.[3]
This guide presents a comprehensive framework for evaluating the cytotoxic potential of a novel investigational compound, using the hypothetical "2-Vinyl-1,3-thiazole-4-carboxylic acid" as our test article. While specific experimental data for this particular compound is not yet prevalent in public literature, the methodology outlined herein provides the rigorous, scientifically-grounded approach required to characterize its activity and compare it meaningfully against established thiazole-based cytotoxic agents. We will delve into the rationale behind experimental design, provide detailed protocols for a primary cytotoxicity assay, and establish a clear structure for data interpretation and comparison.
Rationale for Experimental Design: Selecting Comparators and Assays
The initial phase of evaluating a new chemical entity involves placing its activity in the context of known compounds. This requires a carefully considered selection of comparator molecules, a relevant panel of cancer cell lines, and a robust primary screening assay.
Choosing Comparator Thiazole Compounds
To understand the structure-activity relationship (SAR) of this compound, it is essential to compare it against analogs with variations at key positions of the thiazole ring. The selection should ideally include compounds with different substituents at the 2, 4, and 5-positions to probe the effects of electronics, sterics, and hydrophobicity on cytotoxic activity.
Based on a review of current literature, we have selected the following compounds as representative comparators, chosen for their documented cytotoxic activity against various cancer cell lines:
-
Compound A (Thiazole-Naphthalene Hybrid 5b): A potent tubulin polymerization inhibitor with significant activity against breast cancer (MCF-7).[7] Its complex, bulky structure provides a benchmark for high-potency agents.
-
Compound B (Diphyllin-Thiazole Hybrid 5d): A V-ATPase inhibitor with exceptional cytotoxicity against hepatocellular carcinoma (HepG2).[8] This allows for comparison against a compound with a different mechanism of action.
-
Compound C (Phenylthiazole Derivative 78): A derivative noted for its activity against lung cancer (A549) and its selectivity over normal cell lines, making it a good benchmark for therapeutic index considerations.[9]
Selection of a Cancer Cell Line Panel
A single cell line provides an incomplete picture of a compound's potential. Therefore, a panel of well-characterized human cancer cell lines from diverse tissue origins is crucial for initial screening.[10] This approach helps identify broad-spectrum activity versus selective cytotoxicity. For this guide, we will focus on a standard panel:
-
MCF-7 (Breast Adenocarcinoma): A widely used, well-characterized cell line representing breast cancer.
-
A549 (Lung Carcinoma): A common model for non-small cell lung cancer.
-
HepG2 (Hepatocellular Carcinoma): A key cell line for liver cancer studies.
The MTT Assay: A Primary Metric for Cell Viability
For primary high-throughput screening, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard.[11] Its selection is based on several key advantages:
-
Principle of Operation: The assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11][12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12]
-
Robustness and Reproducibility: It is a well-established, colorimetric assay with straightforward protocols and quantifiable results via spectrophotometry.[13]
-
Causality: A reduction in the MTT signal following treatment with a compound indicates a loss of metabolic activity, which is a reliable proxy for either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect).[11]
Below is a diagram illustrating the core principle of the MTT assay.
Caption: End-to-end workflow for cytotoxicity screening.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is designed for adherent cells cultured in 96-well microplates.
Materials:
-
Cultured human cancer cells (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS) * Solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or 20% SDS in 50% DMF)
-
96-well flat-bottom sterile microplates
-
Test compound (this compound) and comparators, dissolved in DMSO
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin.
-
Perform a cell count (e.g., with a hemocytometer) to determine cell concentration.
-
Dilute the cell suspension to a seeding density of 5,000-10,000 cells per well (optimization may be required).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. [13]Include wells for "vehicle control" (cells + DMSO) and "blank" (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach. [12]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test and comparator compounds in a complete culture medium. A typical concentration range might be 0.1 to 100 µM.
-
Justification: A wide range is crucial to capture the full dose-response curve and accurately determine the concentration that inhibits 50% of cell viability (IC50).
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the respective compound concentrations to the appropriate wells. For vehicle control wells, add a medium with the same final concentration of DMSO used for the highest compound dose (typically <0.5%).
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including controls. [13] * Justification: This provides the substrate for mitochondrial enzymes in living cells. * Return the plate to the incubator for 2-4 hours. During this time, visible purple formazan crystals will form in wells with viable cells. [12]
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals at the bottom.
-
Add 100 µL of DMSO (or other solubilizing agent) to each well. [14] * Place the plate on an orbital shaker for 15 minutes at low speed to ensure complete dissolution of the crystals, resulting in a homogenous purple solution.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. [13]A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Viability = (OD of Treated Well / OD of Vehicle Control Well) x 100
-
-
Plot % Viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to calculate the IC50 value.
-
Comparative Data Presentation and Interpretation
All quantitative cytotoxicity data should be summarized in a clear, structured table to facilitate direct comparison. The primary endpoint, the IC50 value, represents the concentration of a compound required to inhibit cell viability by 50% and is the key metric for potency. [10] Table 1: Comparative Cytotoxicity (IC50) of Thiazole Compounds against a Panel of Human Cancer Cell Lines
| Compound | Structure | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HepG2 (Liver) | Source |
| Test Article: this compound | Structure of Test Article | Experimental Result | Experimental Result | Experimental Result | This Study |
| Comparator A: Thiazole-Naphthalene Hybrid (5b) | Structure of 5b | >10 | 0.48 ± 0.03 | >10 | [7] |
| Comparator B: Diphyllin-Thiazole Hybrid (5d) | Structure of 5d | 1.1 | 1.5 | 0.3 | [8] |
| Comparator C: Phenylthiazole Derivative (78) | Structure of 78 | 3.62 | >10 | 2.54 | [9] |
Note: Data for comparator compounds are sourced from published literature. The structure images would be inserted in a formal publication.
Interpreting the Results
A lower IC50 value indicates higher cytotoxic potency. The analysis should focus on:
-
Potency Ranking: How does the IC50 of the test article compare to the comparators in each cell line? For instance, if the test article shows an IC50 of 2.5 µM against A549 cells, it would be considered more potent than Comparator C (3.62 µM) but less potent than Comparator B (1.1 µM).
-
Selectivity Profile: Does the compound exhibit similar potency across all cell lines (broad-spectrum) or is it significantly more active against one particular cell line (selective)? Comparator A, for example, is highly selective for MCF-7 cells.
-
Structure-Activity Relationship (SAR) Insights: By comparing the structure of the test article to the comparators, preliminary SAR hypotheses can be formed. For example, one might analyze how the 2-vinyl group and 4-carboxylic acid moiety of the test article contribute to its activity profile relative to the bulkier naphthalene or phenyl groups found in the comparator compounds.
Conclusion
This guide provides a robust and scientifically validated framework for the initial cytotoxic evaluation of novel thiazole compounds like this compound. By employing standardized assays like the MTT, utilizing a diverse cancer cell line panel, and comparing against well-characterized molecules, researchers can reliably determine the cytotoxic potency and selectivity of new chemical entities. The data generated through this workflow are foundational for making informed decisions in the drug discovery pipeline, guiding further mechanistic studies, and ultimately identifying promising candidates for the next generation of anticancer therapeutics.
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Title: Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Source: PMC - NIH. URL: [Link]
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Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Source: PMC - PubMed Central. URL: [Link]
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Title: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Source: PubMed. URL: [Link]
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Title: Synthesis and Evaluation of Novel Ferrocenyl Thiazole Derivatives as Anticancer Agents. Source: Taylor & Francis Online. URL: [Link]
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Title: Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Source: MDPI. URL: [Link]
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Title: Synthesis and Anticancer Activities of Some Thiazole Derivatives. Source: Taylor & Francis Online. URL: [Link]
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Title: Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Source: PMC - PubMed Central. URL: [Link]
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A Researcher's Guide to Validating the Anticancer Properties of Novel Thiazole Derivatives: In Vitro and In Vivo Methodologies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical validation of the anticancer properties of novel thiazole derivatives, with a particular focus on the principles applicable to emerging subclasses such as vinylthiazoles. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols for both in vitro and in vivo studies. This document is designed to be an authoritative resource, grounded in scientific literature, to guide the rigorous evaluation of these promising therapeutic agents.
Introduction: The Therapeutic Potential of Thiazole Derivatives in Oncology
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its derivatives have garnered significant attention in oncology for their ability to interact with a wide array of biological targets implicated in cancer progression.[2][3] These compounds have been shown to exhibit a broad spectrum of anticancer activities, including the induction of apoptosis, inhibition of key signaling pathways, and suppression of tumor growth in preclinical models.[3][4] While the broader class of thiazole derivatives is well-studied, this guide will provide the foundational methodologies that are directly applicable to the validation of novel subclasses, such as vinylthiazole derivatives, for which specific public data may be emerging.
The validation of a novel anticancer compound is a multi-step process that begins with in vitro characterization to establish its cytotoxic potential and mechanism of action at a cellular level. Promising candidates are then advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism setting. This guide will walk you through these critical stages, providing both the "how" and the "why" behind each experimental approach.
Part 1: In Vitro Validation: From Cytotoxicity to Mechanistic Insights
The initial phase of anticancer drug validation involves a battery of in vitro assays designed to assess the compound's activity against cancer cell lines. These assays are crucial for initial screening, dose-ranging studies, and elucidating the molecular mechanisms of action.
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the vinylthiazole derivative and a standard reference drug (e.g., Cisplatin, Doxorubicin) in the appropriate cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Causality Behind Experimental Choices: The choice of cell lines should be relevant to the intended therapeutic target. The incubation time for compound treatment is critical and should be sufficient to observe a significant effect. The use of a standard chemotherapeutic agent allows for a direct comparison of the potency of the novel derivative.
Elucidating the Mechanism of Cell Death: Apoptosis Assays
A key characteristic of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the vinylthiazole derivative at its IC50 concentration for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-positive, PI-negative cells are in early apoptosis.
-
FITC-positive, PI-positive cells are in late apoptosis or necrosis.
-
FITC-negative, PI-negative cells are viable.
-
Causality Behind Experimental Choices: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis. This dual staining allows for a clear distinction between the different stages of cell death.
Investigating Cell Cycle Arrest
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry analysis of DNA content using propidium iodide (PI) is a standard technique to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Fixation:
-
Treat cells with the vinylthiazole derivative at its IC50 concentration for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Causality Behind Experimental Choices: Fixing the cells with ethanol permeabilizes the cell membrane, allowing the PI to enter and stain the DNA. RNase A is included to degrade any RNA present, ensuring that the PI staining is specific to DNA. An accumulation of cells in a particular phase of the cell cycle (e.g., G2/M arrest) suggests that the compound interferes with the molecular machinery of that phase.
Probing the Signaling Pathways: Western Blotting
To identify the molecular targets of a vinylthiazole derivative, Western blotting is an indispensable technique. It allows for the detection and quantification of specific proteins involved in key cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.
Experimental Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells with the vinylthiazole derivative for a specified time.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated Akt, total Akt, cleaved caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Causality Behind Experimental Choices: The choice of primary antibodies is critical and should be based on a hypothesized mechanism of action. For example, to investigate the PI3K/Akt pathway, antibodies against the phosphorylated (active) and total forms of key proteins like Akt and mTOR should be used. A decrease in the ratio of phosphorylated to total protein would indicate inhibition of the pathway.
Mandatory Visualization: In Vitro Experimental Workflow
Caption: Workflow for the in vitro validation of anticancer properties.
Part 2: In Vivo Validation: Efficacy and Toxicity in Animal Models
Promising vinylthiazole derivatives identified through in vitro screening must be evaluated in vivo to assess their therapeutic efficacy and potential toxicity in a complex biological system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for preclinical in vivo studies.[3]
Xenograft Tumor Models
The choice of the xenograft model is crucial for the relevance of the study. Subcutaneous xenografts are commonly used for initial efficacy studies due to the ease of tumor implantation and measurement.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation:
-
Inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the vinylthiazole derivative and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
A positive control group treated with a standard-of-care drug can also be included.
-
-
Monitoring and Data Collection:
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Causality Behind Experimental Choices: Immunocompromised mice are used to prevent the rejection of the human tumor cells. Tumor randomization is essential to ensure that the average tumor size is similar across all groups at the start of treatment. Monitoring body weight and observing the general health of the mice are crucial for assessing the systemic toxicity of the compound.
Mandatory Visualization: In Vivo Experimental Workflow
Caption: Workflow for in vivo efficacy studies using a xenograft model.
Part 3: Comparative Analysis and Data Presentation
To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. This allows for a direct comparison of the efficacy of the novel vinylthiazole derivatives with standard anticancer drugs.
Table 1: In Vitro Cytotoxicity of a Hypothetical Vinylthiazole Derivative (VTD-1) Compared to Doxorubicin
| Cell Line | VTD-1 IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 (Breast) | 5.2 ± 0.4 | 0.8 ± 0.1 |
| HCT116 (Colon) | 3.8 ± 0.3 | 0.5 ± 0.08 |
| A549 (Lung) | 7.1 ± 0.6 | 1.2 ± 0.2 |
Table 2: In Vivo Antitumor Efficacy of a Hypothetical Vinylthiazole Derivative (VTD-1) in an HCT116 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2.5 |
| VTD-1 | 50 mg/kg | 58 | -3.1 |
| 5-Fluorouracil | 20 mg/kg | 65 | -8.7 |
Part 4: Mechanistic Insights into Thiazole Derivatives' Anticancer Activity
Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms.[3] A comprehensive validation should aim to elucidate the specific pathways modulated by the novel vinylthiazole derivative.
Potential Mechanisms of Action:
-
Induction of Apoptosis: As demonstrated by the Annexin V assay, many thiazole derivatives trigger the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.[2] This often involves the activation of caspases, the release of cytochrome c from the mitochondria, and changes in the expression of Bcl-2 family proteins.[5]
-
Cell Cycle Arrest: Thiazole derivatives can cause cell cycle arrest at different phases, most commonly at the G2/M or G1 phase, by interfering with the activity of cyclin-dependent kinases (CDKs).[4]
-
Inhibition of Kinase Signaling: Many thiazole derivatives are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR and MAPK/ERK pathways.
Mandatory Visualization: A Potential Signaling Pathway Targeted by Thiazole Derivatives
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a vinylthiazole derivative.
Conclusion
The validation of novel vinylthiazole derivatives as potential anticancer agents requires a systematic and rigorous approach, encompassing both in vitro and in vivo studies. This guide has provided a comprehensive overview of the key experimental methodologies, the rationale behind their selection, and the importance of comparative data analysis. By following these principles, researchers can generate robust and reliable data to support the further development of these promising compounds for cancer therapy.
References
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Finiuk, N. S., et al. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. The Ukrainian Biochemical Journal, 91(2), 76-85. Available at: [Link]
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Tavallaei, O., et al. (2020). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 23(1), 114-122. Available at: [Link]
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Zhu, H., et al. (2018). In vivo activity of MZH29 in xenograft and engrafted mouse models. Signal Transduction and Targeted Therapy, 3, 13. Available at: [Link]
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Al-Ostath, A., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(17), 5683. Available at: [Link]
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Kaur, R., et al. (2018). Anticancer Potential of Thiazole Derivatives: A Retrospective Review. Current Medicinal Chemistry, 25(30), 3688-3714. Available at: [Link]
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Abdel-Aziz, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. Available at: [Link]
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Frontiers in Chemistry. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Available at: [Link]
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Request PDF. (2018). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Available at: [Link]
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MDPI. (2022). Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. Available at: [Link]
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Dehelean, C. A., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(16), 4937. Available at: [Link]
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Bio-protocol. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Available at: [Link]
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ResearchGate. (n.d.). Structures of some thiazole derivatives with antitumor activity. Available at: [Link]
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National Institutes of Health. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Available at: [Link]
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ResearchGate. (2022). Substituted Thiazole Derivatives Provide Corrective Anti-tumour and Anti-oxidant Activities against Ehrlich Ascites Carcinoma. Available at: [Link]
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MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Available at: [Link]
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Scientific Reports. (2020). Synthesis and evaluation of in vitro cytotoxic effects of triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone and triazol/thiazol-indolin-2-one conjugates. Available at: [Link]
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ResearchGate. (2019). Design, Synthesis and Anticancer Evaluation of Various Aryl Thiazole Amino Quinazoline Derivatives as Anticancer Agents. Available at: [Link]
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Comparative study of polymerization kinetics of different vinyl monomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of polymerization kinetics is paramount for the rational design and synthesis of polymeric materials with tailored properties. This guide provides an in-depth, comparative study of the polymerization kinetics of different vinyl monomers, moving beyond a simple recitation of facts to explain the underlying principles that govern their reactivity. We will explore the theoretical framework, present detailed experimental protocols for kinetic analysis, and offer a comparative analysis of key vinyl monomers, all grounded in authoritative scientific literature.
The Fundamentals of Vinyl Monomer Polymerization Kinetics
Vinyl monomers, characterized by their carbon-carbon double bond, are the building blocks for a vast array of polymers. The kinetics of their polymerization, most commonly via a free-radical mechanism, dictates crucial polymer characteristics such as molecular weight, molecular weight distribution, and microstructure. Free-radical polymerization proceeds through a sequence of elementary steps: initiation, propagation, termination, and chain transfer.
-
Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition or photolysis. These highly reactive radicals then attack the double bond of a vinyl monomer, creating a new monomer radical.
-
Propagation: The newly formed monomer radical adds to another monomer molecule, regenerating the radical at the growing chain end. This step repeats thousands of times, leading to the formation of a long polymer chain.
-
Termination: The growth of a polymer chain is halted when two growing radical chains react with each other, either by combination or disproportionation.
-
Chain Transfer: A growing polymer radical can also be terminated by transferring its radical activity to another molecule in the system, such as a monomer, solvent, or a dedicated chain transfer agent. This process controls the molecular weight of the resulting polymer.
The overall rate of polymerization (Rp) is a function of the rate constants for these elementary steps and the concentrations of the monomer ([M]) and initiator ([I]). For a typical free-radical polymerization, the rate is directly proportional to the monomer concentration and the square root of the initiator concentration.
A multitude of factors can influence the polymerization process, including the inherent reactivity of the monomer, the concentration of reactants, temperature, pressure, and the choice of solvent or reaction medium.
Unraveling Monomer Reactivity: The Role of Structure
The significant variation in polymerization kinetics among different vinyl monomers can be attributed to the electronic and steric effects of the substituent group attached to the vinyl moiety. These effects influence both the reactivity of the monomer's double bond and the stability of the resulting radical.
Resonance Stabilization
Substituents that can delocalize the unpaired electron of the growing polymer radical through resonance significantly stabilize the radical. A more stable radical is less reactive, which paradoxically leads to a faster polymerization rate. This is because a more stable radical is less likely to undergo termination reactions. For instance, the phenyl group in styrene provides extensive resonance stabilization to the propagating radical, making it a relatively stable radical.
Steric Hindrance
The size of the substituent group can sterically hinder the approach of a growing polymer chain to a monomer molecule. Bulky substituents can decrease the rate of propagation. For example, while both are methacrylates, monomers with larger ester groups may exhibit slightly different polymerization kinetics due to steric factors.
Polar Effects
The electronegativity of the substituent group can influence the electron density of the vinyl double bond, affecting its susceptibility to radical attack. Electron-withdrawing groups can make the double bond more electron-deficient and thus more reactive towards nucleophilic radicals.
The interplay of these three factors—resonance, steric hindrance, and polar effects—determines the overall reactivity of a vinyl monomer.
A Comparative Analysis of Common Vinyl Monomers
To illustrate the practical implications of these structural differences, let's compare the polymerization kinetics of three widely used vinyl monomers: Styrene , Methyl Methacrylate (MMA) , and Vinyl Acetate (VAc) .
| Monomer | Structure | Key Features Influencing Kinetics | Propagation Rate Constant (kp) at 60°C (L mol⁻¹ s⁻¹) | Termination Rate Constant (kt) at 60°C (L mol⁻¹ s⁻¹) |
| Styrene | C₆H₅CH=CH₂ | Phenyl group provides significant resonance stabilization to the propagating radical. | ~350 | ~7 x 10⁷ |
| Methyl Methacrylate (MMA) | CH₂=C(CH₃)COOCH₃ | The ester group offers moderate resonance stabilization. The α-methyl group provides some steric hindrance. | ~800 | ~2.5 x 10⁷ |
| Vinyl Acetate (VAc) | CH₃COOCH=CH₂ | The acetate group provides less resonance stabilization compared to the phenyl or ester groups. The propagating radical is highly reactive. | ~2300 | ~1 x 10⁸ |
Note: The provided rate constants are approximate values and can vary depending on the specific reaction conditions and the literature source.
-
Vinyl Acetate exhibits the highest propagation rate constant due to its highly reactive, less stabilized propagating radical.
-
Styrene , with its highly resonance-stabilized radical, has a lower propagation rate constant.
-
Methyl Methacrylate presents an intermediate case.
These differences in kinetics have profound consequences for polymer synthesis. For instance, the high reactivity of vinyl acetate makes it prone to chain transfer reactions, which can limit the achievable molecular weight. Conversely, the "living" nature of styrene polymerization under certain conditions allows for the synthesis of well-defined polymers with controlled architectures.
Experimental Protocols for Monitoring Polymerization Kinetics
To quantitatively compare the polymerization kinetics of different vinyl monomers, reliable experimental techniques are essential. Here, we provide detailed, step-by-step methodologies for three common methods: Dilatometry, in-situ Nuclear Magnetic Resonance (NMR) Spectroscopy, and the Gravimetric Method.
Dilatometry: Measuring Volume Contraction
Principle: Polymerization of a vinyl monomer results in a significant increase in density as van der Waals distances between monomer molecules are replaced by shorter covalent bonds in the polymer chain. This volume contraction can be precisely measured using a dilatometer to follow the progress of the reaction.
Experimental Workflow:
Figure 1: Workflow for kinetic analysis using dilatometry.
Step-by-Step Protocol:
-
Dilatometer Calibration:
-
Thoroughly clean and dry the dilatometer.
-
Weigh the empty dilatometer.
-
Fill the dilatometer with a known-density liquid (e.g., mercury or water) to a specific mark on the capillary and reweigh.
-
The volume of the dilatometer bulb and the volume per unit length of the capillary can be calculated from the weight and density of the liquid.
-
-
Reaction Mixture Preparation:
-
Accurately weigh the desired amounts of purified monomer and initiator into a flask.
-
Ensure the initiator is fully dissolved.
-
-
Degassing:
-
Thoroughly degas the reaction mixture to remove dissolved oxygen, which can inhibit free-radical polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the mixture.
-
-
Filling the Dilatometer:
-
Carefully fill the dilatometer with the degassed reaction mixture under an inert atmosphere.
-
The liquid level should be within the calibrated range of the capillary.
-
-
Polymerization:
-
Place the filled dilatometer in a constant-temperature bath set to the desired reaction temperature.
-
Allow the dilatometer to thermally equilibrate for a few minutes.
-
Start recording the height of the meniscus in the capillary as a function of time.
-
-
Data Analysis:
-
The fractional conversion of monomer to polymer at any given time can be calculated from the change in volume, which is proportional to the change in the meniscus height.
-
Plot the fractional conversion versus time. The initial slope of this curve is proportional to the initial rate of polymerization.
-
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy can be used to monitor the disappearance of monomer in real-time. The vinyl protons of the monomer have characteristic chemical shifts that are distinct from the signals of the polymer backbone. By integrating the signals corresponding to the monomer and polymer, the conversion can be determined as a function of time.
Experimental Workflow:
Figure 2: Workflow for kinetic analysis using in-situ NMR.
Step-by-Step Protocol:
-
Sample Preparation:
-
In a vial, prepare a solution of the monomer, initiator, and a deuterated solvent (for the NMR lock).
-
The concentration should be chosen to give a good signal-to-noise ratio.
-
-
Transfer to NMR Tube:
-
Transfer the solution to an NMR tube.
-
If necessary, degas the sample within the NMR tube using the freeze-pump-thaw method.
-
-
NMR Acquisition:
-
Preheat the NMR spectrometer to the desired reaction temperature.
-
Insert the NMR tube into the spectrometer.
-
Set up an automated experiment to acquire ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
For each spectrum, integrate the area of a characteristic monomer vinyl proton signal and a signal from the polymer backbone that does not overlap with other peaks.
-
The fractional conversion is calculated from the relative integrals of the monomer and polymer signals.
-
Plot the conversion versus time to determine the rate of polymerization.
-
Gravimetric Method
Principle: This method involves stopping the polymerization at different time points and isolating the polymer formed. The conversion is determined by weighing the dried polymer. While less continuous than dilatometry or in-situ NMR, it is a robust and straightforward technique.
Experimental Workflow:
A Head-to-Head Comparison of Synthetic Routes to 2-Vinylthiazole: A Guide for Researchers
Abstract
2-Vinylthiazole is a valuable heterocyclic building block, finding application as a monomer in polymer chemistry, a key component in flavor and fragrance formulations, and a versatile intermediate in pharmaceutical synthesis. The strategic importance of this molecule necessitates a clear understanding of the available synthetic methodologies. This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic routes to 2-vinylthiazole. We will delve into the mechanistic underpinnings, operational advantages, and inherent limitations of each pathway. Detailed experimental protocols and comparative data are provided to empower researchers in selecting the optimal route for their specific application, balancing factors such as yield, cost, scalability, and substrate compatibility.
Introduction: The Significance of 2-Vinylthiazole
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] The incorporation of a vinyl group at the 2-position introduces a reactive handle for a wide array of chemical transformations, including polymerization, cycloadditions, and further functionalization via olefin metathesis or hydroformylation. This unique combination of a stable heterocyclic core and a reactive vinyl substituent makes 2-vinylthiazole a target of significant synthetic interest. This guide will compare four major strategies for its synthesis:
-
The Wittig Reaction: A classic and reliable method for olefination.
-
Palladium-Catalyzed Cross-Coupling (Heck & Stille): Modern, powerful methods for C-C bond formation.
-
Dehydrogenation of 2-Ethylthiazole: An oxidative approach from a readily available precursor.
-
Decarboxylation of Thiazole-2-acrylic acid: A straightforward elimination reaction.
Route 1: The Wittig Reaction of 2-Formylthiazole
The Wittig reaction, a Nobel Prize-winning transformation, is a cornerstone of alkene synthesis.[3][4] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[5] For the synthesis of 2-vinylthiazole, this translates to the olefination of 2-formylthiazole.
Mechanistic Rationale
The driving force of the Wittig reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide. The reaction proceeds through a concerted [2+2] cycloaddition mechanism between the ylide and the aldehyde, forming a transient four-membered oxaphosphetane intermediate.[6] This intermediate then collapses to yield the desired alkene and the phosphine oxide byproduct. The use of a non-stabilized ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), typically favors the formation of the Z-alkene, although for a terminal alkene like 2-vinylthiazole, this is not a concern.[4]
Advantages & Limitations
-
Advantages: High reliability, excellent functional group tolerance, and generally good yields. The starting material, 2-formylthiazole, is commercially available or readily synthesized.
-
Limitations: The primary drawback is the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can sometimes complicate purification. The ylide is typically generated in situ using a strong base, which may not be compatible with sensitive functional groups on more complex substrates.
Detailed Experimental Protocol (Illustrative)
Step 1: Preparation of the Wittig Reagent (Methyltriphenylphosphonium bromide)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add triphenylphosphine (1.0 eq) and anhydrous toluene.
-
Add methyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction to room temperature, and collect the resulting white precipitate by filtration. Wash the solid with cold toluene and dry under vacuum to yield methyltriphenylphosphonium bromide.
Step 2: Ylide Formation and Olefination
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise. The formation of the orange-red ylide will be observed.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of 2-formylthiazole (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-vinylthiazole.
Route 2: Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions. These methods offer a powerful and modular approach to constructing C-C bonds with high efficiency and selectivity. The Heck and Stille reactions are particularly relevant for the synthesis of 2-vinylthiazole.[7][8]
The Heck Reaction
The Heck reaction couples a vinyl or aryl halide with an alkene in the presence of a palladium catalyst and a base.[9] To synthesize 2-vinylthiazole, this would involve coupling 2-halothiazole (e.g., 2-bromothiazole) with a vinyl source like ethylene or a vinylboronic acid derivative.
The Stille Reaction
The Stille reaction involves the coupling of an organostannane (organotin) compound with an organic halide catalyzed by palladium.[10] In this context, 2-halothiazole would be coupled with a vinylstannane, such as vinyltributyltin. The Stille reaction is known for its tolerance to a wide variety of functional groups.[11]
Mechanistic Rationale: The Catalytic Cycle
Both the Heck and Stille reactions operate via a similar catalytic cycle, illustrated below for the Stille coupling.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halothiazole, inserting into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation (Stille) / Carbopalladation (Heck): In the Stille reaction, the vinyl group is transferred from the organotin reagent to the palladium center, displacing the halide. In the Heck reaction, the alkene coordinates to the palladium and inserts into the Pd-carbon bond.
-
Reductive Elimination: The two organic fragments (thiazole and vinyl) are coupled, and the C-C bond is formed, regenerating the Pd(0) catalyst which re-enters the cycle.
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Advantages & Limitations
-
Advantages: High yields, exceptional functional group tolerance, and modularity (allowing for easy synthesis of analogues). These reactions can often be run under mild conditions.[10]
-
Limitations: The primary concerns are the cost of the palladium catalyst and ligands, and the toxicity of the tin byproducts in the Stille reaction, which require careful handling and purification.[11] The Heck reaction with ethylene gas can be technically challenging to handle in a standard laboratory setting.
Route 3: Dehydrogenation of 2-Ethylthiazole
This approach starts from the readily available and inexpensive 2-ethylthiazole.[12] The synthesis involves the oxidation of the ethyl side chain to a vinyl group.
Mechanistic Rationale
Dehydrogenation reactions typically proceed via a variety of mechanisms depending on the catalyst and oxidant used. Common methods involve transition metal catalysts (e.g., palladium on carbon) at high temperatures or the use of stoichiometric oxidants like selenium dioxide or manganese dioxide.[13] These reactions often involve the formation of a metal-hydride intermediate or proceed through radical pathways.
Advantages & Limitations
-
Advantages: The starting material, 2-ethylthiazole, is inexpensive and commercially available. This route can be very atom-economical.
-
Limitations: Dehydrogenation reactions can require harsh conditions (high temperatures), which may not be suitable for sensitive substrates. Selectivity can be an issue, with potential for over-oxidation or side reactions. Yields can be variable, and catalyst optimization is often required.
Route 4: Decarboxylation of Thiazole-2-acrylic acid
This route involves the synthesis of thiazole-2-acrylic acid followed by a decarboxylation step to yield 2-vinylthiazole. The acrylic acid precursor can be prepared, for example, via a Knoevenagel condensation between 2-formylthiazole and malonic acid.
Mechanistic Rationale
Decarboxylation, the removal of a carboxyl group as CO₂, is often thermally induced.[14] For β,γ-unsaturated acids like thiazole-2-acrylic acid, the reaction can be facilitated by heat, sometimes in the presence of a catalyst like copper powder or a base like quinoline.[15] The reaction proceeds through a cyclic transition state, leading to the elimination of CO₂ and the formation of the vinyl group.[14]
Advantages & Limitations
-
Advantages: This can be a high-yielding and clean reaction. The starting materials for the precursor are often readily available.
-
Limitations: This is a two-step process from the corresponding aldehyde. The thermal conditions required for decarboxylation might be harsh for some substrates, potentially leading to polymerization of the product.
Head-to-Head Comparison of Synthetic Routes
To facilitate the selection of the most appropriate synthetic strategy, the following table summarizes the key performance indicators for each route.
| Parameter | Wittig Reaction | Pd Cross-Coupling (Stille) | Dehydrogenation | Decarboxylation |
| Starting Material | 2-Formylthiazole | 2-Halothiazole | 2-Ethylthiazole | Thiazole-2-acrylic acid |
| Typical Yield | Good to Excellent (60-90%) | Excellent (>80%)[11] | Variable (40-70%) | Good to Excellent (70-95%) |
| Key Reagents | Phosphonium salt, strong base | Pd catalyst, ligand, organotin | Metal catalyst or oxidant | Heat, optional catalyst |
| Reaction Conditions | Mild to moderate | Mild to moderate | Often harsh (high temp.) | Harsh (high temp.) |
| Atom Economy | Poor (phosphine oxide waste) | Moderate | Excellent | Good (CO₂ byproduct) |
| Cost Consideration | Moderate | High (Pd catalyst, ligand) | Low (inexpensive starting material) | Moderate |
| Key Advantage | High reliability | Superb functional group tolerance | Low-cost starting material | Potentially clean reaction |
| Key Disadvantage | Stoichiometric byproduct | Catalyst cost, tin toxicity | Harsh conditions, variable yields | High temperatures can cause polymerization |
Decision Guide: Selecting the Optimal Route
The choice of synthetic route is ultimately dictated by the specific needs of the researcher and the project. The following decision tree provides a logical framework for this selection process.
Caption: Decision guide for selecting a synthetic route to 2-vinylthiazole.
Conclusion
The synthesis of 2-vinylthiazole can be accomplished through several distinct and viable chemical pathways.
-
Palladium-catalyzed cross-coupling reactions represent the state-of-the-art in terms of scope and functional group tolerance, making them ideal for medicinal chemistry applications where rapid analogue synthesis is required.
-
The Wittig reaction remains a highly reliable and robust method, particularly for standard laboratory-scale synthesis where the removal of triphenylphosphine oxide is not prohibitive.
-
For large-scale industrial applications where cost is the paramount concern, the dehydrogenation of 2-ethylthiazole offers an economically attractive, albeit potentially lower-yielding, alternative.
-
Finally, the decarboxylation route provides a clean transformation but requires careful temperature control to avoid product polymerization.
By understanding the causality behind each experimental choice and weighing the comparative advantages and limitations, researchers can confidently select and execute the synthetic strategy that best aligns with their scientific and practical objectives.
References
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Thiazole Compound Characterization
Introduction: The Central Role of Thiazole Scaffolds and the Imperative for Rigorous Analytical Cross-Validation
Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, stands as a "privileged scaffold" in modern drug discovery.[1] Its derivatives are integral components of a vast array of pharmacologically active agents, exhibiting activities that span from anticancer and antimicrobial to anti-inflammatory and antiviral.[2][3] The specific substitution patterns on the thiazole ring dictate the molecule's three-dimensional structure and its subsequent interaction with biological targets.[4] Consequently, the unambiguous characterization and purity assessment of these compounds are not mere procedural formalities; they are foundational to the safety, efficacy, and intellectual property of any drug development program.
This guide provides a comprehensive framework for the cross-validation of four critical analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy—for the characterization of thiazole-containing compounds. As a self-validating system, this guide will not only detail the "how" but, more importantly, the "why" behind the experimental choices, empowering researchers, scientists, and drug development professionals to design and execute robust analytical workflows. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies discussed are scientifically sound and regulatory-compliant.[5]
Pillar I: Understanding the Analytical Arsenal - A Comparative Overview
The selection of an analytical technique is contingent upon the physicochemical properties of the analyte and the specific questions being asked. For thiazole compounds, a multi-pronged approach is often necessary for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for a wide range of thiazole derivatives.[6][7] Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase.[8] For thiazole compounds, reversed-phase HPLC using a C18 column is the most common modality, offering excellent separation of the parent compound from polar and non-polar impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes and Impurity Identification
GC-MS is a powerful technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry.[7] It is the preferred method for the analysis of volatile and thermally stable compounds.[8][9] While many thiazole derivatives themselves may not be sufficiently volatile for GC analysis, this technique is invaluable for the detection of volatile impurities, residual solvents, and certain reaction by-products. The mass spectrometer provides definitive structural information, making GC-MS a powerful tool for impurity identification.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Elucidator
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules.[10] It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.[10] For thiazole compounds, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the heterocyclic ring and ensuring the correct isomeric form has been synthesized. The chemical shifts of the protons on the thiazole ring are indicative of the electronic environment and provide a unique fingerprint of the molecule.[11]
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[1] It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations.[12] The resulting spectrum provides a characteristic "fingerprint" of the compound, with specific absorption bands corresponding to different bond types.[12] For thiazole derivatives, FT-IR is used to confirm the presence of the thiazole ring and other key functional groups.
Pillar II: The Cross-Validation Workflow - A Self-Validating System
The core of this guide is a detailed cross-validation workflow designed to ensure the data generated is accurate, reproducible, and reliable. This workflow uses a hypothetical model compound, 2-amino-4-methylthiazole , to illustrate the process.
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A Comparative Benchmark of Novel Thiazole-Based Kinase Inhibitors Against Established Anticancer Agents
Introduction: The Thiazole Scaffold in Modern Oncology
The landscape of targeted cancer therapy is in a perpetual state of evolution, driven by the need for more potent, selective, and tolerable therapeutic agents. Within this dynamic field, the thiazole moiety has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to form key interactions with biological targets have led to the development of several FDA-approved drugs, including the kinase inhibitors dasatinib and dabrafenib.[2] This guide provides a comprehensive performance benchmark of new, preclinical thiazole-based inhibitors targeting critical oncogenic signaling pathways, placing them in direct comparison with established, standard-of-care drugs.
This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth look at the comparative efficacy of these novel agents. We will delve into the mechanistic rationale behind targeting key kinases, present head-to-head in vitro data, and provide detailed, field-proven experimental protocols to enable the replication and validation of these findings. Our focus will be on three pivotal classes of kinase targets: BRAF, Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).
Targeting Key Oncogenic Pathways: A Mechanistic Overview
The relentless proliferation of cancer cells is often driven by the aberrant activation of intracellular signaling pathways. Targeted therapies aim to intercept these pathways at critical nodes, thereby halting tumor growth and survival. Here, we examine the rationale for targeting the BRAF, PI3K, and CDK4/6 pathways.
The MAPK/ERK Pathway and BRAF Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway is a hallmark of many cancers, with mutations in the BRAF kinase being a frequent driver. The most common mutation, V600E, leads to constitutive activation of the kinase and uncontrolled cell growth.[3] Thiazole-based inhibitors have been designed to target this mutated form of BRAF, competing with ATP to block its catalytic activity.
The PI3K/AKT/mTOR Pathway: A Central Hub for Cell Growth
The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, metabolism, and survival.[4] Aberrant activation of this pathway, often through mutations in the PIK3CA gene, is a common event in a wide range of cancers.[5] The development of dual PI3K/mTOR inhibitors is a promising strategy, as it targets two key nodes in this pathway, potentially leading to a more profound and durable anti-tumor response.[6]
Cell Cycle Control: The Role of CDK4/6
The cell cycle is a tightly regulated process that governs cell division. Cyclin-dependent kinases 4 and 6 (CDK4/6), in complex with Cyclin D, play a pivotal role in the transition from the G1 (growth) to the S (DNA synthesis) phase of the cell cycle.[7] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6-Cyclin D axis is hyperactive, leading to uncontrolled cell proliferation.[8] CDK4/6 inhibitors work by restoring the cell cycle checkpoint, thereby inducing cell cycle arrest.
Comparative Performance Analysis: In Vitro Efficacy
A critical early step in drug development is the determination of a compound's potency against its intended target. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the in vitro performance of novel thiazole-based inhibitors against their respective targets, in direct comparison with established drugs.
BRAF V600E Inhibitors
Novel thiazole derivatives have been designed and synthesized as potent BRAF V600E inhibitors, with some demonstrating superior or comparable activity to the standard-of-care drug, dabrafenib.[9][10]
| Compound | Target | IC50 (nM) | Reference Drug | IC50 (nM) |
| New Thiazole 13a | BRAF V600E | 23.1 ± 1.2 | Dabrafenib | 47.2 ± 2.5 |
| New Thiazole 7b | BRAF V600E | 36.3 ± 1.9 | Dabrafenib | 47.2 ± 2.5 |
| New Thiazole 36 | BRAF V600E | 50 | Sorafenib | Not specified |
| New Thiazole 37 | BRAF V600E | 39 | Sorafenib | Not specified |
Data sourced from multiple preclinical studies.[9][10]
PI3K/mTOR Dual Inhibitors
A series of novel thiazole derivatives have been synthesized and evaluated as dual inhibitors of PI3Kα and mTOR.[6] Compound 3b from this series showed inhibitory activity against PI3Kα comparable to the approved drug alpelisib.
| Compound | Target | IC50 (µM) | Reference Drug | IC50 (µM) |
| New Thiazole 3b | PI3Kα | 0.086 ± 0.005 | Alpelisib | Similar to 3b |
| New Thiazole 3b | mTOR | 0.221 ± 0.014 | Dactolisib | Weaker than dactolisib |
| New Thiazole 3e | PI3Kα | - | Alpelisib | - |
| New Thiazole 3e | mTOR | - | Dactolisib | - |
Data for compound 3e's IC50 were not explicitly provided in the source but it was stated to have lower activity than 3b.
CDK4/6 Inhibitors
While direct head-to-head IC50 comparisons of novel thiazole-based CDK4/6 inhibitors against the approved drugs are not as readily available in the public domain, the principle of targeting CDK4/6 with thiazole scaffolds is an active area of research. The approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—have demonstrated significant clinical efficacy and serve as the current benchmark.[7] Preclinical studies have shown that these inhibitors have nanomolar potency against their target kinases.[6] The development of novel thiazole-based CDK4/6 inhibitors aims to achieve similar or improved potency and selectivity profiles.
Experimental Protocols: A Guide to Benchmarking
To ensure the validity and reproducibility of performance data, standardized and robust experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays used to benchmark kinase inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay is fundamental for determining the potency of an inhibitor against its purified kinase target. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the purified kinase, its specific substrate, ATP, and the thiazole-based inhibitor in an appropriate buffer.
-
Serial Dilution: Perform a serial dilution of the inhibitor to create a range of concentrations to be tested.
-
Assay Plate Setup: In a 384-well plate, add the kinase and the serially diluted inhibitor to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Signal Generation: Stop the reaction and measure the kinase activity. For luminescence-based assays, this involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the thiazole-based inhibitor and the reference drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion and Future Directions
The data presented in this guide highlight the significant potential of the thiazole scaffold in the design of novel kinase inhibitors. Preclinical studies have demonstrated that new thiazole-based compounds can exhibit potent and selective activity against key oncogenic targets such as BRAF V600E and PI3K, with some showing efficacy comparable or superior to established drugs.
The continued exploration of structure-activity relationships within this class of compounds holds the promise of identifying next-generation inhibitors with improved pharmacological profiles. As these novel agents advance through the drug development pipeline, rigorous head-to-head comparisons with the current standards of care will be crucial in defining their clinical utility. The experimental protocols detailed herein provide a robust framework for conducting such comparative analyses, ensuring the generation of high-quality, reproducible data. Ultimately, the successful translation of these promising preclinical findings into clinically effective therapies will offer new hope for patients with cancers driven by these aberrant signaling pathways.
References
- Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 12(45), 29497-29514.
- Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central.
- ResearchGate. (n.d.). Reported thiazoles as B-RAFV600E inhibitors.
- Youssif, B. G., et al. (2023). Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. MDPI.
- Salem, M. A., et al. (2024).
- Abdel-Maksoud, M. S., et al. (2022). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PubMed Central.
- ResearchGate. (n.d.). Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma.
- Al-Wahaibi, L. H., et al. (2023).
- Li, T., et al. (2022).
- Abdel-Maksoud, M. S., et al. (2022).
- ResearchGate. (n.d.). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Thiazole Derivatives
This guide provides an in-depth, technical comparison of the docking performance of thiazole derivatives against various protein targets implicated in a range of diseases. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the discovery of novel therapeutics. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our claims in authoritative references.
The Significance of Thiazole Derivatives and Molecular Docking in Drug Discovery
The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer[4][5][6], antimicrobial[7][8][9], antiviral[2][10], and anti-inflammatory properties.[11][12] This versatility makes the thiazole nucleus a privileged structure in the design of novel therapeutic agents.[1][13]
Molecular docking is a powerful computational tool that plays a crucial role in modern drug discovery.[14][15][16] It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex.[17][18] This structure-based approach allows for the rapid screening of large libraries of compounds, prioritization of candidates for synthesis and biological testing, and elucidation of potential mechanisms of action at the atomic level.[15][18] By simulating the binding process, we can gain insights into the binding affinity and interaction patterns of thiazole derivatives with their target proteins, thereby guiding the optimization of lead compounds.[16]
The Anatomy of a Comparative Docking Study: A Methodical Workflow
A robust comparative docking study is not merely about generating binding scores; it's a systematic process designed to yield reliable and reproducible results. Each step is critical for the overall validity of the study.
The Causality Behind the Workflow
The workflow for a comparative docking study is designed to minimize variables and ensure that the observed differences in docking scores and binding modes are attributable to the chemical structures of the ligands and the specific features of the protein binding pockets. The process begins with meticulous preparation of both the protein targets and the thiazole derivative ligands. This is followed by a carefully defined docking protocol, the results of which are then analyzed and validated.
Caption: A generalized workflow for a comparative molecular docking study.
Experimental Protocol: A Step-by-Step Guide to a Self-Validating System
To ensure the trustworthiness of our docking results, we employ a self-validating system where the docking protocol is first validated by its ability to reproduce the known binding pose of a co-crystallized ligand.
Protocol: Standard Molecular Docking Procedure
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential molecules, such as water, ions, and co-solvents.
-
Add polar hydrogen atoms and assign appropriate protonation states to amino acid residues at a physiological pH.
-
Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
-
Ligand Preparation:
-
Draw the 2D structures of the thiazole derivatives.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
-
Binding Site Definition and Grid Generation:
-
Identify the binding site of the target protein. This can be determined from the position of a co-crystallized ligand or through binding site prediction algorithms.
-
Generate a grid box that encompasses the entire binding site, providing sufficient space for the ligand to move and rotate freely.
-
-
Docking Protocol Validation (Redocking):
-
Extract the co-crystallized ligand from the PDB file of the protein-ligand complex.
-
Dock the extracted ligand back into the binding site of its cognate protein using the defined docking parameters.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of ≤ 2.0 Å is generally considered an acceptable validation.[19][20][21][22]
-
-
Docking of Thiazole Derivatives:
-
Dock the prepared library of thiazole derivatives into the validated binding site of the target protein using a chosen docking algorithm (e.g., Lamarckian Genetic Algorithm).
-
Generate a specified number of docking poses for each ligand.
-
-
Analysis of Docking Results:
-
Rank the docking poses based on their predicted binding affinities (e.g., docking score in kcal/mol).
-
Analyze the protein-ligand interactions for the best-ranked poses, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Visualize the binding modes of the top-scoring compounds within the protein's active site.
-
Comparative Docking of Thiazole Derivatives Against Key Protein Targets
The therapeutic potential of thiazole derivatives spans a wide range of diseases, which is reflected in their ability to interact with diverse protein targets. Here, we present a comparative analysis of their docking performance against key enzymes and receptors.
Anticancer Targets: Targeting Uncontrolled Cell Proliferation
Cancer is characterized by uncontrolled cell growth, and many thiazole derivatives have been investigated as potential anticancer agents.[4][5][6] Key protein targets in cancer therapy include protein kinases and enzymes involved in cell cycle regulation.
-
Tubulin: This protein is a key component of microtubules, which are essential for cell division. Inhibitors of tubulin polymerization can arrest the cell cycle and induce apoptosis.[4][6]
-
Bcl-2: This anti-apoptotic protein is overexpressed in many cancers, promoting cell survival. Inhibiting Bcl-2 can restore the natural process of programmed cell death.[23][24][25]
-
PI3K/Akt/mTOR Pathway: This signaling pathway is frequently hyperactivated in cancer, promoting cell growth and proliferation.[26][27]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.[26]
Table 1: Comparative Docking Scores of Thiazole Derivatives Against Anticancer Targets
| Thiazole Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 7c | Tubulin | 1SA0 | -13.88 to -15.55 | Cys241, Leu248, Ala316 | [4] |
| Compound 9a | Tubulin | 1SA0 | -13.88 to -15.55 | Cys241, Asn258, Ala316 | [4] |
| Compound 32 | Bcl-2 | 4IEH | - | Hydrophobic & H-bonding | [24][25] |
| S3P1c | RAS p21 | 6I1S | - | - | [5] |
| S3P2c | RAS p21 | 6I1S | - | - | [5] |
Note: Direct comparison of docking scores across different studies and software should be done with caution due to variations in scoring functions and protocols.
Antibacterial Targets: Combating Infectious Diseases
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Thiazole derivatives have shown promise as inhibitors of essential bacterial enzymes.[7][8][9]
-
DNA Gyrase: This enzyme is crucial for bacterial DNA replication and is a well-established target for antibiotics.[7][8][28][29][30] Thiazole derivatives have been shown to inhibit the ATPase activity of the GyrB subunit.[30][31]
-
FabH: This enzyme is involved in the initiation of fatty acid synthesis in bacteria, a pathway absent in humans, making it an attractive target.[32]
Table 2: Comparative Docking Scores of Thiazole Derivatives Against Antibacterial Targets
| Thiazole Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 13a | DNA Gyrase | 2XCT | -9.2 | - | [3][7][28] |
| Compound 9 | DNA Gyrase | 2XCT | -8.8 | - | [7] |
| Derivative S6 | FabH | 3I L9 | -144.236 (MolDock Score) | - | [32] |
| Derivative S7 | FabH | 3I L9 | -143.593 (MolDock Score) | - | [32] |
Other Therapeutic Targets
The versatility of the thiazole scaffold extends to other therapeutic areas, including the treatment of diabetes and neurodegenerative diseases.
-
α-Glucosidase: Inhibition of this enzyme can delay carbohydrate digestion and absorption, helping to manage blood glucose levels in diabetic patients.[33][34]
-
Cholinesterases (AChE and BChE): These enzymes are key targets in the management of Alzheimer's disease.[11][12][35][36]
Table 3: Comparative Docking Scores of Thiazole Derivatives Against Other Targets
| Thiazole Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 6p | α-Glucosidase | 5NN4 | - | Hydrophobic, CH-π, H-bond | [33] |
| Compound 2i | Acetylcholinesterase (AChE) | 4EY7 | - | - | [36] |
| Compound 7 | Acetylcholinesterase (AChE) | 2ACE | - | - | [11][12] |
Structure-Activity Relationships (SAR) from Comparative Docking
Comparative docking studies are instrumental in elucidating the structure-activity relationships of thiazole derivatives. By analyzing the binding modes of a series of related compounds, we can identify key structural features that contribute to their binding affinity and selectivity. For instance, the presence of specific substituents on the thiazole ring can lead to the formation of additional hydrogen bonds or hydrophobic interactions with the target protein, thereby enhancing potency.[11][12][35] Molecular docking can effectively visualize these interactions and guide the rational design of more potent and selective inhibitors.[11][12]
Conclusion
Comparative molecular docking is an indispensable tool in the exploration of the therapeutic potential of thiazole derivatives. It provides a rational basis for understanding their diverse biological activities and for the design of novel drug candidates with improved efficacy and safety profiles. The integration of computational and experimental approaches is key to accelerating the drug discovery process.[29][30]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-Vinyl-1,3-thiazole-4-carboxylic acid
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Vinyl-1,3-thiazole-4-carboxylic acid. As a preferred source for laboratory safety information, this guide is designed for researchers, scientists, and drug development professionals. The procedures herein are grounded in established safety protocols for related chemical classes, ensuring a cautious and compliant approach.
Hazard Identification and Risk Assessment
Understanding the chemical nature of this compound is fundamental to its safe handling. The molecule's potential hazards are a composite of its functional groups.
-
Carboxylic Acid Moiety: This group imparts acidic properties, making the compound potentially corrosive and an irritant to skin and eyes.[2][3][4][5] Carboxylic acids are generally incompatible with bases, oxidizing agents, and reducing agents.[2]
-
Thiazole Ring: Thiazole derivatives are a broad class of heterocyclic compounds with diverse biological activities.[6][7] While many are used therapeutically, this inherent bioactivity necessitates careful handling to avoid unknown toxicological effects.
-
Vinyl Group: The vinyl substituent introduces a site of unsaturation, creating the potential for polymerization reactions, though this is primarily a concern under specific storage or reaction conditions rather than typical disposal scenarios.
Safety data for analogous compounds, such as pyridyl-substituted thiazole carboxylic acids, indicate that this class of chemical should be considered, at minimum, a skin and eye irritant and may cause respiratory irritation.[3][4][5]
| Potential Hazard | Associated Functional Group | Primary Safety Concern |
| Skin Corrosion / Irritation | Carboxylic Acid, Thiazole Ring | Direct contact can cause irritation or chemical burns.[3][4][5] |
| Serious Eye Damage / Irritation | Carboxylic Acid, Thiazole Ring | Direct contact can cause serious and lasting eye damage.[3][4][5] |
| Respiratory Irritation | Carboxylic Acid (if volatile/dust) | Inhalation of dust or aerosols may irritate the respiratory tract.[8] |
| Unknown Aquatic/Environmental Toxicity | Thiazole Ring | The effect on aquatic life is not well-documented; release to the environment must be avoided.[8] |
| Incompatibility / Reactivity | Carboxylic Acid | Reacts with bases, oxidizers, and some metals.[2] Mixing can cause heat generation or violent reaction. |
Immediate Safety & Handling Protocols
Prior to handling or preparing for disposal, a stringent safety protocol must be in place.
2.1. Personal Protective Equipment (PPE) Always wear appropriate PPE to prevent exposure. This is the minimum required equipment:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before each use.[2]
-
Eye Protection: Chemical splash goggles and/or a face shield.[2]
-
Body Protection: A laboratory coat must be worn and kept fastened.
2.2. Engineering Controls All handling of this compound, including weighing and solution preparation, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[2][9]
2.3. Spill Management Have spill control materials readily available.
-
Minor Spills: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[2] Do not use combustible materials like paper towels to absorb the neat compound. Sweep or scoop the absorbed material into a designated hazardous waste container.
-
Major Spills: Evacuate the immediate area and follow your institution's emergency response procedures.
Step-by-Step Disposal Workflow
The proper disposal route is determined by the waste's concentration and the presence of contaminants. In nearly all research applications, this compound will be managed as regulated hazardous waste.
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Definitive Guide to Personal Protective Equipment for Handling 2-Vinyl-1,3-thiazole-4-carboxylic acid
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a comprehensive, field-tested framework for the safe handling of 2-Vinyl-1,3-thiazole-4-carboxylic acid. The protocols outlined below are designed not just as a set of rules, but as a self-validating system to protect you and the integrity of your work.
Hazard Analysis: Understanding the "Why" Behind the "What"
While the toxicological properties of this compound have not been fully investigated, authoritative safety data sheets for structurally similar thiazole carboxylic acid derivatives provide a clear and prudent basis for establishing safety protocols.[1][2] The primary hazards identified are:
-
Skin Irritation (Category 2): The compound is expected to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2): Direct contact with the eyes will cause serious irritation.[1][2][3]
-
Respiratory Irritation (Specific Target Organ Toxicity - Category 3): As a solid, the compound can form dust, which may cause respiratory irritation if inhaled.[1]
Given these hazards, the causality is clear: engineering controls and Personal Protective Equipment (PPE) are not merely recommended; they are essential to create a barrier between you and the chemical, preventing skin, eye, and respiratory exposure.
Core PPE Requirements: Your First Line of Defense
Effective protection relies on selecting the right equipment and using it correctly. All PPE must be inspected for damage before each use.
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Strongly Recommended for Splash Risk: For any procedure involving liquids or the potential for splashing (e.g., dissolution, transfers), chemical splash goggles are required.[3] For significant splash risks, a face shield should be worn in conjunction with goggles.[4] This combination provides full-face protection from splashes that could otherwise circumvent standard safety glasses.
-
-
Hand Protection:
-
Glove Type: Nitrile gloves are the standard recommendation for handling this type of chemical. They provide excellent resistance to a broad range of chemicals, including bases, oils, and many solvents, and offer good protection against punctures and abrasions.[5]
-
Protocol: Always wear gloves when handling the container, the chemical itself, or any contaminated equipment. Use proper glove removal technique to avoid skin contamination.[1] Contaminated gloves must be disposed of as chemical waste. It is good practice to change gloves every 30-60 minutes during prolonged handling or immediately if contamination is suspected.[6]
-
-
Body Protection:
-
Standard Use: A professional lab coat is mandatory to protect against incidental contact.
-
Enhanced Protection: For tasks with a higher risk of splashes or significant dust generation, a disposable gown made of a non-absorbent material like polyethylene-coated polypropylene is recommended.[4] Standard cloth lab coats can absorb chemical splashes, holding the hazardous material against your skin.[6]
-
-
Respiratory Protection:
-
When Required: A respirator is necessary when engineering controls (like a fume hood or ventilated enclosure) are insufficient to control exposure or during activities with a high potential for generating dust, such as weighing the solid material outside of a containment system.
-
Type: A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particles.[4] Ensure the respirator is properly fit-tested to provide a protective seal.
-
PPE Protocols for Specific Laboratory Operations
The level of PPE required is dictated by the specific task and the associated risk of exposure.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Container Handling & Inspection | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing Solid Compound | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | N95 Respirator (if outside a ventilated enclosure) |
| Solution Preparation & Transfers | Chemical Splash Goggles | Nitrile Gloves | Lab Coat or Disposable Gown | Recommended if not in a fume hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | 2 pairs of Nitrile Gloves | Disposable Chemical Resistant Gown | N95 Respirator (minimum) |
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination. The goal of the doffing sequence is to ensure that the most contaminated items are removed first and that you never touch your face or skin with contaminated gloves or clothing.
Caption: Logical workflow for donning and doffing Personal Protective Equipment.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Wash hands thoroughly after handling the chemical and before leaving the laboratory.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
Disposal:
-
All waste material, including the chemical itself, empty containers, and contaminated PPE (gloves, gowns, etc.), must be disposed of as hazardous chemical waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[1][3][7] Do not mix with other waste. Do not empty into drains.[1][2]
References
-
SAFETY DATA SHEET for 2-Pyridin-3-yl-thiazole-4-carboxylic acid. Fisher Scientific.
-
SAFETY DATA SHEET for Poly(vinyl chloride-co-acrylic acid). Sigma-Aldrich.
-
SAFETY DATA SHEET for 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid. Fisher Scientific.
-
This compound. ChemicalBook.
-
SAFETY DATA SHEET for p-Vinylbenzoic acid. Fisher Scientific.
-
SAFETY DATA SHEET for 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid (2008). Fisher Scientific.
-
SAFETY DATA SHEET for 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid. GHS07.
-
SAFETY DATA SHEET for Thiazole. Sigma-Aldrich.
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
-
Personal Protective Equipment (PPE) Chemical Resistance Guide. University of Tennessee Knoxville.
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority.
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
-
PPE for the Chemical Industry. Respirex International.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
